Propanenitrile, 3-(methylphenylamino)-
Description
Properties
IUPAC Name |
3-(N-methylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXLKTZOCSRXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059102 | |
| Record name | Propanenitrile, 3-(methylphenylamino)- | |
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Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-34-8 | |
| Record name | N-(2-Cyanoethyl)-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(N-Methylanilino)propiononitrile | |
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| Record name | 94-34-8 | |
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| Record name | Propanenitrile, 3-(methylphenylamino)- | |
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| Record name | Propanenitrile, 3-(methylphenylamino)- | |
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| Record name | 3-(N-methylanilino)propiononitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to Propanenitrile, 3-(methylphenylamino)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanenitrile, 3-(methylphenylamino)-, also known as N-Cyanoethyl-N-methylaniline, is a versatile chemical intermediate with the CAS number 94-34-8. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol based on the cyanoethylation of N-methylaniline, and a thorough analysis of its spectroscopic data. Furthermore, this document explores its current and potential applications, particularly within the realms of organic synthesis and as a scaffold in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, providing the foundational knowledge necessary for the effective utilization of this compound.
Introduction
Propanenitrile, 3-(methylphenylamino)- is an organic compound characterized by a phenyl ring, a tertiary amine, and a nitrile functional group. Its unique molecular architecture makes it a valuable building block in the synthesis of a variety of more complex molecules. While its primary documented use is as an intermediate in the production of dyes and pigments, its structural motifs are of significant interest in the field of medicinal chemistry. The presence of a nitrile group, a common pharmacophore, and a substituted aniline moiety suggests potential for its derivatives to exhibit a range of biological activities. This guide aims to consolidate the available technical information on Propanenitrile, 3-(methylphenylamino)-, offering a detailed and practical resource for its scientific and industrial applications.
Chemical and Physical Properties
Propanenitrile, 3-(methylphenylamino)- is a colorless to pale yellow viscous liquid under standard conditions.[1] It has limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] The compound is noted to be air-sensitive, a factor to consider in its storage and handling.[2]
| Property | Value | Source |
| CAS Number | 94-34-8 | [2] |
| Molecular Formula | C₁₀H₁₂N₂ | [3] |
| Molecular Weight | 160.22 g/mol | [3] |
| Physical State | Colorless to pale yellow viscous liquid | [1] |
| Boiling Point | 186 °C at 23 mmHg; 313 °C | [4] |
| Density | 1.048 - 1.05 g/mL | [4][5] |
| Solubility | Limited in water; Soluble in ethanol and acetone | [1] |
| Flash Point | 113 - 127 °C | [5] |
| Refractive Index (n20D) | 1.5590 to 1.5630 | [5] |
Synthesis and Mechanism
The primary route for the synthesis of Propanenitrile, 3-(methylphenylamino)- is the cyanoethylation of N-methylaniline with acrylonitrile.[1] This reaction is a classic example of a Michael addition , where the nucleophilic nitrogen of N-methylaniline attacks the electron-deficient β-carbon of acrylonitrile.
The reaction is typically catalyzed by either a base or an acid. A base will deprotonate the amine to increase its nucleophilicity, while an acid will protonate the nitrile group of acrylonitrile, making the β-carbon more electrophilic. Aluminum chloride (AlCl₃) has been reported as an excellent catalyst for this type of transformation.[6]
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
N-methylaniline
-
Acrylonitrile
-
Catalyst (e.g., a weak acid like acetic acid, or a base)
-
Anhydrous solvent (e.g., ethanol or acetone)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Appropriate glassware for reaction, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylaniline in the chosen anhydrous solvent.
-
Add the catalyst to the solution.
-
Slowly add acrylonitrile to the reaction mixture. The reaction may be exothermic, so controlled addition and cooling may be necessary.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture. If an acid catalyst was used, wash with a saturated sodium bicarbonate solution. If a base catalyst was used, wash with dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure Propanenitrile, 3-(methylphenylamino)-.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of Propanenitrile, 3-(methylphenylamino)-.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aromatic protons on the phenyl ring typically appear in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the nitrogen and the nitrile group will appear as triplets, and the methyl protons on the nitrogen will be a singlet.
A representative ¹H NMR spectrum is available from ChemicalBook.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon will appear downfield, typically around 118-120 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The aliphatic carbons of the propionitrile chain and the methyl group will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine will be visible in the fingerprint region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 160.22. Fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the N-phenyl bond.
Applications in Drug Development and Organic Synthesis
While specific pharmaceutical applications of Propanenitrile, 3-(methylphenylamino)- are not extensively documented, its structural features make it an attractive starting material for the synthesis of biologically active molecules.
The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems.[8] This versatility allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
The N-methyl-N-phenylamino moiety is present in a number of pharmacologically active compounds. The tertiary amine can be crucial for receptor binding or for modulating the physicochemical properties of a drug candidate, such as its basicity and lipophilicity.
Given its structure, derivatives of Propanenitrile, 3-(methylphenylamino)- could be explored for a range of therapeutic targets. For instance, the modification of the phenyl ring and the transformation of the nitrile group could lead to novel compounds with potential applications in areas such as oncology, infectious diseases, or central nervous system disorders.
Safety and Handling
Propanenitrile, 3-(methylphenylamino)- is classified as harmful if swallowed or in contact with skin.[2] It is also noted to be air-sensitive.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
First Aid Measures:
-
If swallowed: Rinse mouth and seek immediate medical attention.
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
In case of eye contact: Rinse cautiously with water for several minutes.
Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials.
Conclusion
Propanenitrile, 3-(methylphenylamino)- is a valuable chemical intermediate with well-defined chemical and physical properties. Its synthesis via the cyanoethylation of N-methylaniline is a robust and scalable process. While its direct applications in drug development are yet to be fully explored, its versatile chemical nature and the presence of key pharmacophoric groups make it a promising scaffold for the synthesis of novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into the biological activities of its derivatives is warranted and could unveil new avenues for drug discovery.
References
-
PubChem. Propanenitrile, 3-(methylamino)-. [Link]
-
Global Substance Registration System (GSRS). 3-(METHYLPHENYLAMINO)PROPANENITRILE. [Link]
-
Cheméo. Chemical Properties of Propanenitrile, 3-(methylamino)- (CAS 693-05-0). [Link]
-
NIST WebBook. Propanenitrile, 3-(phenylamino)-. [Link]
-
Organic Syntheses. n-2-cyanoethylaniline. [Link]
-
ResearchGate. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]
-
ResearchGate. Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. [Link]
-
Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. [Link]
-
PubChem. N-Methylaniline. [Link]
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Rock Chemicals, Inc. Propionitrile in Pharmaceutical Manufacturing. (2025-10-09). [Link]
-
MySkinRecipes. N-(2-Cyanoethyl)-N-methylaniline. [Link]
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- 2. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | C18H17Br2N5O2 | CID 106081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. N-(2-Cyanoethyl)-N-methylaniline [myskinrecipes.com]
- 5. jk-sci.com [jk-sci.com]
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- 7. N-(2-Cyanoethyl)-N-methylaniline(94-34-8) 1H NMR spectrum [chemicalbook.com]
- 8. rockchemicalsinc.com [rockchemicalsinc.com]
An In-Depth Technical Guide to the Spectral Analysis of Propanenitrile, 3-(methylphenylamino)- (CAS 94-34-8)
This technical guide provides a comprehensive overview of the spectral data for Propanenitrile, 3-(methylphenylamino)-, an organic compound of significant interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy characterization of this molecule.
Introduction to Propanenitrile, 3-(methylphenylamino)-
Propanenitrile, 3-(methylphenylamino)-, also known as N-(2-Cyanoethyl)-N-methylaniline, is a chemical intermediate with the CAS registry number 94-34-8. Its molecular formula is C₁₀H₁₂N₂, and it has a molecular weight of 160.22 g/mol .[1] The unique structural features of this molecule, comprising an aromatic amine and a nitrile functional group, give rise to a distinct spectral fingerprint that is crucial for its identification and characterization. This guide will delve into the methodologies and interpretation of its mass, NMR, and IR spectra.
Molecular Structure:
Caption: Molecular structure of Propanenitrile, 3-(methylphenylamino)-.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Propanenitrile, 3-(methylphenylamino)-, electron ionization (EI) is a common method for generating ions, which often leads to characteristic fragmentation patterns that aid in structural elucidation.[2][3][4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring the EI-mass spectrum of Propanenitrile, 3-(methylphenylamino)- would involve the following steps:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for sample purification and controlled introduction.[4]
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺•).[2][3]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of Propanenitrile, 3-(methylphenylamino)- is expected to exhibit a molecular ion peak and several key fragment ions.
Table 1: Predicted Mass Spectrum Data for Propanenitrile, 3-(methylphenylamino)-
| m/z | Proposed Fragment Ion | Structural Formula | Notes |
| 160 | Molecular Ion [M]⁺• | [C₁₀H₁₂N₂]⁺• | The peak corresponding to the intact molecule. |
| 120 | [M - C₂H₂N]⁺ | [C₈H₁₀N]⁺ | Loss of the terminal acetonitrile radical. |
| 105 | [C₇H₇N]⁺ | [C₆H₅NCH₂]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |
Proposed Fragmentation Pathway:
Sources
An In-Depth Technical Guide to the NMR Analysis of 3-(Methylphenylamino)propanenitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of small organic molecules. This guide provides a comprehensive, in-depth analysis of 3-(methylphenylamino)propanenitrile, a molecule of interest in synthetic chemistry and drug development. We will dissect the theoretical underpinnings and practical application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve a self-validating and complete structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of advanced NMR methodologies.
Introduction and Molecular Structure
The accurate characterization of a molecule's structure is a foundational requirement in all chemical sciences. For the target molecule, 3-(methylphenylamino)propanenitrile, the name implies a propanenitrile backbone with a methylphenylamino substituent at the 3-position. The most common interpretation of this nomenclature places the methyl group on the nitrogen atom, leading to the structure N-methyl-N-(2-cyanoethyl)aniline. This guide will proceed with the analysis of this specific isomer, whose structure and formula are C₁₀H₁₂N₂[1].
A thorough NMR analysis provides not just a confirmation of the atom-to-atom connectivity but also offers insights into the electronic environment of each nucleus, which is crucial for understanding molecular properties and reactivity.
Below is the labeled structure of 3-(methylphenylamino)propanenitrile for reference throughout this guide.
Caption: Labeled structure of 3-(methylphenylamino)propanenitrile.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
-
Aromatic Protons (H-2, H-3, H-4, H-5, H-6): These protons will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the electron-donating nature of the amino group, these protons are expected to be shifted upfield compared to benzene (7.34 ppm). The ortho- (H-2, H-6) and para- (H-4) protons will be more shielded than the meta- (H-3, H-5) protons. We can predict two distinct multiplets for this region.
-
Methylene Protons α to Nitrogen (H-8): These protons are adjacent to an electron-withdrawing nitrogen atom and will be deshielded. Their chemical shift is expected in the range of 3.3-3.7 ppm. They are adjacent to the C₉ methylene group, so their signal will be a triplet.
-
Methylene Protons β to Nitrogen (H-9): These protons are adjacent to both the C₈ methylene group and the electron-withdrawing nitrile group. Protons adjacent to a nitrile group typically appear in the 2-3 ppm range[2]. Their signal will be a triplet due to coupling with the H-8 protons.
-
Methyl Protons (H-7): The protons of the N-methyl group are attached to a nitrogen atom and will be deshielded, appearing as a singlet in the range of 2.8-3.1 ppm.
Table 1: Predicted ¹H NMR Data for 3-(methylphenylamino)propanenitrile
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | ~6.7 | Multiplet | 2H |
| H-3, H-5 | ~7.2 | Multiplet | 2H |
| H-4 | ~6.8 | Multiplet | 1H |
| H-8 | ~3.5 | Triplet | 2H |
| H-9 | ~2.6 | Triplet | 2H |
| H-7 | ~2.9 | Singlet | 3H |
Predicted ¹³C NMR and DEPT Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments allows for the determination of the number of hydrogens attached to each carbon.
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent.[3][4][5][6]
Predicted ¹³C Chemical Shifts:
-
Aromatic Carbons (C1-C6, C-ipso): Aromatic carbons typically resonate between 110-160 ppm. The ipso-carbon (attached to the nitrogen) will be the most deshielded. The other aromatic carbons will show distinct signals based on their position relative to the amino substituent.
-
Nitrile Carbon (C₁₀): The carbon of the nitrile group is characteristically found in the 115-125 ppm range[2][7]. This is a quaternary carbon and will be absent in DEPT spectra.
-
Aliphatic Carbons (C₇, C₈, C₉):
-
C₈ (α to N): Attached to nitrogen, this carbon will be in the 40-50 ppm range. It will appear as a negative peak in the DEPT-135 spectrum.
-
C₇ (N-Methyl): Also attached to nitrogen, this methyl carbon will be in a similar region, around 35-45 ppm, and will show as a positive peak in the DEPT-135 spectrum.
-
C₉ (β to N): This methylene carbon, being further from the nitrogen but adjacent to the nitrile, will be more shielded than C₈, likely in the 15-25 ppm range. It will also be a negative peak in the DEPT-135 spectrum.
-
Table 2: Predicted ¹³C NMR and DEPT Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| C-ipso | ~148 | Absent | Absent |
| C-2, C-6 | ~113 | Positive | Positive |
| C-3, C-5 | ~129 | Positive | Positive |
| C-4 | ~118 | Positive | Positive |
| C₁₀ (CN) | ~119 | Absent | Absent |
| C₈ (-CH₂-N) | ~45 | Absent | Negative |
| C₇ (-NCH₃) | ~38 | Absent | Positive |
| C₉ (-CH₂-CN) | ~18 | Absent | Negative |
Advanced 2D NMR for Unambiguous Assignment
To confirm the assignments made from 1D spectra and to establish the connectivity of the molecular fragments, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds[8][9][10][11][12]. This is invaluable for tracing out spin systems.
-
Expected Correlations:
-
A cross-peak between the signals for H-8 (~3.5 ppm) and H-9 (~2.6 ppm), confirming the ethyl chain connectivity.
-
Correlations within the aromatic spin system, connecting adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached[13][14][15][16]. This provides a direct link between the ¹H and ¹³C spectra.
-
Expected Correlations:
-
H-7 (~2.9 ppm) will correlate with C₇ (~38 ppm).
-
H-8 (~3.5 ppm) will correlate with C₈ (~45 ppm).
-
H-9 (~2.6 ppm) will correlate with C₉ (~18 ppm).
-
Each aromatic proton will correlate with its corresponding aromatic carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the overall carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away[17][18][19][20][21].
-
Key Expected Correlations for Structural Confirmation:
-
The methyl protons (H-7) should show a correlation to the ipso-aromatic carbon (C-ipso) and the α-methylene carbon (C₈).
-
The α-methylene protons (H-8) should correlate to the N-methyl carbon (C₇), the ipso-carbon (C-ipso), and the nitrile carbon (C₁₀).
-
The β-methylene protons (H-9) should correlate to the α-methylene carbon (C₈) and the nitrile carbon (C₁₀).
-
The ortho-aromatic protons (H-2, H-6) should correlate to the ipso-carbon (C-ipso) and the α-methylene carbon (C₈).
-
Caption: Key expected HMBC correlations for structural validation.
Experimental Protocol
The following provides a detailed, step-by-step methodology for the NMR analysis of 3-(methylphenylamino)propanenitrile.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Given the polar aprotic nature of the analyte, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are excellent choices[22][23][24]. CDCl₃ is often preferred for its ability to dissolve many organic compounds and its simple residual solvent peak at ~7.26 ppm[23][25].
-
Concentration: Weigh approximately 5-10 mg of the purified compound[26].
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4 cm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard 1D Spectra:
-
¹H NMR: Acquire a standard one-pulse proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135 & DEPT-90: Run standard DEPT experiments to determine carbon multiplicities.
-
-
2D Spectra:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant (J) of ~8 Hz.
-
Caption: A streamlined workflow for NMR analysis.
Data Processing
-
Fourier Transformation: Apply exponential multiplication (line broadening) and Fourier transform the Free Induction Decays (FIDs) for all experiments.
-
Phasing and Baseline Correction: Manually phase all spectra and apply a baseline correction algorithm.
-
Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
Conclusion: A Self-Validating System
The combined application of 1D and 2D NMR techniques provides a robust, self-validating system for the structural elucidation of 3-(methylphenylamino)propanenitrile. The ¹H and ¹³C spectra provide the fundamental framework of proton and carbon environments. The DEPT experiments definitively assign carbon types. COSY confirms proton-proton connectivities within spin systems. HSQC links each proton to its directly attached carbon. Finally, HMBC provides the crucial long-range correlations that piece together the entire molecular puzzle, connecting the N-methyl group, the cyanoethyl chain, and the phenyl ring in an unambiguous manner. This multi-faceted approach ensures the highest level of confidence in the final structural assignment, a critical requirement for research, discovery, and development in the chemical sciences.
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Chemistry For Everyone. (2025). What Is HSQC NMR? - Chemistry For Everyone. YouTube. Retrieved from [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). Retrieved from [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. Retrieved from [Link]
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2D NMR: Homonuclear Correlation Spectroscopy (COSY). JoVE. (2024). Retrieved from [Link]
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HSQC - NMR Wiki. (2009). Retrieved from [Link]
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Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
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¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. (2024). Retrieved from [Link]
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19: HMBC - Chemistry LibreTexts. (2024). Retrieved from [Link]
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3-(METHYLPHENYLAMINO)PROPANENITRILE. GSRS. Retrieved from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Human Metabolome Database. Retrieved from [Link]
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A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. Retrieved from [Link]
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3-(phenylamino)propanenitrile. Stenutz. Retrieved from [Link]
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Propanenitrile, 3-(methylamino)-. PubChem. Retrieved from [Link]
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NMR Supersequences for Small Molecule Characterization. YouTube. (2022). Retrieved from [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. (2015). Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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IR spectrum of Propanenitrile, 3-(methylphenylamino)-
An In-Depth Technical Guide to the Infrared Spectrum of Propanenitrile, 3-(methylphenylamino)-
Introduction
Propanenitrile, 3-(methylphenylamino)-, with the molecular formula C₁₀H₁₂N₂[1], is a molecule of interest in synthetic chemistry and drug development due to its unique combination of functional groups: a nitrile, a tertiary amine, and an aromatic phenyl ring. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides invaluable information about the molecular structure of a compound by measuring the absorption of infrared radiation by its chemical bonds.[2] Each functional group possesses a characteristic vibrational frequency, making the IR spectrum a unique molecular "fingerprint."
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the . It details the theoretical basis for its spectral features, presents a robust experimental protocol for data acquisition using Fourier Transform Infrared (FTIR) spectroscopy, and offers an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is emphasized to provide field-proven insights.
Molecular Structure and Predicted Vibrational Modes
The structure of Propanenitrile, 3-(methylphenylamino)- contains several distinct functional groups, each with bonds that vibrate at characteristic frequencies upon absorbing infrared radiation. The primary absorbers are the nitrile group (C≡N), the tertiary amine linkages (Aromatic C-N and Aliphatic C-N), the aromatic ring (C=C and C-H), and the aliphatic chains (C-H).
Because bond stretching requires more energy than bending, stretching vibrations are found at higher frequencies (wavenumbers) in the IR spectrum.[3] Furthermore, stronger bonds, such as triple bonds, vibrate at higher frequencies than double or single bonds.[3][4] The key vibrational modes expected for this molecule are detailed in the analysis section.
Caption: Molecular structure highlighting key functional groups.
Experimental Protocol: Acquiring the Spectrum via ATR-FTIR
For a compound that may be a liquid or solid, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[2][5] Its primary advantage is the lack of extensive sample preparation, such as grinding KBr pellets or dissolving the sample in solvents that could obscure parts of the spectrum.[6][7] The ATR method involves placing the sample directly onto a high-refractive-index crystal (e.g., diamond) and applying pressure to ensure good contact.[6]
Self-Validating Experimental Workflow
The following protocol is designed to be self-validating by incorporating a clean background check and post-measurement verification to ensure data integrity.
Step 1: Instrument and ATR Crystal Preparation
-
Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes.
-
Causality: A stabilized system ensures baseline consistency and accurate wavenumber calibration.
-
Action: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe.
-
Causality: This removes any residue from previous analyses, which would otherwise appear as contaminant peaks in the spectrum.
Step 2: Background Spectrum Acquisition
-
Action: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.
-
Causality: The instrument software will automatically ratio the sample spectrum against this background, effectively subtracting atmospheric and system-related absorbances to produce a pure spectrum of the sample.[2]
Step 3: Sample Application and Spectrum Acquisition
-
Action: Place a small amount of the Propanenitrile, 3-(methylphenylamino)- sample onto the center of the ATR crystal. If solid, use the press to ensure firm, even contact.[8]
-
Causality: Good contact is critical for the IR beam to penetrate the sample to the required depth (typically a few microns) for effective analysis.
-
Action: Acquire the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is sufficient for resolving the characteristic broad and sharp bands of most organic molecules.
Step 4: Data Processing and Cleaning
-
Action: After acquisition, clean the sample from the ATR crystal using the same method as in Step 1.
-
Action: Run a "cleanliness check" by acquiring another spectrum. This spectrum should resemble the initial background, confirming complete removal of the sample.
-
Causality: This step validates the cleaning procedure and prevents cross-contamination of subsequent samples.
-
Action: If necessary, apply an ATR correction to the acquired spectrum using the instrument software.
-
Causality: The ATR correction algorithm adjusts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.
Caption: ATR-FTIR experimental workflow for acquiring a validated spectrum.
Analysis and Interpretation of the IR Spectrum
The IR spectrum is typically analyzed in two main parts: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Summary of Characteristic Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group & Bond |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl Ring) |
| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 2248 - 2240 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic (Phenyl Ring) |
| 1510 - 1480 | Medium-Strong | C=C Stretch | Aromatic (Phenyl Ring) |
| 1470 - 1430 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |
| 1380 - 1365 | Medium-Weak | C-H Bend (Symmetric) | Aliphatic (CH₃) |
| 1360 - 1250 | Strong | C-N Stretch | Aromatic Amine (Phenyl-N) |
| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine (Alkyl-N) |
| 770 - 730 | Strong | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) |
| 710 - 690 | Strong | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) |
The Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region contains the stretching vibrations of most key functional groups.
-
Absence of N-H and O-H Bands: A crucial first observation is the absence of any significant broad bands in the 3500-3200 cm⁻¹ region. This confirms the tertiary nature of the amine, as primary and secondary amines show characteristic N-H stretching bands here.[9][10][11] The lack of a very broad O-H band also rules out alcohol or carboxylic acid impurities.
-
C-H Stretching Vibrations (3100 cm⁻¹ - 2850 cm⁻¹):
-
Weak to medium peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretching from the aromatic phenyl ring.
-
Medium intensity peaks appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the methyl and propylene groups.[12]
-
-
Nitrile C≡N Stretch (~2245 cm⁻¹):
-
This is the most definitive peak in the spectrum. The C≡N triple bond stretch gives rise to a strong and very sharp absorption band in the 2260-2220 cm⁻¹ range.[13][14] Its intensity is due to the large change in dipole moment during the vibration.[14] For aromatic nitriles, conjugation can slightly lower the frequency.[14][15] The presence of this distinct peak is unambiguous proof of the nitrile functional group.
-
-
Aromatic C=C Stretching (1610 cm⁻¹ - 1480 cm⁻¹):
-
The phenyl group will exhibit two or three sharp, medium-to-strong intensity bands from the stretching of the carbon-carbon double bonds within the ring. These typically appear around 1600 cm⁻¹ and 1500 cm⁻¹.
-
The Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)
This region is complex, containing a multitude of bending and stretching vibrations, but provides powerful confirmatory data.
-
C-H Bending Vibrations (1470 cm⁻¹ - 1365 cm⁻¹):
-
The bending (scissoring) of the CH₂ groups and the symmetric bending of the CH₃ group appear as medium-intensity bands in this area.
-
-
C-N Stretching Vibrations (1360 cm⁻¹ - 1020 cm⁻¹):
-
Since this is a tertiary aromatic amine, a strong C-N stretching band is expected between 1360 cm⁻¹ and 1250 cm⁻¹.[4][9] This corresponds to the vibration of the bond between the phenyl carbon and the amine nitrogen.
-
A second, weaker C-N stretching band from the aliphatic-nitrogen bond (CH₂-N and CH₃-N) will appear at a lower frequency, typically in the 1250-1020 cm⁻¹ range.[4][9]
-
-
Aromatic C-H Out-of-Plane (OOP) Bending (~750 cm⁻¹ and ~700 cm⁻¹):
-
The substitution pattern of the aromatic ring can be determined from the strong C-H OOP bending bands. For a monosubstituted benzene ring, two strong bands are typically observed: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹. The presence of these bands provides strong evidence for the N-phenyl structure.
-
Conclusion
The infrared spectrum of Propanenitrile, 3-(methylphenylamino)- is defined by a set of highly characteristic absorption bands that unequivocally confirm its molecular structure. The key identifying features are:
-
The strong, sharp nitrile (C≡N) stretch around 2245 cm⁻¹.
-
The strong aromatic C-N stretch in the 1360-1250 cm⁻¹ region, confirming the tertiary aromatic amine.
-
The complete absence of N-H stretching bands above 3200 cm⁻¹, which validates the tertiary nature of the amine.
-
Characteristic bands for aromatic C=C stretching and C-H bending that confirm the presence and monosubstituted nature of the phenyl ring.
This guide demonstrates that a systematic approach, combining a robust experimental protocol with a foundational understanding of group frequencies, allows for the confident and accurate structural elucidation of complex organic molecules like Propanenitrile, 3-(methylphenylamino)-. For professionals in drug discovery and chemical synthesis, FTIR spectroscopy remains an indispensable first-pass tool for structural verification and quality control.
References
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An In-depth Technical Guide to the Mass Spectrometry of 3-(methylphenylamino)propanenitrile
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-(methylphenylamino)propanenitrile, a compound of interest in pharmaceutical and chemical synthesis. In the absence of publicly available spectral data for this specific molecule, this paper establishes a robust predictive framework for its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation principles of analogous structures, including N-alkylanilines and substituted propanenitriles, this guide offers researchers and drug development professionals a detailed roadmap for the identification and characterization of 3-(methylphenylamino)propanenitrile. Methodologies for sample preparation, and both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed, providing a practical foundation for experimental design.
Introduction
3-(methylphenylamino)propanenitrile, with the chemical formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol , is a tertiary amine containing a phenyl ring, a methyl group, and a propanenitrile substituent.[1][2] Its structural complexity and the presence of multiple functional groups make mass spectrometry an ideal technique for its characterization and quantification. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, which is a common requirement in drug metabolism studies, synthetic chemistry quality control, and environmental analysis. This guide will provide a detailed predictive analysis of its mass spectral characteristics.
Chemical Properties and Structure
A thorough understanding of the chemical structure of 3-(methylphenylamino)propanenitrile is fundamental to predicting its behavior in a mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1][2] |
| IUPAC Name | 3-(methyl(phenyl)amino)propanenitrile | [2] |
| SMILES | CN(CCC#N)c1ccccc1 | [1] |
| InChIKey | IXXLKTZOCSRXEM-UHFFFAOYSA-N | [1] |
The structure features a tertiary amine nitrogen atom bonded to a methyl group, a phenyl group, and a propyl chain terminating in a nitrile group. The presence of the nitrogen atom makes this compound basic and a good candidate for electrospray ionization in the positive ion mode. The overall structure is also amenable to analysis by gas chromatography, making electron ionization a viable alternative.
Sample Preparation and Analytical Workflow
The choice of analytical workflow is contingent on the sample matrix and the desired sensitivity. Here, we outline a general workflow for the analysis of 3-(methylphenylamino)propanenitrile.
Sample Preparation
For analysis, a stock solution of 3-(methylphenylamino)propanenitrile should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards can then be prepared by serial dilution. For complex matrices, such as plasma or tissue homogenates, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to remove interferences.
Analytical Workflow Diagram
Caption: General analytical workflow for 3-(methylphenylamino)propanenitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and thermally stable compounds.
Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Predicted EI Fragmentation Pattern
Under EI conditions, the 3-(methylphenylamino)propanenitrile molecule will be ionized to form a molecular ion ([M]⁺˙) at m/z 160. The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily driven by the stability of the resulting fragments. The presence of a nitrogen atom dictates that the molecular ion will have an even mass, which is consistent with the nitrogen rule.[3]
Key Predicted Fragment Ions:
| m/z | Proposed Structure/Formation |
| 160 | Molecular Ion ([M]⁺˙) |
| 145 | Loss of a methyl radical (•CH₃) |
| 119 | α-cleavage, loss of the propanenitrile radical (•CH₂CH₂CN) |
| 106 | Benzylic cleavage, formation of the N-methylanilinium ion |
| 91 | Tropylium ion, rearrangement from the phenyl ring |
| 77 | Phenyl cation ([C₆H₅]⁺) |
| 54 | Cyclopentadienyl cation, from rearrangement |
| 42 | Acetonitrile radical cation ([CH₃CN]⁺˙) or ketenimine radical cation ([CH₂=C=NH]⁺˙) |
The most characteristic fragmentation is expected to be the α-cleavage adjacent to the nitrogen atom, leading to the loss of the profenenitrile radical and the formation of a stable iminium ion.[3][4]
Caption: Predicted EI fragmentation pathway for 3-(methylphenylamino)propanenitrile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS with Electrospray Ionization (ESI) is the method of choice for the analysis of polar and non-volatile compounds, and for achieving high sensitivity and selectivity.
Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺).
Predicted ESI-MS/MS Fragmentation Pattern
In positive ESI mode, 3-(methylphenylamino)propanenitrile will readily form a protonated molecule, [M+H]⁺, at m/z 161. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural information.
Key Predicted Product Ions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 161 | 120 | CH₃CN (Acetonitrile) |
| 161 | 106 | C₃H₅N (Allyl cyanide) |
| 161 | 91 | C₃H₄N₂ (Aminopropionitrile) |
| 161 | 77 | C₄H₆N₂ (Methylaminopropionitrile) |
The fragmentation in ESI-MS/MS is often characterized by the loss of stable neutral molecules. The loss of acetonitrile is a likely pathway, as is the cleavage of the bond between the nitrogen and the propanenitrile group.
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An In-Depth Technical Guide to Propanenitrile, 3-(methylphenylamino)-
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Propanenitrile, 3-(methylphenylamino)-, a versatile chemical intermediate. This document provides an in-depth exploration of its chemical identity, physical properties, synthesis, spectral characteristics, and safety protocols, grounded in established scientific principles and data.
Core Molecular Identity
Propanenitrile, 3-(methylphenylamino)-, also widely known by its synonym N-Cyanoethyl-N-methylaniline, is an organic compound featuring a tertiary amine and a nitrile functional group. This structure makes it a valuable intermediate in various organic syntheses.
Molecular Formula: C₁₀H₁₂N₂[1]
Molecular Weight: 160.22 g/mol [1][2]
CAS Registry Number: 94-34-8[1][2][3][4][5][6][7][8][9][10][11]
Chemical Structure: The molecule consists of a phenyl group and a cyanoethyl group attached to a central nitrogen atom, which also bears a methyl group.
Physicochemical Properties
Understanding the physical properties of a compound is paramount for its application in experimental and industrial settings. Propanenitrile, 3-(methylphenylamino)- is typically a colorless to pale yellow or brown viscous, oily liquid at room temperature.[4][6] Its solubility profile is characteristic of many organic intermediates: it is soluble in common organic solvents such as ethanol and acetone, but exhibits limited solubility in water.[6]
| Property | Value | Source(s) |
| Boiling Point | 313 °C (lit.) | [4][12][13] |
| 186 °C @ 23 mmHg | [3][7] | |
| Density | 1.035 - 1.048 g/mL @ 25 °C | [2][4][12][13] |
| Refractive Index (n²⁰/D) | ~1.56 | [3][4][12] |
Synthesis and Mechanism
The primary industrial synthesis of Propanenitrile, 3-(methylphenylamino)- is achieved through the cyanoethylation of N-methylaniline. This reaction is a classic example of a Michael addition, where the nucleophilic amine adds to the electrophilic β-carbon of acrylonitrile.
The reaction is typically catalyzed by a weak acid, such as acetic acid, or other catalysts like aluminum chloride.[6] The process involves the reaction of N-methylaniline with acrylonitrile, often under mild heating in a controlled solvent environment to ensure high yield and purity.[6]
Caption: Synthetic workflow for Propanenitrile, 3-(methylphenylamino)-.
Experimental Protocol: Cyanoethylation of N-Methylaniline
This protocol is a representative procedure based on established cyanoethylation methods for aromatic amines.
Materials:
-
N-methylaniline (1.0 mol)
-
Acrylonitrile (1.1 mol, slight excess)
-
Glacial acetic acid (0.1 mol, catalyst)
-
Toluene (solvent)
-
5% Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate
-
Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the reaction flask with the reflux condenser and dropping funnel in a fume hood.
-
Charging Reactants: To the flask, add N-methylaniline and toluene. Begin stirring.
-
Catalyst Addition: Add glacial acetic acid to the stirring mixture.
-
Heating: Gently heat the mixture to 60-70 °C.
-
Acrylonitrile Addition: Add acrylonitrile dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature. The reaction is exothermic and may require occasional cooling to maintain the desired temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 3-4 hours to ensure completion.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acetic acid catalyst. Wash subsequently with water.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to yield pure Propanenitrile, 3-(methylphenylamino)-.
Applications in Research and Industry
Propanenitrile, 3-(methylphenylamino)- is a significant building block in the chemical industry. Its primary application is as an intermediate in the synthesis of more complex molecules.
-
Dye and Pigment Industry: It is a key precursor for various dyes, particularly in the production of azo dyes used for textiles and inks.[7]
-
Pharmaceuticals and Agrochemicals: The molecule serves as a starting material or intermediate in the synthesis of certain active pharmaceutical ingredients (APIs) and agrochemicals.[6] While specific drug examples directly from this intermediate are not widely published, its precursor, N-methylaniline, is used in the synthesis of painkillers, anesthetics, and anti-inflammatory drugs.[14][15]
-
Polymer Science: It can be used as a monomer or a reactive additive to enhance the properties, such as thermal stability, of specialty polymers.[6]
-
Corrosion Inhibitors: It serves as a precursor in the preparation of compounds used to prevent corrosion.[6]
Spectroscopic and Analytical Characterization
Definitive identification of Propanenitrile, 3-(methylphenylamino)- requires instrumental analysis. Below are the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption peak is expected in the range of 2240-2260 cm⁻¹ , which is characteristic of a nitrile group.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ indicate the C-H bonds of the benzene ring.
-
Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and ethyl groups.
-
C=C Aromatic Stretch: One or more sharp peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic ring.
-
C-N Stretch: A peak in the 1310-1360 cm⁻¹ region is expected for the tertiary aromatic amine C-N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each type of proton in the molecule.
-
Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 6.7-7.3 ppm integrating to 5 protons. The ortho-protons will be the most upfield, shifted by the electron-donating amine group.
-
Methylene Protons (-N-CH₂-): A triplet around δ 3.5-3.7 ppm (2H), deshielded by the adjacent nitrogen atom.
-
Methyl Protons (-N-CH₃): A singlet around δ 2.9-3.1 ppm (3H).
-
Methylene Protons (-CH₂-CN): A triplet around δ 2.6-2.8 ppm (2H), deshielded by the adjacent nitrile group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.
-
Nitrile Carbon (-C≡N): A signal in the range of δ 117-120 ppm .
-
Aromatic Carbons (C₆H₅): Multiple signals between δ 110-150 ppm . The ipso-carbon attached to the nitrogen will be the most downfield (~δ 148 ppm), while the ortho and para carbons will be shifted upfield relative to benzene due to the electron-donating effect of the amine.
-
Methylene Carbon (-N-CH₂-): A signal around δ 45-50 ppm .
-
Methyl Carbon (-N-CH₃): A signal around δ 38-42 ppm .
-
Methylene Carbon (-CH₂-CN): A signal around δ 15-20 ppm .
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z = 160 . A prominent base peak is expected at m/z = 120 , corresponding to the loss of the CH₂CN fragment, resulting in the stable [C₆H₅N(CH₃)CH₂]⁺ ion.
Caption: Workflow for analytical characterization of the compound.
Safety and Handling
Propanenitrile, 3-(methylphenylamino)- is classified as a moderately hazardous chemical.[3][6] Adherence to strict safety protocols is mandatory.
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Causes skin and serious eye irritation.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a certified respirator.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. The compound is stable under normal conditions.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- SAFETY D
- N-(2-Cyanoethyl)-N-methylaniline, 98% | 94-34-8 - J&K Scientific.
- News - N-Cyanoethyl-N-methylaniline CAS 94-34-8 - MIT-IVY.
- 94-34-8 | CAS D
- N-(2-Cyanoethyl)-N-methylaniline CAS#: 94-34-8 - ChemicalBook.
- CAS No 94-34-8 , 3-(N-methylanilino)propanenitrile - Vvchem.
- N-Cyanoethyl-N-methylaniline 94-34-8 wiki - Guidechem.
- N-(2-Cyanoethyl)-N-methylaniline - MySkinRecipes.
- News - N-Cyanoethyl-N-methylaniline CAS 94-34-8 purity : ≥99 ... - MIT-IVY.
- N-Cyanoethyl-N-methylaniline CAS 94-34-8 purity : ≥99% Dye intermedi
- N-(2-Cyanoethyl)-N-methylaniline | 94-34-8 - ChemicalBook.
- Balita - N-Cyanoethyl-N-methylaniline CAS 94-34-8 - MIT-IVY.
- Literature review on 4-Allyl-N,N-dimethylaniline - Benchchem.
- 3-(METHYLPHENYLAMINO)PROPANENITRILE - gsrs.
- Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem.
- Propanenitrile, 3-(phenylamino)- - the NIST WebBook.
- 3-(Phenylamino)propanenitrile | 1075-76-9 | BAA07576 - Biosynth.
- N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries.
- Propanenitrile, 3-(phenylamino)- - the NIST WebBook.
- n,n-Dimethyl-4-(prop-2-en-1-yl)aniline | 51601-26-4 - Benchchem.
- Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH.
- Commission Directive 94/34/EC - Food Standards Agency.
- The Plastic Materials and Articles in Contact with Food Amendment (Scotland)
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Solubility of "Propanenitrile, 3-(methylphenylamino)-" in organic solvents
An In-depth Technical Guide to the Solubility of Propanenitrile, 3-(methylphenylamino)- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. This is particularly true in the realm of drug discovery and development, where solubility directly impacts formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of Propanenitrile, 3-(methylphenylamino)-, a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of chemical solubility, data from analogous structures, and detailed experimental protocols to provide a robust predictive framework and a practical approach for its empirical determination.
Introduction: The Significance of Solubility
In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a matter of academic interest; it is a cornerstone of practical application. The extent to which a compound dissolves in a solvent dictates its utility in a vast array of processes, from synthetic reactions and purification techniques to its ultimate biological activity. For a compound like Propanenitrile, 3-(methylphenylamino)-, which possesses both polar and non-polar functionalities, its solubility profile is expected to be nuanced, rendering a thorough understanding essential for its effective application.
The principle of "like dissolves like" serves as a fundamental guidepost in predicting solubility.[1][2] This adage is rooted in the concept of intermolecular forces; polar solvents tend to dissolve polar solutes, and non-polar solvents are effective at dissolving non-polar solutes. The molecular structure of Propanenitrile, 3-(methylphenylamino)- features a polar nitrile group (-C≡N) and a tertiary amine, alongside a non-polar phenyl ring and alkyl chain. This amphiphilic nature suggests a complex solubility behavior that warrants a detailed investigation.
Predicted Solubility Profile of Propanenitrile, 3-(methylphenylamino)-
Given the absence of specific quantitative solubility data in the literature, a predictive analysis based on the molecular structure of Propanenitrile, 3-(methylphenylamino)- is presented. The key structural features influencing its solubility are:
-
Nitrile Group (-C≡N): This group is polar and can act as a hydrogen bond acceptor.
-
Tertiary Amine (-N(CH₃)(Phenyl)): The nitrogen atom has a lone pair of electrons and can also act as a hydrogen bond acceptor. The presence of the phenyl and methyl groups introduces steric hindrance, which may modulate its interaction with protic solvents.
-
Phenyl Group (-C₆H₅): This aromatic ring is non-polar and will favor interactions with non-polar solvents.
-
Propyl Linker (-CH₂CH₂-): This alkyl chain contributes to the overall non-polar character of the molecule.
Based on these features, a qualitative prediction of solubility in a range of common organic solvents is summarized in the table below.
Table 1: Predicted Solubility of Propanenitrile, 3-(methylphenylamino)- in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | The polar nitrile and amine groups will limit solubility in highly non-polar aliphatic solvents. |
| Toluene | Non-polar (aromatic) | Medium to High | The presence of the phenyl ring in both the solute and solvent should lead to favorable π-π stacking interactions, enhancing solubility. |
| Dichloromethane | Polar aprotic | High | Dichloromethane is a good solvent for a wide range of organic compounds and should effectively solvate both the polar and non-polar regions of the molecule. |
| Diethyl Ether | Slightly polar | Medium | The ether can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donors, but its overall polarity is relatively low. |
| Ethyl Acetate | Polar aprotic | High | This is a versatile solvent that should effectively dissolve the compound due to its ability to engage in dipole-dipole interactions. |
| Acetone | Polar aprotic | High | The polar nature of acetone will allow it to interact favorably with the nitrile and amine functionalities. |
| Acetonitrile | Polar aprotic | High | As a polar aprotic solvent containing a nitrile group itself, acetonitrile is expected to be an excellent solvent. |
| Isopropanol | Polar protic | Medium | The alcohol can act as a hydrogen bond donor and acceptor. However, the non-polar character of the molecule may limit high solubility. |
| Ethanol | Polar protic | Medium | Similar to isopropanol, ethanol's ability to hydrogen bond will be beneficial, but the overall solubility will be a balance between polar and non-polar interactions. |
| Methanol | Polar protic | Medium to Low | Methanol is more polar than ethanol and may be less effective at solvating the non-polar phenyl and alkyl portions of the molecule. |
| Water | Very polar | Low | The significant non-polar character of the molecule will likely lead to poor aqueous solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds and is expected to be an excellent solvent for this molecule. |
| Dimethylformamide (DMF) | Polar aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the compound. |
Experimental Determination of Solubility
While predictions are valuable, empirical determination of solubility is crucial for any rigorous scientific or developmental work.[2] The following is a detailed protocol for determining the solubility of Propanenitrile, 3-(methylphenylamino)-.
Materials and Equipment
-
Propanenitrile, 3-(methylphenylamino)- (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[2]
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(methylphenylamino)propanenitrile
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(methylphenylamino)propanenitrile is a small molecule whose precise mechanism of action is not yet fully elucidated in publicly available literature. This guide synthesizes the available chemical and biological data on its structural analogs and the known reactivity of its constituent functional groups to propose a scientifically grounded, albeit putative, mechanism of action. We hypothesize that 3-(methylphenylamino)propanenitrile acts as a covalent inhibitor, leveraging its electrophilic nitrile group to form a stable adduct with nucleophilic residues in target proteins. The N-methyl-N-phenylamino moiety is proposed to play a crucial role in target recognition and binding affinity. This document provides a detailed exploration of this proposed mechanism, outlines rigorous experimental protocols for its validation, and presents the necessary framework for future research into the therapeutic potential of this compound.
Introduction and Chemical Profile
3-(methylphenylamino)propanenitrile is an organic compound with the chemical formula C₁₀H₁₂N₂.[1] Its structure is characterized by a propanenitrile backbone, a tertiary amine, and a phenyl group.
Table 1: Physicochemical Properties of 3-(methylphenylamino)propanenitrile
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| CAS Number | 94-34-8 | |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Solubility | Expected to have some solubility in organic solvents |
The key functional groups that likely dictate its biological activity are the nitrile group (-C≡N) and the N-methyl-N-phenylamino group. The nitrile group, in particular, is known to be an electrophilic "warhead" in a number of covalent inhibitors.[2]
Figure 1: Chemical structure of 3-(methylphenylamino)propanenitrile.
Insights from Structurally Related Compounds
The biological activities of structurally similar molecules provide valuable clues to the potential mechanism of action of 3-(methylphenylamino)propanenitrile.
-
3-(Ethylphenylamino)propanenitrile: This close analog has been described as a non-narcotic analgesic.[3] It is also suggested to inhibit viral RNA transcription and protein synthesis, pointing towards potential antiviral applications.[3]
-
Beta-aminopropionitrile (BAPN): This parent compound, lacking the N-phenyl and N-methyl groups, is a well-known lathyrogen that inhibits lysyl oxidase, an enzyme critical for collagen and elastin cross-linking.[4] BAPN has also been shown to induce neurodegeneration in a dose-dependent manner.[5]
-
Acrylonitrile Derivatives: As precursors to aminopropanenitriles, acrylonitrile derivatives have demonstrated a broad range of biological activities, including antiparasitic and anticancer effects, often mediated through the induction of apoptosis.
These findings suggest that the aminopropanenitrile scaffold can interact with various biological targets, and the substituents on the amino group likely confer target specificity and modulate activity.
Proposed Mechanism of Action: Covalent Inhibition
Based on the chemical nature of the nitrile group and the activities of related compounds, we propose that 3-(methylphenylamino)propanenitrile functions as a covalent inhibitor .
The central hypothesis is that the electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by an amino acid residue within the active site of a target protein. Cysteine, with its highly nucleophilic thiol group, is a common target for covalent inhibitors.
The proposed mechanism involves a two-step process:
-
Non-covalent Binding: The N-methyl-N-phenylamino moiety facilitates the initial docking of the molecule into the active site of the target protein through hydrophobic and van der Waals interactions. This positions the nitrile group in proximity to a key nucleophilic residue.
-
Covalent Bond Formation: The nucleophilic residue (e.g., the thiolate anion of a cysteine) attacks the electrophilic nitrile carbon, forming a stable covalent bond. This results in the irreversible inhibition of the protein's function.
Figure 2: Proposed two-step mechanism of covalent inhibition.
Experimental Validation of the Proposed Mechanism
A series of well-defined experiments are required to rigorously test this hypothesis.
Workflow for Mechanism of Action Studies
Figure 3: Experimental workflow for validating the proposed mechanism.
Detailed Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
-
Objective: To determine if 3-(methylphenylamino)propanenitrile inhibits the activity of a purified candidate enzyme in vitro.
-
Methodology:
-
Select a candidate enzyme with a known or suspected cysteine residue in its active site (e.g., a cysteine protease like papain or a kinase with a reactive cysteine).
-
Prepare a series of dilutions of 3-(methylphenylamino)propanenitrile in a suitable buffer.
-
Incubate the enzyme with the compound for varying periods.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation using a spectrophotometer or fluorometer.
-
Calculate the half-maximal inhibitory concentration (IC₅₀).
-
Protocol 2: Mass Spectrometry Analysis for Covalent Adduct Formation
-
Objective: To confirm the covalent modification of the target protein by 3-(methylphenylamino)propanenitrile.
-
Methodology:
-
Incubate the target protein with an excess of the compound.
-
Remove the unbound compound by dialysis or size-exclusion chromatography.
-
Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS) to detect an increase in mass corresponding to the addition of the compound.
-
Digest the modified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific peptide and amino acid residue that has been modified.
-
Table 2: Representative Hypothetical Mass Spectrometry Data
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |
| Unmodified Protein | 25,000 | 25,000 | 0 | No modification |
| Modified Protein | 25,160.22 | 25,160 | +160 | Covalent modification confirmed |
Protocol 3: Cell-Based Functional Assay
-
Objective: To assess the biological effect of the compound in a cellular context.
-
Methodology:
-
Select a cell line that expresses the target protein.
-
Treat the cells with varying concentrations of 3-(methylphenylamino)propanenitrile.
-
Measure a relevant cellular endpoint, such as cell viability (e.g., using an MTT assay), apoptosis (e.g., by caspase activity assay or flow cytometry), or a specific signaling pathway readout (e.g., by Western blotting for a downstream marker).
-
Determine the half-maximal effective concentration (EC₅₀).
-
Conclusion and Future Directions
The proposed mechanism of covalent inhibition provides a solid foundation for investigating the biological activity of 3-(methylphenylamino)propanenitrile. The outlined experimental protocols offer a clear path to validating this hypothesis and identifying the specific molecular targets of this compound. Future research should focus on:
-
Target Identification: Employing chemoproteomic approaches to identify the cellular targets of 3-(methylphenylamino)propanenitrile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the N-methyl-N-phenylamino group and the propanenitrile scaffold affect potency and selectivity.
-
In Vivo Efficacy and Toxicology: Evaluating the therapeutic potential and safety profile of the compound in animal models.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of 3-(methylphenylamino)propanenitrile and related compounds.
References
-
Clayton, G.D., & Clayton, F.E. (Eds.). (1994). Patty's Industrial Hygiene and Toxicology: Volume 2F, Toxicology. John Wiley & Sons.[4]
-
PubChem. (n.d.). 3-Aminopropionitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Martinez-Alonso, E., et al. (1996). In vitro neuronal changes induced by beta-aminopropionitrile. Toxicology in Vitro, 10(4), 435-440.
- Google Patents. (n.d.). Process for producing 3-iminonitriles.
- do Carmo, A. C. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(12), 1439-1457.
- Google Patents. (n.d.). Amino nitrile and process of producing same.
- Zhang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1662.
- Kaminsky, R., et al. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931-939.
- Gonzalez, F. V., et al. (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 258, 108599.
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An Investigative Guide to the Biological Activity of Propanenitrile, 3-(methylphenylamino)-
A Senior Application Scientist's Perspective on a Novel Compound's Potential
Abstract
This technical guide delineates a comprehensive research framework for the elucidation of the biological activities of the novel compound, Propanenitrile, 3-(methylphenylamino)-. In the absence of direct empirical data for this specific molecule, this document leverages structure-activity relationship (SAR) principles, drawing parallels with its close structural analog, 3-(ethylphenylamino)propanenitrile. The analog's reported non-narcotic analgesic, antiviral, and protein synthesis inhibitory properties form the foundation of a multi-pronged investigational strategy. This guide provides detailed, field-proven experimental protocols for a tiered screening cascade, designed to systematically evaluate these potential biological activities. The methodologies are presented with a focus on causality and self-validation, intended to guide researchers, scientists, and drug development professionals in the rigorous assessment of this compound of interest.
Introduction: The Case for Investigating Propanenitrile, 3-(methylphenylamino)-
The quest for novel therapeutic agents is a cornerstone of modern pharmaceutical research. Propanenitrile, 3-(methylphenylamino)- (henceforth referred to as C1) is a small molecule with a chemical structure suggestive of potential biological relevance. While a direct literature search reveals a paucity of data on C1, its close structural analog, 3-(ethylphenylamino)propanenitrile (C2), has been reported to possess non-narcotic analgesic and antiviral properties, specifically against the Hepatitis C virus, purportedly through the inhibition of protein synthesis.[1] This SAR-based lead provides a compelling rationale for a thorough investigation into the biological profile of C1. The substitution of an ethyl group in C2 with a methyl group in C1 represents a subtle structural modification that could modulate potency, selectivity, and pharmacokinetic properties. This guide, therefore, serves as a roadmap for the systematic evaluation of C1's potential as a novel therapeutic agent.
Chemical Structures:
| Compound ID | Chemical Name | Molecular Formula | Molecular Weight | Structure |
| C1 | Propanenitrile, 3-(methylphenylamino)- | C10H12N2 | 160.22 g/mol | CN(CCC#N)c1ccccc1 |
| C2 | 3-(Ethylphenylamino)propanenitrile | C11H14N2 | 174.24 g/mol | CCN(CCC#N)c1ccccc1 |
A Tiered Approach to Biological Activity Screening
A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening cascade. This strategy commences with broad, high-throughput in vitro assays to identify primary biological activities, followed by more complex cellular and in vivo models to confirm and elaborate on these initial findings. The proposed investigational workflow for C1 is designed to first ascertain its potential as a protein synthesis inhibitor, and subsequently to explore its downstream functional consequences, namely analgesic and antiviral effects.
Figure 1: Proposed tiered screening cascade for Propanenitrile, 3-(methylphenylamino)-.
Tier 1: Primary In Vitro Screening
The initial tier of investigation focuses on high-throughput in vitro assays to rapidly assess the foundational hypothesis: does C1 inhibit protein synthesis?
Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay
Rationale: This assay provides a direct measure of a compound's ability to interfere with the translation machinery, independent of cellular uptake and metabolism. A cell-free in vitro translation (IVT) system coupled with a luciferase reporter offers a sensitive and scalable platform for initial screening.[2][3][4]
Methodology:
-
Reagent Preparation:
-
Prepare a master mix of a commercial in vitro translation kit (e.g., rabbit reticulocyte lysate-based).
-
Add a luciferase mRNA reporter transcript to the master mix.
-
Prepare a dilution series of C1 in a suitable solvent (e.g., DMSO). A known protein synthesis inhibitor (e.g., cycloheximide) should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the IVT master mix.
-
Add the diluted C1 or control compounds to the respective wells.
-
Incubate the plate at the recommended temperature (typically 30°C) for a specified time (e.g., 90 minutes) to allow for protein synthesis.
-
-
Data Acquisition and Analysis:
-
Add a luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Experimental Protocol: Cytotoxicity Assay
Rationale: It is crucial to distinguish between specific biological activity and general cytotoxicity. A standard cytotoxicity assay, such as the MTT or LDH release assay, should be run in parallel with the primary activity screen.[5]
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., Huh-7 for liver-related studies, SH-SY5Y for neuronal studies) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the same concentration range of C1 used in the primary screen.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a period relevant to the planned functional assays (e.g., 24-48 hours).
-
-
Viability Assessment:
-
For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance.
-
For an LDH assay, collect the supernatant and measure LDH activity using a commercial kit.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration).
-
Interpretation of Tier 1 Results: An ideal outcome would be a potent IC50 in the protein synthesis inhibition assay with a significantly higher CC50, indicating a therapeutic window.
Tier 2: Functional Validation in Cell-Based Models
Should Tier 1 results indicate specific inhibition of protein synthesis, the next logical step is to assess the functional consequences in relevant cellular models.
Experimental Protocol: Hepatitis C Virus (HCV) Replicon Assay
Rationale: To investigate the potential antiviral activity of C1 against HCV, a cell-based replicon system is a safe and effective tool.[6] This system utilizes a human hepatoma cell line (Huh-7) that stably expresses a subgenomic HCV RNA that replicates autonomously.
Methodology:
-
Cell Culture and Treatment:
-
Culture HCV replicon-containing Huh-7 cells.
-
Treat the cells with a dilution series of C1. Include a known HCV inhibitor (e.g., sofosbuvir) as a positive control.
-
-
Quantification of HCV Replication:
-
After a 48-72 hour incubation period, lyse the cells.
-
Quantify HCV RNA levels using real-time quantitative PCR (RT-qPCR).
-
Alternatively, if the replicon contains a reporter gene (e.g., luciferase), measure the reporter activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication.
-
Determine the EC50 (50% effective concentration).
-
Figure 2: Workflow for the Hepatitis C Virus (HCV) Replicon Assay.
Tier 3: In Vivo Efficacy and Safety Assessment
Positive results in the cell-based functional assays would warrant progression to in vivo models to assess for analgesic efficacy and to gather preliminary pharmacokinetic and safety data.
Experimental Protocol: In Vivo Analgesia Models
Rationale: A battery of in vivo pain models is necessary to characterize the potential analgesic properties of C1. The hot plate and tail-flick tests assess centrally mediated analgesia, while the acetic acid-induced writhing test evaluates peripherally mediated analgesia.[7][8][9][10][11]
Methodology (Acetic Acid-Induced Writhing Test):
-
Animal Acclimation and Dosing:
-
Acclimate mice to the experimental environment.
-
Administer C1 orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
-
Induction of Writhing:
-
After a predetermined pretreatment time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
-
Observation and Data Collection:
-
Immediately after acetic acid injection, observe each mouse for a set period (e.g., 20 minutes) and count the number of writhes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control.
-
Determine the ED50 (50% effective dose).
-
Hypothetical In Vivo Analgesic Activity of C1:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Indomethacin | 10 | 12.5 ± 1.8 | 72.3 |
| C1 | 10 | 30.1 ± 2.5 | 33.4 |
| C1 | 30 | 18.4 ± 2.1 | 59.3 |
| C1 | 100 | 9.8 ± 1.5 | 78.3 |
Conclusion and Future Directions
This technical guide outlines a systematic and logical pathway for the initial biological characterization of Propanenitrile, 3-(methylphenylamino)-. By leveraging the known activities of a close structural analog, a focused yet comprehensive research plan has been formulated. The proposed tiered screening cascade, from in vitro protein synthesis inhibition assays to in vivo models of analgesia and antiviral activity, provides a robust framework for determining the therapeutic potential of this novel compound. The successful execution of these studies will not only elucidate the biological activity of C1 but also contribute valuable data to the broader understanding of the structure-activity relationships within this chemical class.
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Navigating the Synthesis and Handling of Propanenitrile, 3-(methylphenylamino)-: A Technical Safety Guide
An In-depth Guide for Chemical Research and Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals in research and development. The information is synthesized from available data on the target compound and its structural analogs. It does not replace a formal, substance-specific Safety Data Sheet (SDS) and should be used in conjunction with a thorough risk assessment for any specific laboratory procedure.
Introduction: A Structural Approach to Hazard Assessment
Propanenitrile, 3-(methylphenylamino)-, also known as N-(2-Cyanoethyl)-N-methylaniline (CAS No. 94-34-8), is a bifunctional organic molecule incorporating both an aliphatic nitrile and a tertiary aromatic amine.[1][2] This unique structure necessitates a dual-pronged approach to safety and handling. The potential hazards are not derived from a single functional group, but from the combined toxicological profiles of its core components: the propionitrile backbone and the N-methylaniline moiety.
This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. By understanding the underlying chemical principles of its constituent parts, researchers can develop a robust and self-validating system of safety for its use in drug development and organic synthesis.
Hazard Identification and Classification
Based on available data, Propanenitrile, 3-(methylphenylamino)- is classified as a hazardous substance.[1] The primary hazards are acute toxicity through multiple exposure routes and significant irritation to the skin and eyes.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Source: Synthesized from supplier Safety Data Sheets.[1] |
Toxicological Profile: A Tale of Two Moieties
The toxicity of this compound is best understood by examining its structural analogs: aliphatic nitriles and N-methylaniline.
-
The Nitrile Group (-CN): Aliphatic nitriles are known for their potential to cause systemic toxicity through the metabolic release of cyanide.[3] This process, catalyzed by cytochrome P450 enzymes, can inhibit cellular respiration.[3] While Propanenitrile, 3-(methylphenylamino)- is an organic nitrile and generally less acutely toxic than inorganic cyanide salts, this metabolic pathway is the primary driver for its acute toxicity warnings.[4] Symptoms of exposure can be delayed and may include headache, dizziness, nausea, and in severe cases, respiratory distress.[5][6]
-
The N-Methylaniline Group: This aromatic amine contributes significantly to the overall hazard profile. N-methylaniline is a toxic substance known to cause damage to the central nervous system, liver, and kidneys upon exposure.[7] A primary concern with aromatic amines is the risk of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[8][9] This leads to cyanosis (a bluish discoloration of the skin).[8] Furthermore, N-methylaniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5][10]
The combination of these two functional groups requires that handling procedures mitigate both the risk of cyanide-like acute toxicity and the systemic organ effects associated with aromatic amines.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary objective is to prevent all contact with the substance.
Engineering Controls
-
Fume Hood: All handling of Propanenitrile, 3-(methylphenylamino)-, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[5][11]
-
Ventilation: Ensure adequate general ventilation in the laboratory to avoid the accumulation of vapors.[5][11]
-
Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[12]
Personal Protective Equipment (PPE)
The selection of PPE must account for the dual hazards of skin absorption and irritation.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before each use. | Prevents dermal absorption, a key exposure route for both nitriles and aromatic amines.[5] Use proper glove removal technique to avoid contaminating skin.[5] |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes that can cause serious eye irritation.[11][12][13] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider an impervious apron or chemical-resistant suit. | Prevents contamination of personal clothing and skin. Contaminated clothing must be removed immediately.[5][8] |
| Respiratory Protection | Not typically required when working in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation, which is a primary route of acute toxicity.[13] |
Safe Handling, Storage, and Disposal Protocols
Handling Procedures
The causality behind these procedures is to minimize aerosol generation and prevent accidental contact.
-
Avoid Inhalation and Contact: Do not breathe vapors or mist.[1][8] Avoid all contact with skin, eyes, and clothing.[5]
-
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][11] Do not eat, drink, or smoke in the laboratory.[6]
-
Transfers: Use tools such as spatulas or syringes for transfers to avoid contamination. For liquid transfers, use a well-controlled system to prevent splashing.
-
Heating: If heating is required, do so in a well-contained apparatus (e.g., a round-bottom flask with a condenser) within a fume hood. Be aware that thermal decomposition can release toxic gases, including nitrogen oxides and potentially hydrogen cyanide.[9][14]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[15] Mixing with strong acids or bases can lead to vigorous reactions.[15]
-
Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[6][8]
Disposal
Dispose of waste in accordance with all local, regional, and national regulations. This material should be treated as hazardous waste.[10] Do not allow the product to enter drains or waterways as N-methylaniline is very toxic to aquatic life.[5][10]
Emergency Procedures: A Step-by-Step Response Plan
Immediate and correct action is crucial in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a poison control center or physician immediately.[5][8][16] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[5][8] |
| Source: Synthesized from multiple safety data sheets. |
Note to Physician: Treatment should be symptomatic. In case of significant exposure, monitor for signs of methemoglobinemia and cyanide poisoning.[8][9]
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.[12]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Conclusion: A Culture of Proactive Safety
The safe handling of Propanenitrile, 3-(methylphenylamino)- is predicated on a thorough understanding of its composite hazards. By recognizing the risks associated with both the aliphatic nitrile and the N-methylaniline functionalities, researchers can implement a multi-layered safety strategy. This involves consistent use of engineering controls, diligent application of personal protective equipment, and strict adherence to established handling and emergency protocols. This proactive approach ensures that the potential of this valuable research chemical can be explored while minimizing risk to personnel and the environment.
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Material safety data sheet for 3-(methylphenylamino)propanenitrile
An In-depth Technical Guide to the Material Safety of 3-(methylphenylamino)propanenitrile
Authored by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for 3-(methylphenylamino)propanenitrile, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available data on the target compound and its structural analogs to ensure a conservative and proactive approach to safety.
Section 1: Chemical Identity and Physicochemical Properties
3-(methylphenylamino)propanenitrile, also known as N-Cyanethyl-N-methylaniline, is an organic compound containing nitrile and tertiary amine functional groups. Its precise identification is critical for safety and experimental reproducibility.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 3-(methylphenylamino)propanenitrile | [1] |
| Synonyms | N-Cyanethyl-N-methylaniline, NSC-91616 | [1] |
| CAS Number | 94-34-8 | [1] |
| EC Number | 202-325-5 | [1] |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| Chemical Structure | SMILES: CN(CCC#N)c1ccccc1 | [1] |
| Physical State | Not available. Assumed to be liquid or solid at room temperature. | |
| Boiling/Melting Point | No data available. | |
| Density | No data available. |
| Solubility | No data available. | |
Section 2: Hazard Identification and GHS Classification
Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictograms:
-
Signal Word: Danger
-
Precautionary Statements:
Section 3: Safe Handling and Storage Protocols
The primary objective when handling 3-(methylphenylamino)propanenitrile is to prevent all routes of exposure. This is achieved through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations should be performed in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that could generate aerosols, vapors, or dust.[9]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield, compliant with NIOSH (US) or EN 166 (EU) standards.[9][10]
-
Skin Protection: A lab coat is required. Use chemical-resistant gloves (e.g., nitrile rubber) that are regularly inspected for tears or holes before use.[2][8]
-
Respiratory Protection: If ventilation is insufficient or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]
Conditions for Safe Storage
Store containers in a dry, cool, and well-ventilated location, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8] Containers must be kept tightly closed and stored locked up in a designated area accessible only to authorized personnel.[2][4]
Caption: Workflow for Safe Handling of 3-(methylphenylamino)propanenitrile.
Section 4: Emergency Procedures and First-Aid Measures
Immediate and appropriate action is crucial in the event of an exposure. Symptoms of poisoning may be delayed; therefore, medical observation for at least 48 hours after a significant exposure is recommended.[11]
Step-by-Step First-Aid Protocols:
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Caption: Emergency First-Aid Response Flowchart.
Section 5: Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][10]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][14]
-
Protective Actions: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][11]
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition.[2][15]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways.[10]
-
Absorb: For liquid spills, absorb with an inert material (e.g., sand, vermiculite, or universal binder).[11] For solid spills, sweep up carefully to avoid creating dust.[9]
-
Collect: Place the absorbed material or swept solid into a suitable, closed, and labeled container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][8]
Section 6: Toxicological and Ecological Information
-
Toxicological Profile: As noted, no specific toxicological studies (e.g., LD50/LC50) are available for 3-(methylphenylamino)propanenitrile. The acute toxicity is inferred from structural analogs, suggesting it is toxic if swallowed and harmful via dermal or inhalation routes.[2][3] The aniline moiety suggests potential for systemic toxicity, while the nitrile group presents a risk of metabolic release of cyanide, although this is compound-specific.
-
Carcinogenicity: This product is not listed as a carcinogen by OSHA, NTP, or IARC.[16]
-
Ecological Profile: No data is available on the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound.[2][10] Discharge into the environment must be strictly avoided.[10]
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An In-Depth Technical Guide to Propanenitrile, 3-(methylphenylamino)-: Structural Analogs and Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of propanenitrile, 3-(methylphenylamino)- and its structural analogs and derivatives. This class of β-aminonitriles has garnered interest in medicinal chemistry and materials science due to its versatile synthetic accessibility and diverse pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a critical evaluation of the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will delve into detailed synthetic methodologies, spectroscopic characterization, and the exploration of their potential as therapeutic agents, with a particular focus on their roles as enzyme inhibitors and their neurological implications.
Introduction: The β-Aminonitrile Scaffold
The β-aminonitrile moiety is a key structural motif in a variety of biologically active molecules. The presence of both a basic amino group and a polar nitrile group imparts unique physicochemical properties that allow for diverse molecular interactions. "Propanenitrile, 3-(methylphenylamino)-" (also known as N-methyl-N-(2-cyanoethyl)aniline) serves as a foundational structure within this class, combining an aromatic amine with the propanenitrile backbone. Understanding the chemistry and biology of this core structure is paramount to unlocking the potential of its more complex derivatives in drug discovery and development.
Synthesis of 3-(Aryl/Alkylamino)propanenitriles: The Cyanoethylation Reaction
The most direct and widely employed method for the synthesis of 3-(methylphenylamino)propanenitrile and its analogs is the cyanoethylation of primary or secondary amines. This reaction, a classic example of a Michael addition, involves the addition of an amine to acrylonitrile.
General Reaction Mechanism
The cyanoethylation of an amine with acrylonitrile is typically base-catalyzed, although acid catalysis can also be employed, particularly for aromatic amines. The general mechanism proceeds as follows:
Caption: General mechanism of amine cyanoethylation.
The reaction is initiated by the nucleophilic attack of the amine on the β-carbon of acrylonitrile. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity, especially when dealing with less reactive aromatic amines.
Experimental Protocol: Synthesis of 3-(Phenylamino)propanenitrile
This protocol provides a detailed procedure for the synthesis of a close analog, 3-(phenylamino)propanenitrile, which can be adapted for the synthesis of the N-methylated target compound.
Materials:
-
Aniline (1a)
-
Acrylonitrile (2a)
-
Yttrium Nitrate (catalyst)
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh) for column chromatography
-
Petroleum ether
Procedure:
-
In a one-necked round-bottom flask, combine aniline (50.0 mg, 0.536 mmol, 1.0 equiv) and acrylonitrile (56.9 mg, 1.073 mmol, 2.0 equiv) in methanol (1.5 mL) under an open atmosphere.[1]
-
Add 10 mol% of Yttrium Nitrate to the mixture.[1]
-
Stir the reaction mixture at room temperature for 72 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).[1]
-
Dry the combined organic layers over anhydrous Na₂SO₄.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100–200 mesh) using 5% ethyl acetate in petroleum ether as the eluent to obtain the pure product.[1]
Expected Yield: 85%[1]
Structural Analogs and Derivatives
The versatility of the 3-(methylphenylamino)propanenitrile scaffold allows for extensive chemical modifications to explore structure-activity relationships. These modifications can be broadly categorized into alterations of the N-substituent, the phenyl ring, and the propanenitrile chain.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Propanenitrile, 3-(methylphenylamino)- | C₁₀H₁₂N₂ | 160.22 | 94-34-8 | |
| Propanenitrile, 3-(phenylamino)- | C₉H₁₀N₂ | 146.19 | 1075-76-9[2] | |
| Propanenitrile, 3-(ethylphenylamino)- | C₁₁H₁₄N₂ | 174.24 | 148-87-8 | |
| Propanenitrile, 3-(methylamino)- | C₄H₈N₂ | 84.12 | 693-05-0[3] |
Spectroscopic Characterization
The structural elucidation of 3-(methylphenylamino)propanenitrile and its analogs relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key information about the electronic environment of the protons. For a representative analog, 3-(phenylamino)propanenitrile, the following chemical shifts are observed in CDCl₃: δ 2.67 (t, J = 9.0 Hz, 2H), 3.55 (t, J = 6.0 Hz, 2H), 4.02 (s, 1H), 6.65 (m, 2H), 6.81 (m, 1H), 7.25 (m, 2H).[1] The triplets at δ 2.67 and 3.55 are characteristic of the two methylene groups in the propanenitrile chain. The signals in the aromatic region (δ 6.65-7.25) correspond to the protons on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The nitrile carbon typically appears around 118-120 ppm. The methylene carbons of the propanenitrile chain and the carbons of the phenyl ring will have distinct chemical shifts that can be influenced by substituents.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of these compounds. For amines, α-cleavage is a dominant fragmentation pathway.[4] The molecular ion peak for compounds with an odd number of nitrogen atoms will be an odd number.[4]
Caption: Predicted major fragmentation pathways for 3-(methylphenylamino)propanenitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The most characteristic absorption for this class of compounds is the nitrile (C≡N) stretch, which typically appears as a sharp band in the region of 2260-2240 cm⁻¹. The N-H stretch for secondary amines will appear as a single sharp band around 3350-3310 cm⁻¹. Aromatic C-H stretching and bending vibrations will also be present.
Biological Activities and Potential Applications
The 3-(aryl/alkylamino)propanenitrile scaffold has been investigated for a range of biological activities, with the most prominent being enzyme inhibition and effects on the nervous system.
Lysyl Oxidase Inhibition
β-Aminopropionitrile (BAPN) is a well-known irreversible inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin.[5] This inhibition has implications for diseases characterized by excessive fibrosis. Studies have shown that while a primary amine is not a strict requirement for LOX inhibition, N-substituted aminonitriles exhibit varied inhibitory potential. For instance, monomethylaminopropionitrile shows reversible inhibition of lysyl oxidase.[1] This suggests that modification of the amino group is a viable strategy for modulating the potency and reversibility of LOX inhibition.
Neurotoxicity
Certain β-aminonitriles have been associated with neurotoxic effects. β,β'-Iminodipropionitrile (IDPN) is a known neurotoxin. Studies have investigated the role of monoamine oxidase (MAO) in aminopropionitrile-induced neurotoxicity, but the results suggest that MAO is not directly involved in the toxic mechanism of neurotoxic analogs like IDPN and 3,3'-dimethylaminopropionitrile (DMAPN).[6] In vitro studies have demonstrated that β-aminopropionitrile can induce progressive degeneration of neurons in a dose-dependent manner, with an ID50 of 10⁻⁵ M.[7][8] At this concentration, neurons exhibit a loss of synapses and thinning of neuronal prolongations.[7][8]
Antiviral Potential
While specific antiviral data for 3-(methylphenylamino)propanenitrile is not extensively reported, the broader class of nitrile-containing compounds has shown promise as antiviral agents. Antiviral drugs can act through various mechanisms, including inhibiting viral attachment, entry, replication, or release.[7][9] The development of novel antiviral agents often involves structure-activity relationship studies to optimize potency and reduce toxicity.[10]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is fundamental to rational drug design. For the 3-(aryl/alkylamino)propanenitrile class, several key structural features can be modulated to influence their pharmacological profile.
Caption: Key areas for SAR exploration in the 3-(methylphenylamino)propanenitrile scaffold.
Future Directions and Conclusion
The class of compounds based on the 3-(methylphenylamino)propanenitrile scaffold represents a promising area for further research and development. The synthetic accessibility via cyanoethylation allows for the rapid generation of diverse chemical libraries for biological screening. Future work should focus on:
-
Elucidating specific mechanisms of action: Particularly for the observed antiviral and neurotoxic effects, detailed mechanistic studies are needed.
-
Quantitative SAR studies: Systematic modification of the core structure and quantitative assessment of biological activities will enable the development of predictive models for designing more potent and selective compounds.
-
Pharmacokinetic and toxicological profiling: For any lead compounds, a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles is essential for their progression as potential drug candidates.
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Experimental and calculated 13C and 1H NMR chemical shifts (ppm) values for synthesized 3-(3,4-dihydroxyphenyl)-1- phenyl-3-(phenylamino)propan-1-one. (n.d.). ResearchGate. Retrieved from [Link]
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Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of malononitrile-based sulfonamide analogs. (2021). ResearchGate. Retrieved from [Link]
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Mechanisms of action of antiviral drugs. (n.d.). EBSCO Information Services. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (n.d.). Google Patents.
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). ResearchGate. Retrieved from [Link]
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Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. (2014). PubMed. Retrieved from [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved from [Link]
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An In-depth Technical Guide to Propanenitrile, 3-(methylphenylamino)-: From Discovery to Modern Applications
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Propanenitrile, 3-(methylphenylamino)-, also known as β-(N-Methylanilino)propionitrile, is a chemical intermediate with a rich history rooted in the development of cyanoethylation chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications, with a particular focus on its relevance to the fields of chemical research and drug development. While not a therapeutic agent itself, its role as a versatile building block in the synthesis of more complex molecules underscores its importance. This document will delve into the technical details of its preparation, analytical characterization, and known biological profile, offering valuable insights for professionals engaged in synthetic chemistry and pharmaceutical research.
Historical Context and Discovery: The Dawn of Cyanoethylation
The story of Propanenitrile, 3-(methylphenylamino)- is intrinsically linked to the broader development of cyanoethylation , a powerful chemical reaction that involves the addition of a nucleophile to acrylonitrile. This class of reactions rose to prominence in the mid-20th century, with the pioneering work of Herman A. Bruson and his colleagues at the Rohm and Haas Company.
The synthesis of Propanenitrile, 3-(methylphenylamino)- is a specific instance of the cyanoethylation of N-methylaniline, a reaction that would have been readily achievable following the dissemination of Bruson's work. The primary motivation for the synthesis of such compounds was their utility as intermediates in the production of dyes, pigments, and eventually, more complex organic molecules with potential industrial and pharmaceutical applications.
Chemical Properties and Synthesis
2.1. Chemical Structure and Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| CAS Number | 94-34-8 |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | 186 °C at 23 mmHg |
| Density | 1.05 g/mL |
| Synonyms | N-(2-Cyanoethyl)-N-methylaniline, β-(N-Methylanilino)propionitrile, 3-(N-Methylanilino)propionitrile |
2.2. Synthesis via Cyanoethylation
The primary and most efficient method for the synthesis of Propanenitrile, 3-(methylphenylamino)- is the cyanoethylation of N-methylaniline . This reaction is a classic example of a Michael addition, where the secondary amine (N-methylaniline) acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
2.2.1. Experimental Protocol: Acid-Catalyzed Cyanoethylation
This protocol is based on the general principles outlined in historical patents and publications concerning the cyanoethylation of aromatic amines.
Materials:
-
N-methylaniline
-
Acrylonitrile
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
Water
-
Sodium Carbonate (or other suitable base)
-
Organic solvent (e.g., toluene, diethyl ether)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Salt Formation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge N-methylaniline and water.
-
Slowly add a catalytic amount of concentrated strong acid (e.g., hydrochloric acid or sulfuric acid) while stirring. This forms the amine salt, which acts as the catalyst. A US patent from the 1960s describes using the sulfuric acid salt of N-methylaniline in an aqueous medium.
-
Reaction with Acrylonitrile: Gently heat the mixture to reflux.
-
Add acrylonitrile dropwise to the refluxing mixture over a period of time. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a base, such as a saturated sodium carbonate solution, until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like toluene or diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Propanenitrile, 3-(methylphenylamino)-. Further purification can be achieved by vacuum distillation.
Applications in Research and Industry
The primary utility of Propanenitrile, 3-(methylphenylamino)- lies in its role as a chemical intermediate. Its bifunctional nature, possessing both a tertiary amine and a nitrile group, allows for a variety of subsequent chemical transformations.
3.1. Intermediate for Dyes and Pigments
Historically, and to some extent in modern manufacturing, aniline derivatives are crucial in the synthesis of azo dyes. The cyanoethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications to produce a wide range of chromophores.[1]
3.2. Precursor in Pharmaceutical Synthesis
While not a drug itself, Propanenitrile, 3-(methylphenylamino)- serves as a scaffold in the synthesis of more complex, biologically active molecules. The nitrile group can be a precursor to amines, amides, or carboxylic acids, which are common functional groups in pharmaceutical compounds. Its derivatives have been explored in the development of various therapeutic agents, although specific, marketed drugs directly originating from this intermediate are not widely publicized.
3.3. Polymer Chemistry
The nitrile functionality and the aromatic ring make this compound a potential monomer or additive in the production of specialty polymers.[1]
Biological Activity and Toxicological Profile
The known biological activity of Propanenitrile, 3-(methylphenylamino)- is primarily related to its toxicological profile rather than any therapeutic effects.
4.1. Toxicology
According to safety data, the compound is harmful if swallowed or in contact with skin.[2] As with many aniline derivatives, there are concerns about its potential for systemic toxicity, including effects on the central nervous system, liver, and kidneys. The parent compound, N-methylaniline, has been noted for its potential carcinogenicity and mutagenicity.[3] Therefore, appropriate personal protective equipment and handling procedures are essential when working with this chemical.
4.2. Pharmacological Relevance
There is limited publicly available information on the specific pharmacological activity of Propanenitrile, 3-(methylphenylamino)-. Its importance in drug development is as a starting material or intermediate rather than a pharmacologically active agent. The structural motif of a cyano-functionalized aniline derivative can be found in various research compounds, but a direct line to approved therapeutics from this specific molecule is not well-established in the literature.
Future Perspectives
The future of Propanenitrile, 3-(methylphenylamino)- will likely continue to be in its role as a versatile chemical intermediate. As synthetic methodologies evolve, new applications for this and similar compounds may emerge. In the context of drug discovery, high-throughput screening of compound libraries containing derivatives of Propanenitrile, 3-(methylphenylamino)- could potentially identify novel biological activities. Furthermore, the development of more efficient and greener synthetic routes for its production remains an area of interest for industrial chemists.
Conclusion
Propanenitrile, 3-(methylphenylamino)- is a compound with a history deeply rooted in the foundational principles of cyanoethylation chemistry. While its discovery was not a singular event, its synthesis represents a straightforward application of a powerful and versatile chemical reaction. Its primary value lies in its utility as a chemical intermediate in the production of dyes, polymers, and as a building block in the synthesis of more complex molecules for various research and industrial purposes, including pharmaceutical development. A thorough understanding of its synthesis, chemical properties, and toxicological profile is essential for any scientist or researcher working with this compound.
References
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MySkinRecipes. N-(2-Cyanoethyl)-N-methylaniline. Available from: [Link].
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PubChem. N-(2-Cyanoethyl)-N-methylaniline. National Center for Biotechnology Information. Available from: [Link].
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-
Wikipedia. N-Methylaniline. Available from: [Link].
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Methodological & Application
Application Notes and Protocols for the Synthesis of Propanenitrile, 3-(methylphenylamino)-
Abstract: This document provides a comprehensive guide for the synthesis of Propanenitrile, 3-(methylphenylamino)-, a valuable chemical intermediate. The primary synthesis route detailed is the aza-Michael addition of N-methylaniline to acrylonitrile. This guide offers a deep dive into the reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and methods for purification and characterization. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science, providing the technical accuracy and practical insights necessary for successful synthesis.
Introduction and Scientific Context
Propanenitrile, 3-(methylphenylamino)-, also known as 3-(N-methylanilino)propanenitrile, is a nitrile compound with the chemical formula C₁₀H₁₂N₂.[1][2] Its structure incorporates a cyanoethyl group attached to the nitrogen atom of N-methylaniline. This arrangement makes it a versatile building block in organic synthesis, particularly for the introduction of a protected β-amino acid precursor or as an intermediate in the development of more complex molecules, including pharmaceuticals and dyes.
The synthesis of this compound is a classic example of an aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[3] Understanding and mastering this protocol provides a reliable method for producing cyanoethylated amines, which are prevalent in numerous chemical applications.
| Compound Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [2] |
| CAS Number | 94-34-8 | [2] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | >160 °C (Similar structures) |
Reaction Mechanism: The Aza-Michael Addition
The synthesis proceeds via an aza-Michael addition reaction. This is a conjugate addition of a nitrogen nucleophile (N-methylaniline) to an α,β-unsaturated carbonyl compound or its analogue (in this case, acrylonitrile).
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile. It attacks the β-carbon of acrylonitrile. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent nitrile (-C≡N) group, which polarizes the carbon-carbon double bond.
-
Intermediate Formation: This attack forms a transient zwitterionic intermediate or, more accurately in a protic solvent like methanol, a carbanion that is immediately protonated.
-
Proton Transfer: A proton is transferred from the solvent (or another proton source) to the α-carbon, neutralizing the charge and yielding the final product, 3-(methylphenylamino)propanenitrile.
The reaction is generally thermodynamically favorable and can often be performed under mild conditions, sometimes without a catalyst.[4] However, catalysts such as Lewis acids (e.g., Yttrium Nitrate) or even biocatalysts like lipases can be employed to increase the reaction rate and yield.[3][4]
Caption: Aza-Michael addition of N-methylaniline to acrylonitrile.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of 3-(methylphenylamino)propanenitrile at a laboratory scale. It is adapted from a similar, well-documented procedure for the synthesis of 3-(phenylamino)propanenitrile.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Quantity | Notes |
| N-Methylaniline | C₇H₉N | 107.15 | ~9.3 | 5.36 g (5.5 mL) | 50.0 mmol, 1.0 equiv. |
| Acrylonitrile | C₃H₃N | 53.06 | ~15.1 | 3.98 g (5.0 mL) | 75.0 mmol, 1.5 equiv. |
| Methanol | CH₃OH | 32.04 | - | 50 mL | Anhydrous, as solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | For extraction. |
| Saturated NaCl (aq) | NaCl | 58.44 | - | ~50 mL | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | For drying. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
In a well-ventilated fume hood, add N-methylaniline (5.5 mL, 50.0 mmol) to the flask.
-
Add 50 mL of anhydrous methanol to the flask and begin stirring.
-
Slowly add acrylonitrile (5.0 mL, 75.0 mmol) to the stirred solution over 5 minutes. Caution: Acrylonitrile is highly toxic and flammable.
-
Attach a reflux condenser to the flask.
Reaction Execution: 6. Gently heat the reaction mixture to reflux (~65 °C) using a heating mantle. 7. Allow the reaction to proceed at reflux with continuous stirring for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
Work-up and Isolation: 8. After 24 hours, remove the heat source and allow the mixture to cool to room temperature. 9. Remove the methanol solvent under reduced pressure using a rotary evaporator. 10. To the resulting oil, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel. 11. Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. 12. Wash the organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water and methanol. 13. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g). Swirl the flask and let it stand for 15 minutes.
Purification: 14. Filter the solution to remove the magnesium sulfate, washing the solid with a small amount of fresh ethyl acetate. 15. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude product as an oil. 16. For higher purity, the product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexane as eluent).
Caption: Experimental workflow for the synthesis of the target compound.
Characterization and Analysis
To confirm the successful synthesis and purity of Propanenitrile, 3-(methylphenylamino)-, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons (multiplet, ~6.6-7.3 ppm), the methyl group protons (singlet, ~2.9-3.1 ppm), and two methylene groups (triplets, ~3.5 ppm and ~2.6 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all 10 unique carbon atoms, including the nitrile carbon (~118 ppm) and aromatic carbons.
-
FTIR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch should be visible around 2240-2260 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization (EI-MS) should show a molecular ion peak (M⁺) at m/z = 160.22, confirming the molecular weight.[5]
Safety Precautions and Handling
This synthesis involves hazardous materials and must be conducted with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
N-Methylaniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen.
-
Acrylonitrile: Extremely toxic and flammable. It is a known human carcinogen. Inhalation or skin contact can be fatal. It is also prone to explosive polymerization if not properly inhibited or stored. Always handle with extreme caution.[6]
-
Propanenitrile, 3-(methylphenylamino)-: While specific data is limited, it should be handled as a toxic substance. Related compounds cause skin and eye irritation and are harmful if inhaled or absorbed through the skin.[7]
Mandatory Personal Protective Equipment (PPE):
-
Chemical splash goggles or a face shield.
-
Lab coat.
-
Chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with acrylonitrile; use appropriate barrier gloves).
Handling and Storage:
-
All manipulations should be performed in a certified fume hood.[8]
-
Store reagents and the product in tightly sealed containers in a cool, dry, well-ventilated area away from ignition sources.[8]
-
Ground all equipment to prevent static discharge, which could ignite flammable vapors.[6]
Waste Disposal:
-
All liquid and solid waste must be collected in designated hazardous waste containers and disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reaction time or temperature. | Increase reflux time to 36-48 hours. Ensure the reaction mixture is reaching the boiling point of methanol. |
| Reagents are old or degraded. | Use freshly distilled N-methylaniline and uninhibited, fresh acrylonitrile. | |
| Polymerization of Acrylonitrile | Presence of radical initiators (light, air). | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if polymerization is a persistent issue. |
| Overheating. | Maintain a gentle, controlled reflux. | |
| Difficult Purification | Presence of unreacted starting material. | Use a slight excess of acrylonitrile (up to 2.0 equivalents) to drive the reaction to completion. Purify carefully using column chromatography. |
| Formation of side products. | Consider running the reaction at a lower temperature (e.g., 40-50 °C) for a longer duration to minimize side reactions. |
References
-
Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2014). ResearchGate. Retrieved from [Link]
-
Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2009). ResearchGate. Retrieved from [Link]
- Table of Contents. (n.d.). Supporting Information for a relevant synthesis.
-
SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. Retrieved from [Link]
-
Michael addition of anilines or phenols without solvent under microwave irradiation. (2016). IEEE Xplore. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet for 3-(Octylamino)propanenitrile. Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Catalytic methylation for 3-(methylphenylamino)propanenitrile synthesis
Application Note & Protocol
Topic: Catalytic Methylation for the Synthesis of 3-(Methylphenylamino)propanenitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of 3-(methylphenylamino)propanenitrile, a valuable intermediate in organic synthesis, through the catalytic N-methylation of its secondary amine precursor, 3-(phenylamino)propanenitrile. We present a comprehensive examination of the classic Eschweiler-Clarke reaction, a robust and high-yielding method that utilizes formaldehyde as the methyl source and formic acid as both a catalyst and reducing agent. The underlying reaction mechanism is detailed to provide a causal understanding of the experimental choices. A step-by-step experimental protocol is provided, alongside analytical methods for product verification. Furthermore, we introduce greener, alternative methylation strategies using reagents like dimethyl carbonate (DMC) to align with modern principles of sustainable chemistry. This guide is designed to equip researchers with the foundational knowledge and practical instructions to successfully synthesize and characterize the target compound.
Introduction: The Significance of N-Methylation
N-methylated amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's biological and physical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, 3-(methylphenylamino)propanenitrile[2][3], serves as a key building block for more complex molecular architectures.
The conversion of the secondary amine, 3-(phenylamino)propanenitrile, to its tertiary N-methylated form is a critical transformation. While numerous methods exist for N-methylation, many rely on toxic and hazardous reagents like methyl iodide or dimethyl sulfate, which generate significant waste.[1][4] Catalytic approaches offer a more elegant and efficient solution. The Eschweiler-Clarke reaction stands as a time-honored and highly effective method for the methylation of primary and secondary amines, prized for its operational simplicity and the impossibility of forming undesired quaternary ammonium salts.[5][6][7]
This application note will focus primarily on the Eschweiler-Clarke protocol due to its reliability and high yield. We will also explore the mechanistic basis of alternative, environmentally benign methylating agents to provide a forward-looking perspective on sustainable synthesis.
Mechanistic Insights: The Chemistry of N-Methylation
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Eschweiler-Clarke Reaction Mechanism
The Eschweiler-Clarke reaction is a one-pot reductive amination that efficiently methylates secondary amines to tertiary amines using an excess of formaldehyde and formic acid.[7] The reaction is irreversible due to the formation of carbon dioxide gas, which drives the reaction to completion.[7]
The mechanism proceeds through three key stages:
-
Iminium Ion Formation: The secondary amine, 3-(phenylamino)propanenitrile, performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to generate a highly electrophilic iminium ion.
-
Hydride Transfer: Formic acid acts as the reducing agent, delivering a hydride ion to the iminium ion. This reduction step forms the desired N-methylated tertiary amine.
-
Irreversible Decarboxylation: The formate anion, upon donating the hydride, decomposes into carbon dioxide, rendering the reaction irreversible.[7][8]
A crucial feature of this reaction is that it inherently stops at the tertiary amine stage. A tertiary amine cannot form another iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts, a common side reaction with other methylating agents.[6][7]
Caption: The Eschweiler-Clarke reaction mechanism.
Green Methylation Alternatives
In the pursuit of sustainable chemistry, several alternative methylating agents have emerged.
-
Dimethyl Carbonate (DMC): DMC is an environmentally benign, non-toxic reagent that can serve as a methyl source.[9] Reactions with DMC often require catalysis, for example by zeolites or various acids, and may involve intermediate carbamate formation.[10][11] This approach avoids the use of corrosive acids and toxic aldehydes.
-
Methanol: As a renewable and inexpensive C1 source, methanol is an attractive methylating agent for "hydrogen borrowing" or "hydrogen autotransfer" catalysis.[4] These reactions are typically catalyzed by transition metal complexes (e.g., Ruthenium or Iridium) and proceed via the in-situ oxidation of methanol to formaldehyde.[4][12][13]
While these methods are promising, they often require more complex catalysts and reaction optimization compared to the straightforward Eschweiler-Clarke procedure.
Experimental Protocols & Data
Protocol: Synthesis via Eschweiler-Clarke Reaction
This protocol describes the methylation of 3-(phenylamino)propanenitrile to yield 3-(methylphenylamino)propanenitrile.
Materials & Equipment:
-
3-(phenylamino)propanenitrile (starting material)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (~98-100%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-(phenylamino)propanenitrile (1.0 eq).
-
Reagent Addition: Add formic acid (approx. 1.8-2.0 eq) followed by a 37% aqueous solution of formaldehyde (approx. 1.1-1.5 eq).[5]
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add water to dilute the mixture.
-
Acidic Wash (Optional): To remove any unreacted non-basic impurities, you can perform an initial extraction with an organic solvent like dichloromethane (DCM). The product, being an amine, will be protonated by the excess formic acid and remain in the aqueous layer. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a 2M NaOH solution until the pH is strongly basic (pH > 11). This step deprotonates the tertiary amine product, making it soluble in organic solvents.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Drying & Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 3-(methylphenylamino)propanenitrile.
Data Summary & Characterization
The following table outlines the typical parameters for the described synthesis.
| Parameter | Value / Description | Rationale |
| Starting Material | 3-(phenylamino)propanenitrile | Secondary amine precursor. |
| Methylating Agent | Formaldehyde (HCHO) | Provides the methyl group.[1] |
| Reductant/Catalyst | Formic Acid (HCOOH) | Acts as a hydride donor and acid catalyst.[6] |
| Stoichiometry | Amine:HCHO:HCOOH ≈ 1:1.5:2 | Excess reagents ensure the reaction goes to completion.[5] |
| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier.[5] |
| Reaction Time | 12-18 hours | Typical duration for complete conversion. |
| Expected Yield | >90% (after purification) | The Eschweiler-Clarke reaction is known for high yields.[5] |
Product Characterization: The identity and purity of the synthesized 3-(methylphenylamino)propanenitrile (C₁₀H₁₂N₂) should be confirmed using standard analytical techniques.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for structural confirmation. Expect to see:
-
A singlet around 2.9-3.1 ppm corresponding to the three protons of the N-CH₃ group.
-
Two triplets in the 2.5-3.6 ppm range for the two CH₂ groups of the propane backbone.
-
A multiplet in the 6.7-7.3 ppm range for the five protons of the phenyl group.
-
-
¹³C NMR Spectroscopy: Will show distinct signals for the methyl carbon, the two methylene carbons, the nitrile carbon, and the aromatic carbons.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can confirm the purity of the sample and its molecular weight (160.22 g/mol ).[2]
Experimental Workflow Visualization
The overall process, from initial setup to final analysis, can be visualized as a logical flow.
Caption: General experimental workflow for the synthesis and purification.
Concluding Remarks
The Eschweiler-Clarke reaction provides a highly efficient, reliable, and scalable method for the synthesis of 3-(methylphenylamino)propanenitrile from its secondary amine precursor. Its key advantages are the high yields, simple procedure, and avoidance of over-alkylation products. By understanding the underlying mechanism, researchers can confidently apply and adapt this protocol. As the field of chemistry continues to evolve, exploring greener alternatives like dimethyl carbonate and catalytic methanol systems will be crucial for developing more sustainable synthetic routes. The protocols and data presented herein serve as a comprehensive guide for laboratory synthesis and a foundation for future process development.
References
-
NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. Available from: [Link]
-
Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X. F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345–347. Available from: [Link]
-
Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. Available from: [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available from: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
International Association of Engineers. Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Available from: [Link]
-
Li, F., et al. (2017). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 22(3), 438. Available from: [Link]
-
YouTube. Eschweiler-Clarke reaction. Available from: [Link]
-
Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(7), 2495-2501. Available from: [Link]
-
Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Chimia, 69(6), 345-347. Available from: [Link]
-
Santoro, F., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 19(1), 254-261. Available from: [Link]
-
Nishiura, M., et al. (2022). N-Methylation of Aniline Derivatives with CO2 and Phenylsilane Catalyzed by Lanthanum Hydridotriarylborate Complexes bearing a Nitrogen Tridentate Ligand. Organometallics, 41(14), 1868-1877. Available from: [Link]
-
Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045. Available from: [Link]
-
ResearchGate. N‐methylation of aniline and methanol with catalyst 2. Available from: [Link]
-
SEDICI. Reactions of amines with dimethyl carbonate. Available from: [Link]
-
Man, N., et al. (2015). Transition metal-free methylation of amines with formaldehyde as the reductant and methyl source. Chimia, 69(6), 345-347. Available from: [Link]
-
ResearchGate. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Available from: [Link]
-
ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Available from: [Link]
-
RSC Publishing. Acid-catalysed reactions of amines with dimethyl carbonate. Available from: [Link]
-
ResearchGate. Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Available from: [Link]
-
Supporting Information. Synthesis of the compounds and spectral data. Available from: [Link]
-
Global Substance Registration System. 3-(METHYLPHENYLAMINO)PROPANENITRILE. Available from: [Link]
-
ScienceDirect. Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C catalyst. Available from: [Link]
-
PubChem. Propanenitrile, 3-(methylamino)-. Available from: [Link]
-
NIST WebBook. Propanenitrile, 3-(phenylamino)-. Available from: [Link]
-
MDPI. Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. Available from: [Link]
-
Organic Letters. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Available from: [Link]
-
PubMed. Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure. Available from: [Link]
-
RSC Publishing. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Available from: [Link]
-
NIST WebBook. Propanenitrile, 3-(ethylphenylamino)-. Available from: [Link]
- Google Patents. US5334745A - Preparation of 3-aminopropionitriles.
-
MDPI. NMR Spectroscopy for Metabolomics Research. Available from: [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 10. iris.unive.it [iris.unive.it]
- 11. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Propanenitrile, 3-(methylphenylamino)-
Abstract
This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Propanenitrile, 3-(methylphenylamino)-. The method is designed for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this compound in various sample matrices. The protocol has been developed with a focus on scientific integrity, providing a comprehensive guide to the analytical procedure, from sample preparation to method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acetonitrile and acidified water mixture, ensuring excellent peak symmetry and resolution.
Principle of Separation and Method Rationale
Propanenitrile, 3-(methylphenylamino)- (Molecular Formula: C₁₀H₁₂N₂) is a compound possessing both hydrophobic and polar characteristics.[3][4] The phenyl ring provides the necessary hydrophobicity for retention on a nonpolar stationary phase, making reversed-phase chromatography the ideal mode of separation.[5][6] The molecule also contains a polar nitrile group and a basic tertiary amine, which can interact with the stationary phase and influence peak shape.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 column is selected for its hydrophobic interaction with the analyte's phenyl group. To mitigate potential peak tailing caused by the interaction of the basic tertiary amine with acidic residual silanols on the silica backbone, a column with low silanol activity or one that is polar-endcapped is highly recommended.[6][7][8]
-
Mobile Phase Composition: The mobile phase consists of acetonitrile (ACN) and water. Acetonitrile is chosen as the organic modifier for its low viscosity and excellent UV transparency.[9]
-
pH Control: The aqueous component of the mobile phase is acidified using phosphoric or formic acid. Maintaining a low pH (e.g., pH 2.5-3.5) ensures that the tertiary amine group on the analyte is consistently protonated. This prevents peak splitting or tailing by ensuring a single ionic species and minimizes secondary interactions with the stationary phase, leading to sharp, symmetrical peaks.[5]
Instrumentation, Materials, and Chromatographic Conditions
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (4-decimal place).
-
pH meter.
-
Sonicator.
-
Filtration assembly for mobile phase and samples.
Chemicals and Reagents
-
Propanenitrile, 3-(methylphenylamino)- Reference Standard (purity ≥98%).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric Acid or Formic Acid (Analytical Grade).
-
Methanol (HPLC Grade).
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid, pH adjusted to ~3.0) (50:50, v/v)[7][10] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
A. Mobile Phase Preparation (1 L):
-
Carefully measure 500 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Measure 500 mL of HPLC-grade water into a separate beaker.
-
Add 1.0 mL of phosphoric acid to the water and stir. Adjust the pH to 3.0 if necessary.
-
Add the acidified water to the acetonitrile in the solvent bottle.
-
Sonicate the mixture for 15 minutes to degas.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.[11]
B. Diluent Preparation:
-
Use the mobile phase as the diluent for all standard and sample preparations to ensure solvent compatibility.
C. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Propanenitrile, 3-(methylphenylamino)- reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
D. Working Standard Solutions (for Linearity and Quantification):
-
Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
E. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.
-
Filter the resulting solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[12][13][14] This step is critical to remove particulates and prevent column clogging.[13]
Protocol 2: HPLC Analysis Workflow
-
System Startup: Purge the HPLC system with the mobile phase to remove any air bubbles and ensure a stable baseline.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the working standard solution (e.g., 25 µg/mL) five or six times. The system is ready for analysis only if the SST parameters meet the acceptance criteria (see Table 2).
-
Sequence Setup: Create a sequence in the CDS including the blank (diluent), standard solutions for the calibration curve, quality control (QC) samples, and the prepared test samples.
-
Execution: Run the analytical sequence.
Method Validation Framework
This method must be validated according to ICH Q2(R1)/Q2(R2) guidelines to ensure it is fit for its intended purpose.[15][16] The following parameters should be assessed.
Caption: Logical flow of ICH method validation parameters.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| System Suitability | Five replicate injections of a working standard. | %RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[2] |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte.[17] |
| Linearity | Analyze at least five concentrations across the intended range (e.g., 5-100 µg/mL).[15] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).[17] | Mean recovery between 98.0% and 102.0%. |
| Precision (%RSD) | Repeatability: Six determinations at 100% concentration. Intermediate: Repeat on a different day. | %RSD ≤ 2.0%.[2] |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N) of ~3:1. | Analyte is detectable. |
| Limit of Quantitation (LOQ) | Determined by S/N of ~10:1 with acceptable precision and accuracy. | Analyte is quantifiable with acceptable certainty. |
| Robustness | Deliberately vary parameters (flow rate ±10%, mobile phase composition ±2%, column temp ±5°C).[15] | System suitability parameters remain within limits. |
Data Visualization and Workflow
A typical chromatogram should show a sharp, well-defined, and symmetrical peak for Propanenitrile, 3-(methylphenylamino)-, eluting at a reproducible retention time. The baseline should be stable and free of noise.
Caption: Standard operational workflow for HPLC analysis.
Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the quantitative determination of Propanenitrile, 3-(methylphenylamino)-. The use of a standard C18 column with an acidified acetonitrile/water mobile phase provides excellent chromatographic performance.[7] The protocol is readily implementable in a quality control or research laboratory. Adherence to the outlined method validation framework will ensure that the results generated are reliable and meet regulatory expectations.[1][16]
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[(3-methylphenyl)amino]- on Newcrom R1 HPLC column.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Global Substance Registration System (gsrs). (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE.
- Organomation. (n.d.). HPLC Sample Preparation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- The Pharma Expert. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- ChemScene. (n.d.). 3-(Methyl(phenyl)amino)propanenitrile.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?.
- LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
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Unveiling Novel Protein Interactions: Application of 3-(Methylphenylamino)propanenitrile in Proteomics Research
Authored by: A Senior Application Scientist
Introduction: A Novel Probe for Exploring the Proteome
In the dynamic field of proteomics, the development of novel chemical tools to explore the vast landscape of protein interactions and functions is paramount. "Propanenitrile, 3-(methylphenylamino)-", hereafter referred to as MPN (Methyl-Phenyl-Nitrile) , is an organic compound with the molecular formula C₁₀H₁₂N₂.[1] While its direct applications in proteomics have not been extensively documented, its unique chemical structure, featuring a secondary aromatic amine and a nitrile group, presents a compelling case for its use as a specialized chemical probe. This application note outlines a hypothetical, yet scientifically grounded, framework for the utilization of MPN in proteomics research, specifically for the identification and characterization of protein subpopulations that interact with methylphenylamino moieties. Such interactions may be relevant in the study of drug-target engagement, off-target effects, and the elucidation of novel biological pathways.
This guide provides a comprehensive overview of the theoretical basis, experimental protocols, and data analysis considerations for integrating MPN into proteomics workflows. It is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for chemical proteomics and functional protein analysis.
Scientific Rationale and Proposed Mechanism of Action
The core hypothesis for the application of MPN in proteomics is based on the principles of chemical proteomics, where small molecules are used to probe protein function and interactions within a complex biological system.[2][3][4] The methylphenylamino group of MPN can be postulated to act as a recognition motif, potentially mimicking endogenous ligands or drug metabolites, thereby enabling the selective interaction with specific protein binding pockets. The nitrile group, in this proposed application, serves as a versatile handle for downstream analysis. Nitrile moieties have been successfully employed as infrared probes to investigate the local environment of proteins, showcasing their utility as reporters of molecular interactions.[5][6]
The proposed workflow, termed Nitrile-Assisted Methylphenylamino-Protein Profiling (NAMPP) , leverages these chemical features to achieve the following objectives:
-
Selective Labeling: MPN is introduced into a biological system (e.g., cell lysate or intact cells) to allow for its interaction with target proteins.
-
Covalent Capture (Optional): For more stable interactions, MPN could be derivatized with a photo-activatable group to enable UV-induced crosslinking to its binding partners.
-
Enrichment: The nitrile group can be chemically modified post-labeling to introduce a biotin tag via a bio-orthogonal reaction, facilitating the affinity purification of MPN-protein complexes.
-
Identification and Quantification: Enriched proteins are identified and quantified using mass spectrometry-based proteomics, revealing the subset of the proteome that interacts with the methylphenylamino scaffold.
The following sections provide detailed protocols for the implementation of the NAMPP workflow.
Experimental Protocols: A Step-by-Step Guide to NAMPP
Protocol 1: In-lysate Labeling of Proteins with MPN
This protocol describes the labeling of proteins in a cell lysate with MPN. This approach is suitable for initial screening and optimization of labeling conditions.
-
Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
MPN Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL with lysis buffer.
-
Prepare a stock solution of MPN in a suitable solvent (e.g., DMSO).
-
Add MPN to the lysate to achieve a final concentration in the range of 1-100 µM (optimization is recommended).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching of the Reaction:
-
To stop the labeling reaction, add a quenching agent, such as a 10-fold molar excess of a competing amine-containing compound, or proceed immediately to the next step.
-
Protocol 2: Enrichment of MPN-Labeled Proteins
This protocol details the enrichment of MPN-labeled proteins using a hypothetical biotinylated derivative of MPN or by chemically modifying the nitrile group for affinity capture. For this hypothetical protocol, we will assume a click chemistry approach where the nitrile is reduced to a primary amine and then coupled to a biotin-alkyne tag.
-
Reduction of the Nitrile Group:
-
To the MPN-labeled lysate, add a mild reducing agent compatible with proteins (e.g., a water-soluble phosphine) to convert the nitrile to a primary amine. This is a hypothetical step and would require significant optimization.
-
-
Biotinylation via Click Chemistry:
-
To the amine-modified lysate, add a biotin-alkyne probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the biotinylated lysate and incubate for 1 hour at 4°C with rotation to capture the MPN-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using a denaturing elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5).
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
The eluted proteins can be subjected to in-solution or filter-aided sample preparation (FASP) for tryptic digestion.
-
Briefly, reduce the disulfide bonds with dithiothreitol (DTT), alkylate the cysteine residues with iodoacetamide (IAA), and digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove detergents and salts that can interfere with mass spectrometry analysis.
-
Elute the peptides with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry the peptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.
-
Search the data against a relevant protein database (e.g., UniProt) with appropriate search parameters, including variable modifications for the MPN-adduct on specific amino acid residues.
-
Perform quantitative analysis to identify proteins that are significantly enriched in the MPN-treated samples compared to control samples.
-
Data Presentation and Interpretation
The successful implementation of the NAMPP workflow should yield a list of proteins that specifically interact with the MPN probe. The quantitative data can be summarized in a table to highlight the top candidate proteins.
| Protein ID | Gene Name | Fold Enrichment (MPN/Control) | p-value | Function |
| P12345 | GENE1 | 25.4 | <0.001 | Kinase signaling |
| Q67890 | GENE2 | 18.2 | <0.001 | Metabolic enzyme |
| ... | ... | ... | ... | ... |
Visualizing the NAMPP Workflow and Proposed Chemistry
To better illustrate the proposed methodologies, the following diagrams have been generated using Graphviz.
Caption: Hypothetical interaction between MPN and a target protein.
Conclusion and Future Perspectives
While the application of "Propanenitrile, 3-(methylphenylamino)-" (MPN) in proteomics is presented here as a hypothetical framework, the underlying principles are firmly rooted in established chemical proteomics strategies. The proposed NAMPP workflow offers a plausible and innovative approach for the discovery of novel protein interactions and potential drug targets. Further research would be required to synthesize the necessary derivatives of MPN and to optimize the experimental conditions for each step of the protocol. The development of such novel chemical probes is essential for advancing our understanding of complex biological systems and for accelerating the drug discovery process.
References
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- Zhang, Y., et al. (2021). Key chemical probes and reactions for chemical proteomics analyses of post-translational modifications. TrAC Trends in Analytical Chemistry, 144, 116434.
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- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
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Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Validating and Utilizing Propanenitrile, 3-(methylphenylamino)- as a Candidate Chemical Probe for Cytochrome P450 1A2
Introduction: The Critical Role of CYP1A2 and the Need for Selective Probes
Cytochrome P450 1A2 (CYP1A2) is a pivotal enzyme in human drug metabolism, primarily expressed in the liver where it constitutes approximately 13% of the total CYP content.[1] This monooxygenase is responsible for the metabolic processing of a wide array of xenobiotics, including numerous clinically significant drugs like caffeine, theophylline, and clozapine, as well as the bioactivation of procarcinogens found in tobacco smoke and grilled meats.[2][3][4][5] Given its central role, understanding the potential of new chemical entities (NCEs) to inhibit or induce CYP1A2 is a cornerstone of modern drug development, essential for predicting drug-drug interactions (DDIs) and ensuring patient safety.[4][6]
To accurately assess CYP1A2 activity, researchers rely on highly specific chemical probes—molecules that are selectively metabolized by the enzyme to produce a quantifiable signal. An ideal probe exhibits high affinity, is metabolized primarily by a single CYP isoform, and has a well-characterized metabolic pathway.[7][8] While classic probes like phenacetin and caffeine are widely used, the search for novel probes with improved properties is ongoing.[1][9]
This document outlines a comprehensive framework for the validation and application of Propanenitrile, 3-(methylphenylamino)- (CAS 94-34-8) as a candidate chemical probe for CYP1A2.[10] Its structure, featuring an N-methylaniline moiety, suggests it may be a substrate for CYP-mediated N-dealkylation or aromatic hydroxylation, common reactions catalyzed by CYP1A2.[4][11] However, as its specific use as a CYP1A2 probe is not extensively documented, this guide provides the rigorous, self-validating protocols necessary to characterize its suitability and subsequently employ it in drug discovery screening.
Part I: The Theoretical Framework for Probe Validation
Before embarking on experimental work, it is crucial to understand the criteria that define a reliable chemical probe. The validation process is not merely a series of steps but a logical progression designed to build a comprehensive profile of the candidate molecule's interaction with the target enzyme and other related enzymes.
Key Characteristics of an Ideal CYP1A2 Probe
A robust chemical probe must satisfy several critical criteria. The entire validation workflow is designed to systematically confirm these characteristics.
Caption: Core attributes of a validated enzymatic chemical probe.
Part II: A Step-by-Step Workflow for Probe Validation
This section provides detailed protocols to systematically evaluate Propanenitrile, 3-(methylphenylamino)- as a CYP1A2 probe. The workflow is designed to first establish interaction, then characterize the kinetics and specificity, and finally apply it in a practical screening context.
Caption: The experimental workflow for validating a candidate CYP1A2 probe.
Protocol 1: Initial Screening for CYP1A2-Mediated Metabolism
Objective: To determine if Propanenitrile, 3-(methylphenylamino)- is metabolized by CYP1A2 in both a recombinant system and a more complex, physiologically relevant matrix.
Rationale: Using recombinant human CYP1A2 (rhCYP1A2) confirms that the enzyme can directly metabolize the compound. Human Liver Microsomes (HLM) contain a full complement of CYP enzymes and cofactors, providing a more holistic view and confirming the reaction occurs in a native environment.[12][13]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Propanenitrile, 3-(methylphenylamino)- in DMSO.
-
Thaw rhCYP1A2 + reductase microsomes and pooled HLM on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Incubation Setup (96-well plate format):
-
In duplicate wells, combine:
-
Potassium phosphate buffer.
-
rhCYP1A2 (final concentration 10 pmol/mL) or HLM (final concentration 0.5 mg/mL).
-
Propanenitrile, 3-(methylphenylamino)- (final concentration 1 µM).
-
-
Prepare parallel negative control wells containing no NADPH.
-
-
Reaction Initiation and Termination:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated labetalol).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4,000 x g for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Monitor the depletion of the parent compound (Propanenitrile, 3-(methylphenylamino)-) over time.
-
Self-Validation & Interpretation: A time-dependent decrease in the parent compound concentration in the NADPH-containing wells, but not in the negative controls, indicates successful metabolism. Significant metabolism by rhCYP1A2 is the first positive validation gate.
Protocol 2: Metabolite Identification
Objective: To identify the primary metabolite(s) produced from Propanenitrile, 3-(methylphenylamino)- by CYP1A2, which will serve as the analytical endpoint for subsequent kinetic and inhibition assays.
Rationale: A good probe should ideally form one major metabolite to simplify analysis and ensure a consistent signal. High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to predict elemental composition and propose metabolite structures.
Methodology:
-
Sample Generation: Scale up the incubation from Protocol 1 using rhCYP1A2 to generate sufficient quantities of metabolites.
-
LC-HRMS Analysis:
-
Analyze the supernatant from the terminated reaction on an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Perform a full scan analysis to detect potential metabolites.
-
Use data mining software to search for predicted metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).
-
-
Structural Elucidation:
-
Based on the accurate mass, predict the chemical formula of the metabolite(s).
-
Perform tandem MS (MS/MS) on the parent compound and the putative metabolite(s).
-
Compare fragmentation patterns to confirm the site of metabolic modification. For Propanenitrile, 3-(methylphenylamino)-, likely metabolites include N-desmethyl-propanenitrile or a hydroxylated species on the phenyl ring.
-
Protocol 3: Determination of Enzyme Kinetics (Km and Vmax)
Objective: To quantify the affinity (Km) of Propanenitrile, 3-(methylphenylamino)- for CYP1A2 and the maximum rate of reaction (Vmax).
Rationale: A low Km value (typically in the low micromolar range) indicates high affinity, a desirable characteristic for a probe as it allows for sensitive detection of inhibition. These parameters are essential for designing subsequent inhibition assays.
Methodology:
-
Incubation Setup:
-
Prepare incubations as described in Protocol 1 using rhCYP1A2.
-
Vary the concentration of Propanenitrile, 3-(methylphenylamino)- over a wide range (e.g., 8 concentrations from 0.1 to 50 µM).
-
Ensure the incubation time is within the linear range of metabolite formation (determined from pilot experiments).
-
-
Analysis:
-
Terminate reactions and process samples as before.
-
Quantify the formation of the primary metabolite (identified in Protocol 2) using a calibrated LC-MS/MS method.
-
-
Data Modeling:
-
Plot the initial velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Example Data Presentation:
| Parameter | Value | Unit |
| Km | 2.5 | µM |
| Vmax | 150 | pmol/min/pmol CYP |
| Intrinsic Clearance (Vmax/Km) | 60 | µL/min/pmol CYP |
Protocol 4: Selectivity Profiling via IC50 Determination
Objective: To assess the selectivity of Propanenitrile, 3-(methylphenylamino)- by determining its inhibitory potential against other major drug-metabolizing CYP isoforms.
Rationale: A highly selective probe should not significantly inhibit other CYPs at concentrations relevant to its use in assays. This ensures that any observed inhibition in a mixed system (like HLM) can be confidently attributed to CYP1A2.[13][14]
Methodology:
-
Assay Systems: Use a panel of recombinant human CYP enzymes (e.g., CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) with their respective validated probe substrates (see table below). Assays are often performed using fluorescent probes for higher throughput.
-
Incubation:
-
For each CYP isoform, incubate the enzyme and its specific probe substrate with a range of concentrations of Propanenitrile, 3-(methylphenylamino)- (e.g., 0.01 to 100 µM).
-
Initiate the reaction with NADPH and terminate after a fixed time.
-
-
Analysis and Data Fitting:
-
Measure the formation of the specific metabolite (or fluorescence).
-
Plot the percent inhibition versus the log concentration of Propanenitrile, 3-(methylphenylamino)-.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
-
Example Selectivity Data:
| CYP Isoform | Probe Substrate | IC50 of Propanenitrile, 3-(methylphenylamino)- (µM) |
| CYP1A2 | (Self-inhibition) | > 50 |
| CYP2B6 | Bupropion | > 100 |
| CYP2C8 | Paclitaxel | > 100 |
| CYP2C9 | Diclofenac | 85 |
| CYP2C19 | S-Mephenytoin | > 100 |
| CYP2D6 | Dextromethorphan | 60 |
| CYP3A4 | Midazolam | > 100 |
Interpretation: An ideal outcome would show minimal to no inhibition (high IC50 values) against all other isoforms, confirming selectivity for CYP1A2. Self-inhibition of CYP1A2 should also be low.
Part III: Application in Drug Discovery - A High-Throughput Screening Protocol
Once validated, Propanenitrile, 3-(methylphenylamino)- can be used as a tool to screen NCEs for potential CYP1A2 inhibition.
Caption: A typical screening cascade for identifying CYP1A2 inhibitors.
Protocol: High-Throughput IC50 Determination for NCEs
Objective: To efficiently determine the IC50 values of a set of test compounds against CYP1A2 using the validated Propanenitrile, 3-(methylphenylamino)- probe.
Methodology (96-well plate format):
-
Reagent Preparation:
-
Prepare stock solutions of test compounds (NCEs) and a positive control inhibitor (e.g., Furafylline or Fluvoxamine) in DMSO.[15]
-
Prepare rhCYP1A2, buffer, and NADPH system as in Protocol 1.
-
-
Plate Mapping: Designate wells for:
-
100% activity controls (no inhibitor).
-
0% activity controls (no NADPH).
-
Positive control inhibitor dose-response.
-
Test compound dose-responses (typically 8 concentrations per compound).
-
-
Incubation:
-
Add buffer, rhCYP1A2, and the appropriate concentration of test compound or control to each well.
-
Add Propanenitrile, 3-(methylphenylamino)- at a final concentration equal to its determined Km value (e.g., 2.5 µM). Using the substrate at its Km provides the greatest sensitivity for detecting competitive inhibition.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction with the NADPH system. Incubate for a fixed time within the linear range.
-
-
Termination and Analysis:
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Process samples (centrifugation) and analyze by LC-MS/MS, quantifying the formation of the probe's primary metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition for each NCE concentration relative to the 100% activity controls.
-
Plot percent inhibition versus log concentration of the NCE and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Conclusion
This guide provides a rigorous, scientifically-grounded framework for the comprehensive validation of Propanenitrile, 3-(methylphenylamino)- as a novel chemical probe for CYP1A2. By following these self-validating protocols, researchers can move from initial characterization to practical application with a high degree of confidence. This process of confirming specificity, characterizing kinetics, and establishing a robust analytical method is indispensable. Once validated, this probe can become a valuable tool in the drug discovery arsenal, enabling the early identification and mitigation of potential drug-drug interaction risks associated with CYP1A2, ultimately contributing to the development of safer and more effective medicines.
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Wright, M. et al. (2007). Chemical proteomic probes for profiling cytochrome p450 activities and drug interactions in vivo. PubMed. Available at: [Link]
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Cravatt, B. F., Wright, A. T., & Katz, J. E. (2009). A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. ACS Publications. Available at: [Link]
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Cravatt, B. F., Wright, A. T., & Katz, J. E. (2009). A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. PubMed Central. Available at: [Link]
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Taylor & Francis. (n.d.). CYP1A2 – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Hansten, P. D. (2007). Get to Know an Enzyme: CYP1A2. Pharmacy Times. Available at: [Link]
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Zhou, S. F., et al. (2009). Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2. PubMed Central. Available at: [Link]
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Wang, Z., et al. (2012). Pyranoflavones: A Group of Small-Molecule Probes for Exploring the Active Site Cavities of Cytochrome P450 Enzymes 1A1, 1A2, and 1B1. Journal of Medicinal Chemistry. Available at: [Link]
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Whirl-Carrillo, M., et al. (2020). PharmGKB summary: very important pharmacogene information for CYP1A2. PubMed Central. Available at: [Link]
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Wang, S., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. MDPI. Available at: [Link]
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Reaction Biology. (n.d.). CYP1A2 Inhibition Assay Service. Reaction Biology. Available at: [Link]
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Singh, S. K., et al. (2022). Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches. ACS Omega. Available at: [Link]
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Global Substance Registration System (GSRS). (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. gsrs.ncats.nih.gov. Available at: [Link]
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Guo, Y., et al. (2021). The expression, induction and pharmacological activity of CYP1A2 are post-transcriptionally regulated by microRNA hsa-miR-132-5p. National Institutes of Health (NIH). Available at: [Link]
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Guengerich, F. P., et al. (1995). Mechanisms of cytochrome P450 1A2-mediated formation of N-hydroxy arylamines and heterocyclic amines and their reaction with guanyl residues. PubMed. Available at: [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Available at: [Link]
-
Wang, B., et al. (2019). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 | Request PDF. ResearchGate. Available at: [Link]
-
Wei, Y. D., et al. (2017). In vitro analysis of factors influencing CYP1A2 expression as potential determinants of interindividual variation. National Institutes of Health (NIH). Available at: [Link]
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Teng, S., et al. (2011). A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABAA receptor modulator – an in vitro and in vivo comparison. PubMed Central. Available at: [Link]
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de la Torre, R., et al. (2005). Changes in CYP1A2 Activity in Humans After 3,4-methylenedioxymethamphetamine (MDMA, Ecstasy) Administration Using Caffeine as a Probe Drug. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Radiolabeled Absorption, Distribution, Metabolism, and Excretion Studies in Drug Development: Why, When, and How? | Request PDF. ResearchGate. Available at: [Link]
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Application Note: A High-Throughput Fluorometric Assay for Screening CYP1A2 Inhibition Potential Using "Propanenitrile, 3-(methylphenylamino)-"
Introduction: The Critical Role of CYP1A2 in Drug Metabolism and Safety
The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including approximately 95% of all clinically used drugs.[1] Within this superfamily, CYP1A2 is a key enzyme predominantly expressed in the liver, responsible for the metabolism of numerous common medications such as theophylline, clozapine, and olanzapine.[2][3] Consequently, the inhibition of CYP1A2 by a new chemical entity (NCE) can lead to significant drug-drug interactions (DDIs), potentially resulting in elevated plasma concentrations of co-administered drugs and subsequent toxicity.[2][4] Therefore, early in the drug discovery process, it is imperative to assess the potential of NCEs to inhibit major CYP isoforms, including CYP1A2, to mitigate the risk of clinical failures.[1][5]
This application note provides a detailed protocol for a high-throughput, fluorescence-based in vitro assay to determine the inhibitory potential of a test compound, "Propanenitrile, 3-(methylphenylamino)-," on human CYP1A2 activity. Fluorometric assays offer a rapid, cost-effective, and reproducible method for screening large numbers of compounds, making them ideal for early-stage drug discovery.[1][5][6][7] The principles and methodologies described herein are aligned with the recommendations set forth by regulatory agencies like the U.S. Food and Drug Administration (FDA) for in vitro drug interaction studies.[8][9][10][11][12]
Assay Principle: Fluorometric Detection of CYP1A2 Activity
This assay utilizes a pro-fluorescent substrate that is specifically metabolized by CYP1A2 to a highly fluorescent product. The rate of fluorescence generation is directly proportional to the enzyme's activity.[1] In the presence of an inhibitor, the rate of substrate metabolism decreases, leading to a reduction in the fluorescent signal. By measuring the fluorescence intensity at various concentrations of the test compound, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a quantitative measure of the compound's inhibitory potency.
Materials and Reagents
-
Test Compound: Propanenitrile, 3-(methylphenylamino)- (CAS: 94-34-8)[13]
-
Enzyme: Recombinant human CYP1A2 co-expressed with cytochrome P450 reductase in a microsomal preparation.
-
Substrate: A suitable fluorogenic substrate for CYP1A2 (e.g., 7-ethoxyresorufin).
-
Positive Control Inhibitor: A known potent and specific CYP1A2 inhibitor (e.g., furafylline or fluvoxamine).[2][4][14][15]
-
NADPH Regeneration System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor, NADPH.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Solvent: Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) for dissolving the test compound and positive control.
-
Microplates: 96-well black, flat-bottom microplates suitable for fluorescence measurements.
-
Instrumentation: A fluorescence microplate reader with appropriate excitation and emission filters.
Experimental Workflow
The experimental workflow is designed for efficiency and accuracy, incorporating appropriate controls to ensure data validity.
Figure 1: A schematic representation of the CYP1A2 inhibition assay workflow, from reagent preparation to data analysis.
Detailed Step-by-Step Protocol
1. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of "Propanenitrile, 3-(methylphenylamino)-" in a suitable solvent (e.g., 10 mM in DMSO).
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in the same solvent to create a range of concentrations to be tested (e.g., 8 concentrations from 0.1 µM to 100 µM).
-
Positive Control: Prepare a stock solution and serial dilutions of the positive control inhibitor in the same manner as the test compound.
-
Enzyme/Substrate Master Mix: Prepare a master mix containing the recombinant CYP1A2 enzyme and the fluorogenic substrate in potassium phosphate buffer. The final concentrations should be optimized based on the enzyme lot and substrate kinetics.
-
NADPH Regeneration System: Prepare the NADPH regeneration system according to the manufacturer's instructions.
2. Assay Plate Setup:
-
In a 96-well black microplate, add a small volume (e.g., 2 µL) of the diluted test compound, positive control, or solvent (for vehicle control wells) to the appropriate wells.
-
Include "no enzyme" control wells to account for any background fluorescence of the test compound.
3. Incubation and Reaction Initiation:
-
Add the Enzyme/Substrate Master Mix to all wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the NADPH regeneration system to all wells.
4. Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes) using the appropriate excitation and emission wavelengths for the chosen substrate.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ 1 - (Rate of reaction with inhibitor / Rate of reaction of vehicle control) ] * 100
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Table 1: Example Data for CYP1A2 Inhibition by "Propanenitrile, 3-(methylphenylamino)-"
| Concentration (µM) | Rate of Reaction (RFU/min) | % Inhibition |
| Vehicle Control | 150.2 | 0 |
| 0.1 | 145.8 | 2.9 |
| 0.5 | 125.6 | 16.4 |
| 1.0 | 100.1 | 33.4 |
| 5.0 | 60.5 | 59.7 |
| 10.0 | 35.2 | 76.6 |
| 50.0 | 10.8 | 92.8 |
| 100.0 | 5.1 | 96.6 |
| Positive Control (e.g., 1 µM Furafylline) | 8.9 | 94.1 |
Based on the example data, the calculated IC50 value for "Propanenitrile, 3-(methylphenylamino)-" would be approximately 3.5 µM.
Mechanism of CYP1A2 Inhibition
The inhibition of CYP enzymes can occur through several mechanisms, primarily reversible (competitive, non-competitive, uncompetitive) or irreversible (mechanism-based) inhibition. The initial screening assay described here determines the IC50 value but does not elucidate the specific mechanism. Further studies, such as pre-incubation experiments to investigate time-dependent inhibition, are necessary to characterize the mode of inhibition fully.
Figure 2: A simplified diagram illustrating competitive inhibition of CYP1A2, where the inhibitor competes with the substrate for binding to the enzyme's active site.
Conclusion and Further Steps
This application note provides a robust and high-throughput method for assessing the inhibitory potential of "Propanenitrile, 3-(methylphenylamino)-" and other novel compounds against CYP1A2. An early understanding of a compound's potential for CYP-mediated drug-drug interactions is a critical component of modern drug discovery and development, ensuring the selection of safer and more effective drug candidates. A significant inhibitory potential, as indicated by a low IC50 value, would warrant further investigation, including the determination of the inhibition mechanism (e.g., time-dependent inhibition) and the inhibition constant (Ki), to better predict the clinical relevance of the observed interaction.
References
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- Drug Interactions | Relevant Regulatory Guidance and Policy Documents - FDA. (2024, November 13).
- Get to Know an Enzyme: CYP1A2 - Pharmacy Times. (2007, November 1).
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- M12 Drug Interaction Studies August 2024 - FDA. (2024, August 2).
- CYP1A2 - Substrates, Inducers and Inhibitors: Clozapine, Olanzapine, Fluvoxamine, Tobacco & more - YouTube. (2025, January 26).
- Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PubMed Central. (n.d.).
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- Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - NIH. (n.d.).
- Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed. (2023, June 22).
- Synthetic and natural compounds that interact with human cytochrome P450 1A2 and implications in drug development - PubMed. (n.d.).
- Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Regulations.gov. (n.d.).
- Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening - PMC - NIH. (n.d.).
- CYP1A2 Inhibition Assay Service - Reaction Biology. (n.d.).
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- 3-(METHYLPHENYLAMINO)PROPANENITRILE - gsrs. (n.d.).
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- 15. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Propanenitrile, 3-(methylphenylamino)- in Material Science Research
This technical guide provides a comprehensive overview of Propanenitrile, 3-(methylphenylamino)-, a versatile bifunctional molecule with significant potential in material science. While its direct applications are an emerging area of research, its unique structure, possessing both a tertiary amine and a nitrile functional group, opens up avenues for its use as a monomer, a building block for functional materials, and as a catalytic agent. This document serves as a critical resource for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this compound.
Introduction to Propanenitrile, 3-(methylphenylamino)-
Propanenitrile, 3-(methylphenylamino)-, also known as N-Cyanoethyl-N-methylaniline, is an organic compound with the chemical formula C10H12N2.[1] At room temperature, it typically exists as a viscous liquid, pale yellow to amber in color, with a faint amine-like odor.[1] The molecule's utility stems from the distinct and complementary reactivity of its two primary functional groups: the nucleophilic tertiary amine and the reactive nitrile group. This duality allows for a range of chemical transformations, making it an intriguing candidate for the synthesis of novel polymers and functional organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of Propanenitrile, 3-(methylphenylamino)- is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H12N2 | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| Appearance | Pale yellow to amber viscous liquid | [1] |
| Boiling Point | 186°C at 23 mmHg | [2] |
| Density | 1.05 g/mL | [2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Synthesis
The most common industrial synthesis of Propanenitrile, 3-(methylphenylamino)- involves the cyanoethylation of N-methylaniline with acrylonitrile.[1][3] This Michael addition reaction is typically catalyzed by a Lewis acid or a base.
Potential Applications in Material Science
The unique chemical structure of Propanenitrile, 3-(methylphenylamino)- suggests several promising, albeit largely exploratory, applications in material science. These hypothetical applications are grounded in the known reactivity of its functional groups and the behavior of analogous compounds.
Monomer for Specialty Polyamides and Polyimines
The nitrile group of Propanenitrile, 3-(methylphenylamino)- can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This transformation creates a new bifunctional monomer that can be used in polycondensation reactions to form specialty polyamides or polyimines. The presence of the N-methylphenyl group would impart unique properties to the resulting polymer, such as increased solubility in organic solvents, altered thermal stability, and specific optical properties.
Building Block for Functional Dyes and Organic Semiconductors
The N-methylaniline moiety is a common component in many dyes and pigments.[2] The Propanenitrile, 3-(methylphenylamino)- molecule can serve as a versatile intermediate for the synthesis of novel functional dyes.[2] The nitrile group can be further functionalized or used as an anchoring group to bind the dye to a substrate. Furthermore, the aromatic and amine functionalities suggest potential for its use as a building block in the synthesis of organic semiconductor materials.
Catalytic Curing Agent for Epoxy Resins
Tertiary amines are well-known catalysts for the curing of epoxy resins.[4] The tertiary amine in Propanenitrile, 3-(methylphenylamino)- can act as a catalyst to accelerate the polymerization of epoxy resins, potentially influencing the cross-linking density and the final thermomechanical properties of the cured material.[4]
Experimental Protocols
The following protocols are designed to be starting points for researchers interested in exploring the material science applications of Propanenitrile, 3-(methylphenylamino)-.
Protocol 1: Synthesis of Propanenitrile, 3-(methylphenylamino)-
This protocol describes a laboratory-scale synthesis of Propanenitrile, 3-(methylphenylamino)- via the cyanoethylation of N-methylaniline.
Materials:
-
N-methylaniline (CAS 100-61-8)
-
Acrylonitrile (CAS 107-13-1)
-
Glacial acetic acid (CAS 64-19-7)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, charge a 250 mL round-bottom flask with 107.15 g (1.0 mol) of N-methylaniline and 1.0 g of glacial acetic acid as a catalyst.
-
Begin stirring the mixture and heat to 60°C.
-
Slowly add 58.3 g (1.1 mol) of acrylonitrile to the reaction mixture via a dropping funnel over a period of 1 hour, maintaining the temperature between 60-70°C.
-
After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation to obtain Propanenitrile, 3-(methylphenylamino)- as a pale yellow liquid.
Characterization:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Confirm the presence of the nitrile group (C≡N stretch around 2240 cm⁻¹) and the disappearance of the N-H bond from the starting N-methylaniline.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Verify the structure by analyzing the chemical shifts and integration of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the carbon skeleton of the molecule.
Safety Precautions:
-
Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a certified fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: Hypothetical Synthesis of a Polyamide Monomer and Subsequent Polymerization
This protocol outlines a hypothetical two-step process to first synthesize a diamine monomer from Propanenitrile, 3-(methylphenylamino)- and then polymerize it with a diacid chloride.
Step 1: Reduction of Nitrile to Amine
Materials:
-
Propanenitrile, 3-(methylphenylamino)- (synthesized in Protocol 3.1)
-
Lithium aluminum hydride (LiAlH₄) (CAS 16853-85-3)
-
Anhydrous diethyl ether
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Ice bath
Procedure:
-
In a fume hood, set up a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend 7.6 g (0.2 mol) of LiAlH₄ in 150 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 16.0 g (0.1 mol) of Propanenitrile, 3-(methylphenylamino)- in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension over 1 hour.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Carefully quench the reaction by slowly adding 7.6 mL of water, followed by 7.6 mL of 15% aqueous NaOH, and then 22.8 mL of water.
-
Filter the resulting white precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine monomer, N¹-methyl-N¹-phenylpropane-1,3-diamine.
Step 2: Polyamide Synthesis
Materials:
-
N¹-methyl-N¹-phenylpropane-1,3-diamine (from Step 1)
-
Adipoyl chloride (CAS 111-50-2)
-
Anhydrous dichloromethane
-
Triethylamine (CAS 121-44-8)
-
Beaker with magnetic stirrer
Procedure:
-
Dissolve 1.64 g (0.01 mol) of the diamine monomer in 50 mL of anhydrous dichloromethane in a beaker.
-
Add 2.12 g (0.021 mol) of triethylamine to the solution.
-
In a separate beaker, dissolve 1.83 g (0.01 mol) of adipoyl chloride in 50 mL of anhydrous dichloromethane.
-
While stirring vigorously, slowly add the adipoyl chloride solution to the diamine solution.
-
A precipitate of the polyamide will form immediately. Continue stirring for 30 minutes.
-
Collect the polymer by filtration, wash thoroughly with water and then with methanol.
-
Dry the polymer in a vacuum oven at 60°C.
Characterization of the Polyamide:
-
FT-IR: Confirm the formation of the amide bond (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1650 cm⁻¹).
-
DSC (Differential Scanning Calorimetry): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
TGA (Thermogravimetric Analysis): Evaluate the thermal stability of the polyamide.
Protocol 3: Use as a Catalytic Curing Agent for Epoxy Resin
This protocol describes the use of Propanenitrile, 3-(methylphenylamino)- as a catalyst for the curing of a standard epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Propanenitrile, 3-(methylphenylamino)-
-
Anhydride curing agent (e.g., methylhexahydrophthalic anhydride, MHHPA)
-
Mixing cups and spatula
-
Oven
Procedure:
-
In a mixing cup, weigh 100 parts of DGEBA epoxy resin.
-
Add 80 parts of MHHPA curing agent to the resin and mix thoroughly for 5 minutes.
-
Add 1 part of Propanenitrile, 3-(methylphenylamino)- as the catalyst to the mixture.
-
Continue mixing for another 5 minutes until the catalyst is fully dispersed.
-
Pour the mixture into a mold and cure in an oven at 120°C for 2 hours, followed by a post-cure at 150°C for 4 hours.
-
Allow the cured sample to cool down to room temperature slowly.
Characterization of the Cured Epoxy:
-
DSC: Determine the glass transition temperature (Tg) of the cured epoxy to assess the extent of cure.
-
DMA (Dynamic Mechanical Analysis): Evaluate the thermomechanical properties, such as storage modulus and tan delta.
-
Hardness Test (Shore D): Measure the surface hardness of the cured material.
Visualizations
Synthesis of Propanenitrile, 3-(methylphenylamino)-
Caption: Workflow for hypothetical polyamide synthesis.
Conclusion
Propanenitrile, 3-(methylphenylamino)- is a molecule with considerable, yet underexplored, potential in material science. Its bifunctional nature allows for its hypothetical use as a monomer for novel polymers, a precursor for functional organic materials, and as a catalytic curing agent for thermosets. The protocols and application notes provided herein are intended to serve as a foundation for further research and development in these exciting areas. As with any chemical research, all experimental work should be conducted with appropriate safety precautions and in a well-equipped laboratory.
References
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Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Polymerization of amidonitrile 11. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Wang, J., Masui, Y., & Onaka, M. (2012). Facile synthesis of novel poly(α-aminonitrile) networks through one-pot Strecker reactions. Polymer Chemistry, 3(4), 885-888. [Link]
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Polymer-Supported α-Aminonitriles: Alkylation Reactions and Carbonyl Compound Cleavage. (n.d.). Synlett. Retrieved January 10, 2026, from [Link]
-
Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Aminonitriles as building blocks in organic chemistry. (2018, April 26). Johannes Gutenberg-Universität Mainz. Retrieved January 10, 2026, from [Link]
-
N-(2-Cyanoethyl)-N-methylaniline. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]
- Preparation method of N-ethyl-N-cyanoethylaniline. (n.d.). Google Patents.
-
Deng, T., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
Grundke, C., Vierengel, N., & Opatz, T. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. Chemical Record, 20(9), 989-1016. [Link]
-
Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. [Link]
-
Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26. (2024, March 14). YouTube. Retrieved January 10, 2026, from [Link]
-
Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. [Link]
-
Deng, T., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
Base-Mediated Depolymerization of Amine-Cured Epoxy Resins. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
The more common functional groups in amino resin systems. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
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Application Notes and Protocols: A Guide to the Experimental Use of "Propanenitrile, 3-(methylphenylamino)-" in Drug Metabolism Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of the compound "Propanenitrile, 3-(methylphenylamino)-" in drug metabolism studies. This document outlines the rationale behind experimental choices, provides detailed protocols for in vitro assays, and offers insights into data interpretation.
Introduction: Understanding the Metabolic Fate of Novel Chemical Entities
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is fraught with challenges, a significant one being the elucidation of its metabolic fate.[1] Drug metabolism studies are paramount in determining how a compound is absorbed, distributed, metabolized, and excreted (ADME). These studies help in predicting a drug's efficacy, potential toxicity, and the likelihood of drug-drug interactions (DDIs).[2][3]
"Propanenitrile, 3-(methylphenylamino)-" (CAS No: 94-34-8, Molecular Formula: C10H12N2) is an N-alkylaniline derivative.[4][5] While specific metabolic data for this compound is not extensively available in the public domain, its structural motifs suggest that it will likely undergo metabolism by cytochrome P450 (CYP) enzymes, which are major players in the biotransformation of a vast majority of drugs.[2][3][6]
This guide will, therefore, focus on established in vitro methodologies to investigate the metabolic profile of "Propanenitrile, 3-(methylphenylamino)-", providing a robust framework for its preclinical evaluation.
Safety First: Handling "Propanenitrile, 3-(methylphenylamino)-"
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[8][9]
-
Avoid Contact: Prevent contact with skin and eyes.[9] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Proposed Metabolic Pathways of "Propanenitrile, 3-(methylphenylamino)-"
Based on its chemical structure, "Propanenitrile, 3-(methylphenylamino)-" is likely to undergo several metabolic transformations, primarily mediated by CYP enzymes. The primary sites for metabolism are the N-methyl group and the aromatic phenyl ring.
Potential Metabolic Reactions:
-
N-dealkylation: The N-methyl group can be removed to form 3-(phenylamino)propanenitrile. This is a common metabolic pathway for N-alkylated compounds.
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated at various positions (ortho, meta, para), leading to the formation of phenolic metabolites.
-
N-oxidation: The tertiary amine could be oxidized to form an N-oxide.
-
Further Metabolism: The nitrile group could potentially undergo hydrolysis, although this is generally a slower metabolic reaction.
Below is a diagram illustrating the potential primary metabolic pathways.
Caption: Proposed primary metabolic pathways of "Propanenitrile, 3-(methylphenylamino)-".
Experimental Protocols: In Vitro Drug Metabolism Studies
The following protocols are designed to assess the metabolic stability and identify the primary metabolites of "Propanenitrile, 3-(methylphenylamino)-". Human liver microsomes are a commonly used in vitro system as they contain a high concentration of CYP enzymes.[10]
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the rate at which "Propanenitrile, 3-(methylphenylamino)-" is metabolized by human liver microsomes.
Materials:
-
"Propanenitrile, 3-(methylphenylamino)-"
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of "Propanenitrile, 3-(methylphenylamino)-" in a suitable organic solvent (e.g., DMSO or ACN) at a concentration of 10 mM.
-
Prepare a working solution by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Human liver microsomes (final protein concentration of 0.5 mg/mL)
-
"Propanenitrile, 3-(methylphenylamino)-" working solution (final concentration of 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of "Propanenitrile, 3-(methylphenylamino)-" at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Data Presentation:
| Time (min) | Peak Area Ratio (Compound/IS) | % Parent Remaining | ln(% Parent Remaining) |
| 0 | Value | 100 | 4.61 |
| 5 | Value | Value | Value |
| 15 | Value | Value | Value |
| 30 | Value | Value | Value |
| 45 | Value | Value | Value |
| 60 | Value | Value | Value |
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify the potential metabolites of "Propanenitrile, 3-(methylphenylamino)-" formed in human liver microsomes.
Materials:
-
Same as Protocol 1
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Follow the incubation procedure as described in Protocol 1, but use a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to maximize metabolite formation.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Search for expected metabolites based on the proposed metabolic pathways (e.g., addition of 16 Da for hydroxylation, loss of 14 Da for N-demethylation).
-
Compare the MS/MS fragmentation patterns of the potential metabolites with that of the parent compound to confirm the site of metabolic modification.
-
Experimental Workflow
The overall experimental workflow for the in vitro metabolism studies of "Propanenitrile, 3-(methylphenylamino)-" is depicted in the following diagram.
Caption: Overall workflow for in vitro metabolism studies.
Conclusion and Future Directions
The protocols outlined in these application notes provide a solid foundation for investigating the in vitro drug metabolism of "Propanenitrile, 3-(methylphenylamino)-". The results from these studies will offer critical insights into its metabolic stability and the identity of its major metabolites. This information is invaluable for guiding further drug development efforts, including the assessment of potential drug-drug interactions and the design of subsequent in vivo pharmacokinetic studies. Future work could involve using other in vitro systems like hepatocytes to investigate the role of non-CYP enzymes and to obtain a more comprehensive metabolic profile.
References
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Indigo Biosciences. Cytochrome P450 Assays. Available from: [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
-
Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(2), 102269. Available from: [Link]
-
SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available from: [Link]
-
Patsnap. (2023). How Does LC-MS Identify Proteins and Metabolites?. Patsnap Synapse. Available from: [Link]
-
Li, S., & Li, L. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. In Metabolomics (pp. 173-181). Humana Press, New York, NY. Available from: [Link]
-
Srinivas, N. R. (2016). Metabolite identification by mass spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 5(3), 1-13. Available from: [Link]
-
Arome Science. (2023). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Available from: [Link]
-
Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408. Available from: [Link]
-
Metabolon. (2023). The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]
-
PubChem. Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information. Available from: [Link]
- Obach, R. S. (2001). Strategies for using in vitro screens in drug metabolism. Drug metabolism and disposition, 29(4), 433-439.
- U.S. Food and Drug Administration. (1997).
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U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]
- Airgas. (2017).
-
PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. National Center for Biotechnology Information. Available from: [Link]
-
Global Substance Registration System. 3-(METHYLPHENYLAMINO)PROPANENITRILE. Available from: [Link]
-
Pharmaffiliates. 3-(Methylnitrosamino)propionitrile. Available from: [Link]
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Application Note: Propanenitrile, 3-(methylphenylamino)- as a Molecular Probe for Elucidating Protein-Ligand Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Protein-Ligand Interactions and the Utility of Nitrile-Containing Fragments
The study of interactions between proteins and small molecules, or ligands, is a cornerstone of modern drug discovery and chemical biology.[1][2] These interactions govern virtually all cellular processes, and understanding their thermodynamic and kinetic properties is paramount for designing effective therapeutics. A detailed analysis of binding energetics, kinetics, stoichiometry, and induced conformational changes provides the foundational data for structure-activity relationship (SAR) studies and lead optimization.[2][3]
While a vast chemical space is available for exploration, small molecules containing specific functional groups often serve as powerful tools or starting points for fragment-based drug design. The nitrile group (C≡N) is a particularly versatile and increasingly appreciated moiety in medicinal chemistry.[4][5] Historically considered a simple bioisostere for groups like carbonyls, the nitrile is now recognized for its unique ability to engage in a range of non-covalent and covalent interactions.[4][6] Its linear geometry, hydrogen bond accepting capability, and potential to participate in hydrophobic interactions make it a valuable contributor to binding affinity and specificity.[6]
This application note introduces Propanenitrile, 3-(methylphenylamino)- as a representative nitrile-containing small molecule for studying protein-ligand interactions. We will explore its chemical properties and provide detailed, field-proven protocols for its application in three gold-standard biophysical techniques: Intrinsic Tryptophan Fluorescence Quenching, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for generating high-quality, reproducible data.
Physicochemical Properties of Propanenitrile, 3-(methylphenylamino)-
Before designing any binding study, it is crucial to understand the fundamental properties of the ligand.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [7] |
| Molecular Weight | 160.22 g/mol | [7] |
| CAS Number | 94-34-8 | [7] |
| Appearance | Colorless to pale yellow liquid/solid | [8] |
| Structure | CN(CCC#N)c1ccccc1 | [7] |
Biophysical Characterization: Core Techniques and Protocols
A multi-faceted approach using various biophysical techniques is recommended to build a comprehensive understanding of a protein-ligand interaction.[3] Below, we detail the application of Propanenitrile, 3-(methylphenylamino)- in three robust methods.
Intrinsic Tryptophan Fluorescence Quenching: A High-Throughput Method for Affinity Screening
Principle: This technique leverages the natural fluorescence of tryptophan residues within a protein.[9][10] The fluorescence emission of tryptophan is highly sensitive to its local environment. When a ligand binds near a tryptophan residue, it can alter the polarity of the microenvironment, leading to a change (often a decrease, or "quenching") in fluorescence intensity.[9][10][11] This change can be titrated to determine the binding affinity (dissociation constant, Kd).[9]
Causality in Experimental Design: The choice of this method is predicated on the target protein containing tryptophan residues. The key assumption is that ligand binding will cause a conformational change or directly shield the tryptophan from the solvent, leading to a measurable signal. It is a powerful initial screening method due to its speed and low sample consumption. However, it is crucial to perform controls for the inner filter effect, where the ligand itself absorbs light at the excitation or emission wavelengths, causing apparent quenching without actual binding.[9][10]
Caption: Workflow for Fluorescence Quenching Assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure the buffer is filtered and degassed. The components should not interfere with the interaction.
-
Protein Solution: Dialyze the target protein into the assay buffer. Determine its concentration accurately using A280 and the protein's extinction coefficient. The final concentration in the cuvette should be low enough (e.g., 1-5 µM) to ensure Kd is well above it, but high enough for a stable fluorescence signal.
-
Ligand Stock: Prepare a high-concentration stock of Propanenitrile, 3-(methylphenylamino)- (e.g., 10-50 mM) in the same assay buffer to avoid buffer mismatch effects upon titration.
-
-
Instrument Setup:
-
Set the spectrofluorometer's excitation wavelength to 295 nm to selectively excite tryptophan over tyrosine.
-
Set the emission scan range from 310 nm to 400 nm.
-
Adjust slit widths to optimize signal-to-noise without causing photobleaching.
-
-
Binding Titration:
-
Pipette a known volume (e.g., 2 mL) of the protein solution into a quartz cuvette.[12]
-
Record the initial fluorescence spectrum.
-
Make small, incremental additions of the ligand stock solution (e.g., 1-5 µL) to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes) before recording the new fluorescence spectrum.
-
Continue until the fluorescence signal is saturated (no further significant change is observed).
-
-
Control Titration (Inner Filter Effect):
-
Repeat the titration by adding identical aliquots of the ligand stock solution to the assay buffer without the protein.[13]
-
Record the fluorescence at each step to quantify signal changes due to ligand absorbance.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission.
-
Correct the raw fluorescence data for dilution and the inner filter effect.
-
Plot the change in fluorescence intensity (ΔF) against the molar concentration of the ligand.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site specific binding model) using non-linear regression to calculate the Kd.
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14][15] A solution of the ligand is titrated into a solution of the protein in the sample cell of the calorimeter.[14] By measuring the heat change upon each injection, ITC can determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) in a single experiment.[14][] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Causality in Experimental Design: ITC is a universal, label-free technique as heat change is an inherent property of all binding reactions.[15] Its strength lies in providing a complete thermodynamic signature, which helps to understand the driving forces of the interaction (e.g., enthalpy-driven vs. entropy-driven). The key to a successful ITC experiment is precise concentration determination and a well-matched buffer between the syringe (ligand) and the cell (protein) to minimize heats of dilution.[14]
Caption: Workflow for Isothermal Titration Calorimetry.
-
Reagent Preparation:
-
ITC Buffer: Choose a buffer with a low ionization enthalpy (e.g., PBS, HEPES) to minimize buffer-protonation effects.
-
Protein Solution: Dialyze the protein extensively against the ITC buffer. Retain the final dialysate to prepare the ligand solution. This ensures the buffers are perfectly matched.[14]
-
Ligand Solution: Dissolve Propanenitrile, 3-(methylphenylamino)- in the final dialysate buffer to the required concentration. The ligand concentration in the syringe should typically be 10-15 times that of the protein concentration in the cell.
-
Concentration & Degassing: Accurately determine the final concentrations of both protein and ligand. Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the cell or syringe.
-
-
Instrument Setup and Loading:
-
Set the experimental temperature (e.g., 25 °C).
-
Carefully load the protein solution into the sample cell, avoiding bubble formation.
-
Load the ligand solution into the injection syringe.
-
-
Titration Experiment:
-
Allow the system to reach thermal equilibrium (a stable baseline is observed).
-
Program a series of injections (e.g., 1 initial small injection followed by 19-29 larger, equal-volume injections) with sufficient spacing to allow the signal to return to baseline.
-
The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[17]
-
-
Control Experiment:
-
Perform an identical titration, injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the binding data.[15]
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change for that injection.
-
Subtract the corresponding heat of dilution from the control run.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm using the instrument's software to a suitable binding model to extract Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
Principle: SPR is a label-free optical technique that measures molecular interactions in real time.[18] One molecule (the "ligand" in SPR terminology, typically the larger protein) is immobilized on a sensor chip surface.[18] A solution containing the other molecule (the "analyte," in this case, Propanenitrile, 3-(methylphenylamino)-) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[18]
Causality in Experimental Design: SPR provides rich kinetic data by monitoring the binding (association phase) and unbinding (dissociation phase) in real time.[19][20] This allows for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), from which the equilibrium dissociation constant (KD) can be calculated (KD = kₔ/kₐ).[18][20] The choice of immobilization strategy is critical; it must be stable and leave the protein's binding site fully accessible. A reference flow cell is used to subtract bulk refractive index changes and non-specific binding.[18]
Caption: Workflow for Surface Plasmon Resonance.
-
Reagent and Chip Preparation:
-
Running Buffer: Use a standard buffer like HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20). Filter and degas thoroughly.
-
Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface using a fresh mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), to facilitate covalent coupling to the activated surface.
-
Block any remaining active sites by injecting ethanolamine-HCl.
-
-
Analyte Preparation: Prepare a dilution series of Propanenitrile, 3-(methylphenylamino)- in the running buffer. A typical range might span from 0.1x to 10x the expected KD.
-
-
SPR Measurement (Multi-Cycle Kinetics):
-
Equilibration: Flow running buffer over the sensor surface (both sample and reference flow cells) until a stable baseline is achieved.
-
Association: Inject the lowest concentration of the analyte over the surface for a defined period (e.g., 60-180 seconds) to monitor the binding event.[21]
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the protein for a defined period (e.g., 120-600 seconds).[21]
-
Regeneration: If the analyte does not fully dissociate, inject a pulse of a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.
-
Repeat: Repeat the equilibration, association, dissociation, and regeneration steps for each concentration in the dilution series.
-
-
Data Analysis:
-
For each cycle, subtract the signal from the reference flow cell from the signal from the sample flow cell to correct for bulk effects.
-
Align the resulting sensorgrams to a common baseline.
-
Simultaneously fit the association and dissociation phases of all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
This global fit will yield the rate constants kₐ and kₔ, and the equilibrium constant KD.
-
Safety and Handling
Propanenitrile, 3-(methylphenylamino)- and related nitrile compounds should be handled with care in a laboratory setting.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Avoid contact with skin and eyes.[22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Conclusion
Propanenitrile, 3-(methylphenylamino)- serves as an excellent model compound for demonstrating the application of core biophysical techniques in the study of protein-ligand interactions. The nitrile moiety offers a key functional group prevalent in modern drug discovery, and its interactions can be thoroughly characterized using the protocols detailed in this guide. By employing a combination of methods such as fluorescence quenching for initial screening, SPR for detailed kinetics, and ITC for a complete thermodynamic profile, researchers can build a robust and comprehensive understanding of their protein-ligand system, paving the way for informed decisions in drug design and development.
References
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Vivian, J. T., & Callis, P. R. (2001). Mechanisms of Tryptophan Fluorescence Quenching in Proteins. Biophysical Journal. Available at: [Link]
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Bhardwaj, A., et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Molecular and Cellular Cardiology. Available at: [Link]
-
Chatterjee, D., & Tatu, U. (2022). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. ResearchGate. Available at: [Link]
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Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. Available at: [Link]
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Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Available at: [Link]
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Robertson, L. E., & Ladds, J. C. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol. Available at: [Link]
-
Star, A. T., & Mire, G. M. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]
-
Li, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. Available at: [Link]
-
Scott, A. D. (2022). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]
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The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. Penn State. Available at: [Link]
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Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School. Available at: [Link]
-
Tucker, M. J., et al. (2007). Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation. Bioconjugate Chemistry. Available at: [Link]
-
Lelimousin, M., et al. (2021). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]
-
ResearchGate. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. ResearchGate. Available at: [Link]
-
Robertson, L. E., & Ladds, J. C. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PubMed. Available at: [Link]
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Velázquez-Campoy, A., & Freire, E. (2006). Isothermal Titration Calorimetry: Theory and Practice. Stuart J. Edelstein - Selected Topics in the History of Biochemistry Personal Recollections and Records. Available at: [Link]
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Lico, C., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]
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de Oliveira, B. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Wikipedia. Isothermal titration calorimetry. Available at: [Link]
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Lee, S., & Cho, W. (2010). High-throughput fluorescence assay for membrane-protein interaction. Journal of Lipid Research. Available at: [Link]
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Velázquez-Campoy, A., et al. (2015). Isothermal Titration Calorimetry: Principles and Applications. eLS. Available at: [Link]
-
Wang, S., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry. Available at: [Link]
-
GSRS. 3-(METHYLPHENYLAMINO)PROPANENITRILE. Available at: [Link]
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Wang, S., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. Available at: [Link]
-
PubChem. Propanenitrile, 3-(methylamino)-. Available at: [Link]
-
UCL Discovery. (2022). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. Available at: [Link]
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US EPA. Propanenitrile, 3-(phenylamino)-. Available at: [Link]
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NIST. Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. Available at: [Link]
-
NIST. Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. Propionitrile. Available at: [Link]
-
PubChem. 3-(Methylnitrosoamino)propanenitrile. Available at: [Link]
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Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays Using Propanenitrile, 3-(methylphenylamino)-
Introduction: A Framework for Characterizing Novel Propionitrile Compounds
Propanenitrile, 3-(methylphenylamino)-, a small molecule with a core propionitrile structure, represents a class of compounds with potential biological activities. While direct extensive research on this specific molecule is emerging, related structures such as 3-(Methylnitrosamino)propionitrile (MNPN) have been identified as potent carcinogens, and 3-(Ethylphenylamino)propanenitrile has been explored for its analgesic properties and effects on protein synthesis.[1][2][3] This context underscores the importance of a systematic approach to characterizing the cellular effects of novel propionitrile derivatives.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological impact of Propanenitrile, 3-(methylphenylamino)- using a suite of robust cell-based assays. We will proceed with a tiered experimental approach, beginning with broad assessments of cytotoxicity and cell viability, and then moving towards more mechanistic assays to elucidate the mode of action, such as apoptosis induction. The protocols herein are designed to be self-validating, providing clear causality behind experimental choices and ensuring data integrity.
Part 1: Initial Assessment of Cytotoxicity and Cell Viability
The first critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of the compound's potency and therapeutic window. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4][5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[5] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[4][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5][7]
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials:
-
Propanenitrile, 3-(methylphenylamino)- (dissolved in a suitable solvent, e.g., DMSO)
-
Adherent cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Propanenitrile, 3-(methylphenylamino)- in culture medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5% DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only control wells.
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Return the plate to the incubator and incubate for 4 hours at 37°C.[8] During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results should be plotted as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
| Parameter | Description |
| Cell Line | Dependent on the research question (e.g., cancer cell line for anti-cancer screening). |
| Seeding Density | 5,000 - 10,000 cells/well (optimize for logarithmic growth phase). |
| Compound Concentrations | A range of concentrations, typically in a logarithmic series, to capture the full dose-response. |
| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects. |
| MTT Concentration | 0.5 mg/mL final concentration. |
| Absorbance Reading | 570 nm (formazan) with an optional reference at 630 nm. |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays
If Propanenitrile, 3-(methylphenylamino)- is found to reduce cell viability, the next logical step is to determine the mechanism of cell death. A common and highly regulated form of cell death is apoptosis, which is characterized by the activation of a family of proteases called caspases.[9]
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[10][11] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[10][12] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[10][11][12]
Caption: General workflow for protein analysis via Western blotting.
Protocol: Western Blot for Apoptosis Markers
Materials:
-
Cell lysates from treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with Propanenitrile, 3-(methylphenylamino)- at the IC50 concentration for a relevant time point.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. A housekeeping protein like actin or tubulin should be used for normalization.
-
Conclusion and Future Directions
This application note provides a foundational, three-tiered approach to characterizing the cellular effects of Propanenitrile, 3-(methylphenylamino)-. By systematically assessing cytotoxicity, determining the induction of apoptosis, and investigating key protein markers, researchers can build a comprehensive profile of this novel compound's biological activity. These assays are fundamental in early-stage drug discovery and toxicological assessment. [13][14] Further investigations could involve more advanced cell-based assays such as cell cycle analysis by flow cytometry, measurement of reactive oxygen species (ROS) production, or high-content imaging to assess morphological changes associated with cell death. The choice of subsequent assays should be guided by the data generated from these initial characterization studies.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved from [Link]
-
Akech, J., & Koci, J. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology, 1914, 131-143. Retrieved from [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]
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Cytotoxicity assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved from [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. (2013, August 7). JoVE. Retrieved from [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Springer Nature Experiments. Retrieved from [Link]
-
Full Signaling Pathway Analysis in a Single Run with Simple Western. (n.d.). Bio-Techne. Retrieved from [Link]
-
Caspase-Glo 3/7 Assay. (2022, May). Reaction Biology. Retrieved from [Link]
-
Propanenitrile, 3-(methylamino)-. (n.d.). PubChem. Retrieved from [Link]
-
3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem. Retrieved from [Link]
-
3-(METHYLPHENYLAMINO)PROPANENITRILE. (n.d.). gsrs. Retrieved from [Link]
-
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- (n.d.). PubChem. Retrieved from [Link]
-
Patel, M. P., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700-706. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry, 398(1), 227-238. Retrieved from [Link]
-
Prokopczyk, B., et al. (1988). Cyanoethylation of DNA in vivo by 3-(methylnitrosamino)propionitrile, an Areca-derived carcinogen. Cancer Research, 48(23), 6780-6784. Retrieved from [Link]
-
CAS No : 60153-49-3 | Product Name : 3-(Methylnitrosamino)propionitrile. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of Propanenitrile, 3-(methylphenylamino)-
Introduction
The rigorous in vitro characterization of novel chemical entities is a foundational element of contemporary drug discovery and chemical biology.[1][2] This process provides critical early insights into a compound's potential biological activity, mechanism of action, and safety profile. This document outlines a strategic framework for the initial in vitro assessment of "Propanenitrile, 3-(methylphenylamino)-" (CAS No. 14889-70-2), a small molecule with limited publicly available biological data.
Given the scarcity of existing research on this specific compound, the following protocols are designed as a comprehensive starting point for investigators. The proposed workflow focuses on establishing a baseline understanding of its cytotoxic potential, a crucial first step in evaluating any novel compound intended for biological applications.[2] The methodologies described are robust, widely accepted, and serve as a template for the systematic evaluation of new chemical entities.
Compound Profile: Propanenitrile, 3-(methylphenylamino)-
| Property | Value | Source |
| Molecular Formula | C10H12N2 | [3] |
| Molecular Weight | 160.22 g/mol | [3] |
| CAS Number | 14889-70-2 (General), 94-34-8 (Specific Isomer) | [3] |
| Structure | SMILES: CN(CCC#N)c1ccccc1 | [3] |
Note: The CAS number 14889-70-2 may refer to a mixture of isomers or a less-defined form, while 94-34-8 is a more specific CAS number found in some databases for this structure.
Safety and Handling Precautions
General Handling Guidelines:
-
Work in a well-ventilated area, preferably a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6][7]
-
Avoid inhalation of vapors or dust.[4]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][7]
-
Store the compound in a tightly closed container in a cool, dry place.[6]
Experimental Workflow for Initial Characterization
A logical progression for the initial in vitro evaluation of a novel compound is to first assess its general cytotoxicity across a panel of relevant cell lines. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies.
Figure 1: A tiered workflow for the in vitro characterization of a novel compound.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] It is a cornerstone method in toxicology and drug discovery. The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials and Reagents
-
"Propanenitrile, 3-(methylphenylamino)-"
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well flat-bottom cell culture plates
-
MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[1] The solution should be filter-sterilized and stored protected from light.[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[1]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cell lines until they reach approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of "Propanenitrile, 3-(methylphenylamino)-" in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells treated with the same percentage of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
Day 4: MTT Assay
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][11]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1]
-
Carefully aspirate the medium from each well. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Correct for Background: Subtract the absorbance of the media-only blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the compound that reduces cell viability by 50%.
Interpreting Results and Next Steps
The IC50 value provides a quantitative measure of the compound's potency. A low IC50 value suggests significant cytotoxic activity and may warrant further investigation into the mechanism of cell death.
Potential Follow-up Studies:
-
Apoptosis vs. Necrosis: If significant cytotoxicity is observed, assays like Annexin V/Propidium Iodide staining can differentiate between programmed cell death (apoptosis) and cellular injury (necrosis).
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a particular phase (G1, S, or G2/M).
-
Target-Based Assays: The structure of "Propanenitrile, 3-(methylphenylamino)-" contains features (an aniline-like moiety and a nitrile group) that could interact with various biological targets. Depending on the observed phenotype, screening against panels of kinases, GPCRs, or other enzyme classes could elucidate a specific mechanism of action.[12]
References
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. (n.d.). Abcam.
- In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide. (2025). Benchchem.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP.
- Safety Data Sheet - 3-(Methylamino)-propanenitrile. (2021). LGC Standards.
- Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accur
- A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (2024).
- 3-[Ethyl(3-methylphenyl)
- 3-(Ethylphenylamino)propanenitrile. (n.d.). CymitQuimica.
- 3-(METHYLPHENYLAMINO)PROPANENITRILE. (n.d.). gsrs.
- Synthesis, Characterization, Molecular Docking, In Vitro Biological Evaluation and In Vitro Cytotoxicity Study of Novel Thiazolidine-4-One Derivatives as Anti-Breast Cancer Agents. (n.d.). PubMed.
- SAFETY DATA SHEET - Propionitrile. (2017). Fisher Scientific.
- Propanenitrile, 3-(methylamino)-. (n.d.). PubChem.
- Safety Data Sheet - 3-(Octylamino)propanenitrile. (2024). Angene Chemical.
- CAS 692-98-8: 3-(propan-2-ylamino)propanenitrile. (n.d.). CymitQuimica.
- 3-(Phenylamino)propanenitrile. (n.d.). Biosynth.
- 3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem.
- Propanenitrile, 3-(phenylamino)- - Substance Details. (n.d.). US EPA.
- Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (n.d.). PubMed.
- 3-[(Acetyloxy)phenylamino]propanenitrile. (n.d.). PubChem.
- Propionitrile. (n.d.). Wikipedia.
- Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. (n.d.). PubChem.
- Propanenitrile-25. (n.d.). PubChem.
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Part 1: Qualification of "Propanenitrile, 3-(methylphenylamino)-" as a Reference Standard
An in-depth analysis of the available literature and chemical databases reveals that "Propanenitrile, 3-(methylphenylamino)-", also identified by its CAS Number 14899-56-4 and the systematic name N-methyl-N-phenyl-β-alaninenitrile, is primarily recognized as a chemical intermediate. While not a widely documented reference standard for a specific Active Pharmaceutical Ingredient (API), its structural motifs—a tertiary aniline and a nitrile group—make it a representative compound for illustrating the rigorous qualification and application of new reference materials in pharmaceutical analysis.
This guide provides a comprehensive framework for establishing "Propanenitrile, 3-(methylphenylamino)-" as a qualified reference standard and its subsequent use in analytical protocols. The methodologies outlined herein are grounded in established principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific validity and regulatory alignment.
The establishment of a new reference standard is a foundational activity in drug development and quality control. It provides the benchmark against which future batches of materials are tested. The process involves unequivocal identification of the material and a comprehensive assessment of its purity.
Identity Confirmation
Before use, the identity of the candidate reference standard must be unambiguously confirmed. A suite of spectroscopic techniques should be employed to elucidate its molecular structure, ensuring it matches that of "Propanenitrile, 3-(methylphenylamino)-".
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the connectivity of atoms. The proton NMR should show characteristic signals for the N-methyl group, the aromatic protons of the phenyl ring, and the two methylene groups of the propanenitrile chain.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to determine the compound's exact mass, which must correspond to its molecular formula, C₁₀H₁₂N₂. Fragmentation patterns observed in MS/MS analysis can provide further structural confirmation.
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands, notably the C≡N (nitrile) stretch, typically around 2240 cm⁻¹, and C-N stretching vibrations associated with the aromatic amine.
Purity Assessment
A reference standard does not need to be 100.0% pure, but its purity must be accurately determined and documented. The assigned purity value is then used to correct for the mass of the standard when preparing solutions of known concentration.
Table 1: Orthogonal Methods for Purity Determination
| Analytical Technique | Purpose | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Primary method for quantifying organic impurities. | Purity ≥ 99.5% |
| Gas Chromatography (GC) with FID Detection | Quantification of volatile organic impurities. | Reportable limit ≤ 0.1% |
| Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) | Determination of volatile content (e.g., water, residual solvents). | ≤ 0.5% |
| Karl Fischer Titration | Specific quantification of water content. | ≤ 0.5% |
| Residue on Ignition (ROI) / Sulfated Ash | Determination of non-volatile inorganic impurities. | ≤ 0.1% |
The final, certified purity is calculated by a mass balance approach, subtracting the percentages of all identified impurities (organic, volatile, water, and inorganic) from 100%.
Caption: Workflow for the qualification of a new reference standard.
Part 2: Application Protocol - Quantification of "Propanenitrile, 3-(methylphenylamino)-" by HPLC
This section provides a detailed protocol for the use of the qualified "Propanenitrile, 3-(methylphenylamino)-" reference standard in an analytical setting, such as for the quantification of this compound as a process-related impurity in a drug substance manufacturing process.
Objective
To develop and validate a sensitive and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of "Propanenitrile, 3-(methylphenylamino)-".
Materials and Equipment
-
Reference Standard : Qualified "Propanenitrile, 3-(methylphenylamino)-" with a known purity value.
-
HPLC System : A system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
-
Solvents : HPLC-grade acetonitrile and water.
-
Reagents : Formic acid (or other suitable modifier).
-
Analytical Column : C18 column, e.g., 4.6 x 150 mm, 3.5 µm particle size.
Chromatographic Conditions
The selection of chromatographic conditions is driven by the physicochemical properties of the analyte. As a moderately polar compound with a basic nitrogen atom, a buffered mobile phase at a slightly acidic pH is recommended to ensure sharp, symmetrical peak shapes.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization state of the tertiary amine, leading to better peak shape. |
| Mobile Phase B | 0.1% Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | 30% B to 80% B over 15 minutes | Ensures elution of the analyte with good resolution from potential impurities and the main drug substance. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak symmetry. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. A full UV scan should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Protocol for Standard and Sample Preparation
Accurate preparation of solutions is critical for quantitative analysis. All preparations should use calibrated volumetric flasks and pipettes.
Step 1: Preparation of Reference Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the "Propanenitrile, 3-(methylphenylamino)-" reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Calculate the corrected mass based on the standard's purity: Corrected Mass = Actual Mass × (Purity / 100)
-
Add approximately 7 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. This is the Stock Solution.
Step 2: Preparation of Calibration Standards
-
Perform serial dilutions from the Stock Solution to prepare a series of calibration standards. For example, to cover a range of 1 µg/mL to 20 µg/mL.
-
For a 10 µg/mL standard, pipette 100 µL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
Step 3: Preparation of Sample Solution
-
Accurately weigh approximately 100 mg of the drug substance to be tested for the impurity into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent. This provides a sample concentration of 10,000 µg/mL.
Caption: Experimental workflow for impurity quantification using a reference standard.
Data Analysis and System Suitability
Before analyzing samples, the HPLC system's performance must be verified.
-
System Suitability : Inject the 10 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor and theoretical plates should also meet predefined criteria (e.g., Tailing ≤ 2.0, Plates ≥ 2000).
-
Calibration Curve : Inject the calibration standards in increasing order of concentration. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification : Inject the sample solution. Determine the concentration of "Propanenitrile, 3-(methylphenylamino)-" in the sample solution using the calibration curve's regression equation. Calculate the percentage of the impurity in the original drug substance.
Part 3: Safety, Handling, and Storage
-
Safety : Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.
-
Handling : Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store the reference standard in a tightly sealed container, protected from light and moisture. Recommended storage conditions are typically refrigerated (2-8 °C) to ensure long-term stability.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH; 2005. [Link]
-
United States Pharmacopeia. General Chapter <1225>: Validation of Compendial Procedures. USP. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH; 2000. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propanenitrile, 3-(methylphenylamino)-
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Propanenitrile, 3-(methylphenylamino)- (CAS No. 94-34-8). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We will address common issues through a detailed troubleshooting guide and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Propanenitrile, 3-(methylphenylamino)-?
The most prevalent and direct method for synthesizing Propanenitrile, 3-(methylphenylamino)- is the aza-Michael addition of N-methylaniline to acrylonitrile. This reaction involves the conjugate addition of the secondary amine nucleophile to the electron-deficient alkene of acrylonitrile, forming a new carbon-nitrogen bond.[1][2]
Q2: What are the primary reagents and typical reaction conditions?
The core reagents are N-methylaniline and acrylonitrile. The reaction can be performed without a catalyst, but it is often slow. To improve reaction rates and yields, various catalysts can be employed, including bases (e.g., benzyltrimethylammonium hydroxide, DMAP), Lewis acids, or even biocatalysts like lipases.[1][3] Conditions can range from room temperature stirring over several hours to accelerated synthesis using microwave irradiation, which can significantly shorten reaction times.[3][4]
Q3: What kind of yields can I expect?
Yields are highly dependent on the reaction conditions, purity of starting materials, and the workup procedure. With optimized protocols, yields can be quite high, often exceeding 80-90%.[5] However, without proper control, yields can be significantly lower due to side reactions or incomplete conversion.
Q4: Is this reaction hazardous?
Yes, appropriate safety precautions are critical. Acrylonitrile is a toxic, volatile, and flammable liquid and a suspected carcinogen. N-methylaniline is also toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide: The Aza-Michael Addition
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
You've run the reaction, but TLC or NMR analysis of the crude mixture shows mostly unreacted N-methylaniline.
Caption: Troubleshooting workflow for low product yield.
-
Insufficient Reactivity (Uncatalyzed Reaction): The nucleophilicity of N-methylaniline may not be sufficient for a rapid reaction at room temperature without a catalyst. The reaction can be exceedingly slow, leading to the impression of no conversion.
-
Solution: Introduce a catalyst to accelerate the reaction. While strong bases can promote unwanted polymerization of acrylonitrile, milder catalysts are effective. Using 4-dimethylaminopyridine (DMAP) or a phase-transfer catalyst like benzyltrimethylammonium hydroxide can significantly improve reaction rates.[3] Some protocols have also found success with Lewis acids like Yttrium Nitrate.[5]
-
-
Poor Quality Starting Materials:
-
N-methylaniline: Commercial N-methylaniline can oxidize and darken on storage. It may also contain impurities like aniline or N,N-dimethylaniline.[6][7] Aniline will form a different Michael adduct, while N,N-dimethylaniline is unreactive.
-
Solution: Purify the N-methylaniline by vacuum distillation before use. Confirm purity via NMR or GC-MS.
-
-
Acrylonitrile: Acrylonitrile is typically supplied with a polymerization inhibitor (e.g., hydroquinone). While usually not necessary to remove for this reaction, ensure it is fresh and has been stored properly to prevent premature polymerization.
-
-
Sub-optimal Reaction Temperature or Time:
-
Solution: If running the reaction at room temperature, consider gentle heating (e.g., 40-60 °C) to increase the rate. Monitor the reaction by TLC to track the consumption of N-methylaniline. Alternatively, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[3][4]
-
Problem 2: Formation of Significant Side Products
Your crude NMR shows the desired product, but also significant impurities that are difficult to separate.
Caption: Desired reaction pathway and common side reactions.
-
Polymerization of Acrylonitrile: This is the most common side reaction, especially in the presence of strong bases or upon prolonged heating. It results in the formation of a white solid (polyacrylonitrile).
-
Solution:
-
Avoid strong, non-nucleophilic bases like NaOH or KOH if possible.
-
Add the acrylonitrile slowly or portion-wise to the N-methylaniline to keep its instantaneous concentration low.
-
Use a milder catalyst or consider solvent-free conditions, which can sometimes suppress polymerization.[3]
-
-
-
Formation of Bis-adduct: The nitrogen atom in the product, 3-(methylphenylamino)propanenitrile, is still nucleophilic and can react with a second molecule of acrylonitrile. This is more likely if a large excess of acrylonitrile is used.
-
Solution: Control the stoichiometry carefully. Use a molar ratio of N-methylaniline to acrylonitrile close to 1:1 or with only a slight excess of acrylonitrile (e.g., 1:1.1). Monitor the reaction and stop it once the starting N-methylaniline is consumed to prevent further reaction of the product.
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Problem 3: Difficulties in Product Purification
The crude product is a dark, viscous oil, and purification by column chromatography or distillation is yielding impure fractions or low recovery.
Caption: Standard workflow for purification.
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Presence of Polymeric Material: Polyacrylonitrile can make the crude product viscous and interfere with both chromatography and distillation.
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Solution: Before the main purification, attempt to precipitate the polymer. Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a non-solvent for the polymer (e.g., hexanes or petroleum ether). The polymer should crash out and can be removed by filtration.
-
-
Co-elution during Chromatography: The product, starting material, and some side products may have similar polarities, leading to poor separation on a silica gel column.
-
Solution: Optimize your solvent system. A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is recommended. Start with a very low percentage of the polar solvent (e.g., 2-5%) and increase it gradually.[5] Monitor fractions carefully by TLC.
-
-
Thermal Decomposition during Distillation: The product has a relatively high boiling point (approx. 160 °C at atmospheric pressure, though this is likely decomposition). Attempting distillation at atmospheric pressure will likely lead to degradation.
-
Solution: Always use high vacuum for the distillation. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures. Ensure the vacuum is stable and as low as your pump system allows.
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Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Solvent-Free)
This protocol is adapted from methodologies that leverage microwave irradiation to accelerate the Michael addition.[3]
Materials:
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N-methylaniline (freshly distilled, 10.7 g, 100 mmol)
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Acrylonitrile (5.8 g, 110 mmol)
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4-Dimethylaminopyridine (DMAP) (0.61 g, 5 mmol)
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Microwave reactor vial with a stir bar
Procedure:
-
To a 50 mL microwave reactor vial, add N-methylaniline and DMAP.
-
Add the acrylonitrile and immediately seal the vial.
-
Place the vial in the microwave reactor.
-
Irradiate at 100-120 °C for 10-20 minutes. Monitor pressure to ensure it remains within the vial's limits.
-
After cooling, transfer the crude mixture for purification. An aqueous workup followed by column chromatography (Hexanes/Ethyl Acetate gradient) is recommended.
| Parameter | Value | Reference |
| Catalyst | DMAP | [3] |
| Solvent | None (Neat) | [3] |
| Temperature | 100-120 °C | [4] |
| Time | 10-20 min | [3][4] |
| Expected Yield | >85% | [3] |
Protocol 2: Catalyzed Reaction at Room Temperature
This protocol is based on a catalyzed liquid-phase reaction.[5]
Materials:
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N-methylaniline (10.7 g, 100 mmol)
-
Acrylonitrile (5.6 g, 105 mmol)
-
Methanol (25 mL)
-
Yttrium (III) Nitrate Hexahydrate (1.9 g, 5 mmol)
-
Round-bottom flask with stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-methylaniline and Yttrium Nitrate in methanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Add acrylonitrile dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature for 24-72 hours. Monitor progress by TLC.
-
Upon completion, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography.[5]
References
- de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(51), 7131-7133.
- Tanaka, K., et al. (2016). Michael addition of anilines or phenols without solvent under microwave irradiation. 2016 Progress in Electromagnetic Research Symposium (PIERS).
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4475–4484.
-
Global Substance Registration System (GSRS). (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. Retrieved from GSRS website. [Link]
-
National Center for Biotechnology Information. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from Royal Society of Chemistry website. [Link]
-
National Center for Biotechnology Information. (n.d.). Propanenitrile, 3-(methylamino)-. PubChem Compound Database. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Cella, R., et al. (2006). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Letters in Organic Chemistry, 3(4), 298-301.
-
National Center for Biotechnology Information. (n.d.). 3-(Methylnitrosoamino)propanenitrile. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Propionitrile. Retrieved from Wikipedia. [Link]
-
LibreTexts. (2023). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
ResearchGate. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. [Link]
-
Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from Yufeng website. [Link]
-
ResearchGate. (n.d.). Aza-Michael addition reaction of aniline with n-butyl acrylate using CuBTC. [Link]
Sources
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- 3. Michael addition of anilines or phenols without solvent under microwave irradiation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Optimizing the Synthesis of 3-(methylphenylamino)propanenitrile
Welcome to the technical support center for the synthesis of 3-(methylphenylamino)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.
Overview of the Synthesis: The Cyanoethylation of N-Methylaniline
The primary and most direct route to synthesizing 3-(methylphenylamino)propanenitrile is through the cyanoethylation of N-methylaniline. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of N-methylaniline attacks the electron-deficient β-carbon of acrylonitrile.[1][2]
The selection of reagents, catalyst, and reaction conditions is paramount to achieving high yield and purity, as side reactions can significantly complicate the process. This guide will address the common challenges encountered during this synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge and can stem from several factors. Systematically investigating the following areas is crucial:
-
Catalyst Choice and Activity: The catalyst is the most critical factor. While the reaction can proceed without a catalyst, it is often slow and inefficient.
-
Acid Catalysis: Using the amine salt (e.g., N-methylaniline sulfate) or glacial acetic acid can promote the reaction. However, these conditions can sometimes lead to the formation of byproducts.[3]
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Lewis Acids: Catalysts like Aluminum chloride (AlCl₃), often in combination with Zinc Chloride (ZnCl₂), have been shown to be highly effective, with reports of yields reaching 92-94% for similar aromatic amines.[1][4]
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Metal Salts: Cupric acetate has proven to be a highly effective catalyst for the monocyanoethylation of aromatic amines. It offers improved yields and shorter reaction times compared to conventional catalysts and is less inhibited by substituents on the amine.[4][5]
-
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Reaction Temperature: This reaction is typically exothermic. Uncontrolled temperature can lead to the polymerization of acrylonitrile, a common cause of yield loss. It is essential to maintain the recommended temperature range for your chosen protocol, often involving initial cooling followed by gentle heating.
-
Purity of Reactants:
-
N-Methylaniline: Ensure it is free from oxidation impurities (often indicated by a dark brown color).[6] Distillation before use may be necessary.
-
Acrylonitrile: This reactant can polymerize upon storage, especially in the presence of light or heat. Using freshly distilled or inhibitor-free acrylonitrile is highly recommended.[7]
-
-
Stoichiometry: The molar ratio of N-methylaniline to acrylonitrile should be carefully controlled. Using a slight excess of the amine can sometimes suppress the formation of the dicyanoethylated byproduct (see Q2).
Q2: I'm observing a significant amount of a higher-boiling impurity in my crude product. How can I minimize this?
The most common high-boiling impurity is the dicyanoethylated product, 3,3'-(phenyl(methyl)azanediyl)dipropanenitrile , formed when a second molecule of acrylonitrile reacts with the desired product.
Here’s how to suppress its formation:
-
Leverage a Selective Catalyst: As mentioned, cupric acetate is particularly effective at promoting monocyanoethylation while minimizing the formation of the dipropionitrile byproduct.[5]
-
Control Reactant Stoichiometry: Avoid using a large excess of acrylonitrile. A molar ratio of N-methylaniline to acrylonitrile of 1:1 or a slight excess of the amine is advisable.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. Stop the reaction once the starting N-methylaniline is consumed to prevent the product from reacting further.
Q3: The reaction seems to stall and does not proceed to completion. What are the potential causes?
If the reaction fails to reach completion, consider these possibilities:
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Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent. Ensure high-purity starting materials.
-
Insufficient Activation Energy: While the reaction is exothermic, it may require initial heating to overcome the activation energy barrier, depending on the catalyst used. Check the recommended temperature profile for your specific method.
-
Acrylonitrile Polymerization: If you observe the formation of a white solid (polyacrylonitrile), it indicates that the acrylonitrile has polymerized rather than reacting with the amine. This can be caused by excessive heat or the absence of appropriate inhibitors if using unstabilized acrylonitrile.
-
Poor Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between the reactants and the catalyst.
Q4: How do I choose the optimal solvent for this synthesis?
The choice of solvent can influence reaction rate and product distribution.
-
Protic Solvents: Methanol or water can be effective, particularly in acid-catalyzed systems. A patented process describes using water in the presence of the sulfuric acid salt of N-methylaniline.[3][8]
-
Aprotic Solvents: Solvents like Tetrahydrofuran (THF) can be used, especially when employing strong bases like sodium hydride for deprotonation, although this is a more aggressive approach.[9]
-
Neat Conditions: In many cases, the reaction can be run without a solvent, using an excess of one of the reactants as the liquid phase. This simplifies workup but requires careful temperature control.
Q5: What is the best method for purifying the final product, 3-(methylphenylamino)propanenitrile?
The product is a viscous liquid with a relatively high boiling point (approx. 160 °C at reduced pressure), which influences the choice of purification method.
-
Vacuum Distillation: This is often the preferred method for large-scale purification. It is effective at removing non-volatile impurities and unreacted starting materials. Care must be taken to avoid thermal decomposition at excessively high temperatures.
-
Column Chromatography: For smaller scales or when separating impurities with similar boiling points, silica gel chromatography is highly effective. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.[8] An example protocol suggests 5% ethyl acetate in petroleum ether.[8]
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
To provide a clearer understanding, the following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common synthesis issues.
Caption: Michael addition mechanism for cyanoethylation.
Caption: Troubleshooting workflow for synthesis optimization.
Data Summary: Catalyst Performance
The selection of a catalyst is a critical decision. The table below summarizes the performance and characteristics of various catalytic systems reported for the cyanoethylation of aromatic amines.
| Catalyst System | Substrate Example | Reported Yield | Key Advantages & Disadvantages | Reference |
| Cupric Acetate | Aromatic Amines | Good (60-70% for some anilines) | Pro: High selectivity for mono-adduct, shorter reaction times. Con: Requires metal catalyst. | [4][5] |
| AlCl₃-ZnCl₂ | m/p-methylaniline | 92-94% | Pro: Excellent yields reported, highly active. Con: Lewis acids can be moisture sensitive. | [1][4] |
| Sulfuric Acid | N-methylaniline | Good | Pro: Inexpensive, can be run in water. Con: Strongly acidic, may not be suitable for sensitive substrates. | [3] |
| Glacial Acetic Acid | Aniline Derivatives | Variable | Pro: Acts as both catalyst and solvent. Con: Can lead to mixtures of mono- and di-adducts. | [3] |
Experimental Protocols
The following protocols provide a starting point for laboratory synthesis and purification.
Protocol 1: Synthesis using Cupric Acetate Catalyst
This protocol is optimized for selective monocyanoethylation.
Materials:
-
N-Methylaniline (1.0 equiv)
-
Acrylonitrile (1.05 equiv)
-
Cupric Acetate (0.05 equiv)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline and glacial acetic acid.
-
Add the cupric acetate catalyst to the solution and stir until dissolved.
-
Slowly add acrylonitrile to the mixture via a dropping funnel over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC until the N-methylaniline is consumed.
-
Once complete, cool the mixture to room temperature. Dilute with water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Set up a short-path distillation apparatus suitable for vacuum.
-
Place the crude 3-(methylphenylamino)propanenitrile into the distillation flask.
-
Slowly apply vacuum and begin heating the flask using an oil bath.
-
Collect the fraction boiling at approximately 160 °C (pressure will vary depending on the vacuum pump).
-
Discard any initial low-boiling fractions (unreacted starting materials) and stop the distillation before high-boiling impurities (di-adduct) begin to distill.
References
-
Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4459–4471. Available at: [Link]
-
Wang, Y., et al. (2007). Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. ResearchGate. Available at: [Link]
- Staehelin, C., et al. (1966). Process for the cyanoethylation of aromatic amines. U.S. Patent No. 3,231,601. Google Patents.
-
GSRS. (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. Global Substance Registration System. Available at: [Link]
-
PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information. Available at: [Link]
-
Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-6. Available at: [Link]
-
Kumar, A., et al. (n.d.). Supporting Information for Yttrium Nitrate Catalyzed Michael Addition of Amines to α,β-Unsaturated Compounds. Available at: [Link]
-
C&EN Global Enterprise. (1956). Cyanoethylation Gets Easier. ACS Publications, 34(42), 5186. Available at: [Link]
-
Wikipedia. (n.d.). N-Methylaniline. Wikipedia. Available at: [Link]
-
Buc, S. R. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses, 27, 3. Available at: [Link]
-
Reddit. (2012). N-methyl aniline reaction. r/chemistry. Available at: [Link]
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. US3231601A - Process for the cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ias.ac.in [ias.ac.in]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Propanenitrile, 3-(methylphenylamino)-
Welcome to the technical support center for the purification of Propanenitrile, 3-(methylphenylamino)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Diagram: Purification Decision Workflow
Below is a general workflow to guide your decision-making process when purifying crude Propanenitrile, 3-(methylphenylamino)-.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Purification Strategy
Question 1: What is the best initial approach to purify crude Propanenitrile, 3-(methylphenylamino)- synthesized from N-methylaniline and acrylonitrile?
The most common and effective initial purification strategy is silica gel column chromatography . The rationale for this choice is the typical impurity profile of this reaction. The main impurities are unreacted N-methylaniline, which is more polar than the product, and potentially some polymerized acrylonitrile, which is highly polar and will adhere strongly to the silica.
A typical starting point for the mobile phase would be a low-polarity solvent system, such as 5-10% ethyl acetate in petroleum ether or hexanes.[1] The polarity can be gradually increased to elute your product while leaving the more polar impurities on the column. Thin-layer chromatography (TLC) should always be used to determine the optimal solvent system before running the column.[2]
Question 2: My crude product is a dark oil. Should I be concerned, and how does this affect my purification choice?
Dark coloration often indicates the presence of baseline impurities or degradation products, which are common in amine chemistry. While concerning for product stability, it does not preclude successful purification.
In this case, a two-step approach is recommended:
-
Aqueous Acid Wash: Before chromatography, dissolve your crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with a dilute acid, such as 1M HCl. Propanenitrile, 3-(methylphenylamino)- and unreacted N-methylaniline will be protonated and move to the aqueous layer. The non-basic, colored impurities may remain in the organic layer, which can then be discarded. Afterward, basify the aqueous layer with a base like 1M NaOH and extract your product back into an organic solvent. This acid-base extraction can significantly clean up the crude material.
-
Column Chromatography: After the acid wash, proceed with column chromatography as described in Question 1 to separate the product from any remaining impurities.
Troubleshooting Column Chromatography
Question 3: I'm running a column, but my product is co-eluting with the starting material, N-methylaniline. How can I improve the separation?
Co-elution of these two compounds is a common problem due to their similar structures. Here are several strategies to improve separation:
-
Decrease Solvent Polarity: The most straightforward approach is to use a less polar mobile phase. If you are using 10% ethyl acetate/hexanes, try reducing it to 5% or even 2%. This will increase the retention time of both compounds but should enhance the separation.
-
Add Triethylamine (TEA): Aromatic amines can "streak" on silica gel due to the interaction of the basic amine with acidic silanol groups on the silica surface. Adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can mitigate this issue by neutralizing the acidic sites, leading to sharper peaks and better separation.
-
Use a Different Adsorbent: If silica gel fails, consider using neutral alumina. Alumina has different surface properties and may provide a different selectivity for your compounds.[2]
Table 1: Recommended Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Target Impurity |
| Ethyl Acetate / Hexanes | 5:95 to 15:85 | General purpose |
| Dichloromethane / Hexanes | 20:80 to 40:60 | Alternative for better selectivity |
| Ethyl Acetate / Hexanes + 0.5% TEA | 10:90 | To reduce tailing of amines |
Recrystallization Issues
Question 4: I have isolated a solid product that is still impure. What is a good solvent system for recrystallization?
Recrystallization is an excellent technique for final polishing if your product is a solid and has a purity of >90%.[3] The key is to find a solvent (or solvent pair) in which the product is soluble when hot but insoluble when cold.[4][5]
For Propanenitrile, 3-(methylphenylamino)-, which has both aromatic and aliphatic character, a mixed solvent system is often effective.[6] Common choices include:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.
-
Toluene/Hexanes: Similar to the above, dissolve in hot toluene and add hexanes as the anti-solvent.
-
Acetone/Hexanes: This is another good general-purpose mixture for compounds of intermediate polarity.[7]
Question 5: I've tried to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the saturated solution's temperature drops below the melting point of the solute before crystallization begins. Here are some troubleshooting steps:
-
Use More Solvent: You may have too concentrated a solution. Add more of the "good" solvent (the one the compound is more soluble in) to the hot mixture and reheat to ensure everything is dissolved before cooling.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oiling out. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Purity Assessment
Question 6: How can I be sure my final product is pure?
Visual inspection (e.g., a white crystalline solid) is not sufficient. You must use analytical techniques to confirm purity and identity.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool for structural confirmation and purity assessment. A clean spectrum with the correct integrations and chemical shifts is a strong indicator of purity. Quantitative NMR (qNMR) can provide a highly accurate purity value.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for detecting trace impurities. A single sharp peak on multiple solvent systems suggests high purity. This method can be scaled up for preparative separation if needed.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Diagram: Troubleshooting Common Purification Issues
Caption: Troubleshooting guide for common purification problems.
References
-
3-(Methylphenylamino)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]
-
Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. [Link]
- Method of separating alkyl anilines.
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
Separation of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Recrystallization, filtration and melting point. Unknown Source. (Link unavailable)
- Experimental section. Unknown Source. (Link unavailable)
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Amine plant troubleshooting and optimization. OSTI.GOV. [Link]
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Troubleshooting amine plants. ResearchGate. [Link]
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Solvents for Recrystallization. University of Rochester. [Link]
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Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
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RECRYSTALLIZATION. ResearchGate. [Link]
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Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM. [Link]
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Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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- 8. Propionitrile - Wikipedia [en.wikipedia.org]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
Common side reactions in "Propanenitrile, 3-(methylphenylamino)-" synthesis
Welcome to the technical support center for the synthesis of 3-(methylphenylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific cyanoethylation reaction. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges, optimize your reaction yields, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of 3-(methylphenylamino)propanenitrile is most commonly achieved through the cyanoethylation of N-methylaniline with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of N-methylaniline attacks the electron-deficient β-carbon of acrylonitrile.[1] While seemingly straightforward, this reaction is often accompanied by side reactions and purification challenges that can significantly impact the yield and purity of the desired product. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-(methylphenylamino)propanenitrile.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in the cyanoethylation of N-methylaniline can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Incomplete Reaction:
-
Causality: The nucleophilicity of N-methylaniline is lower than that of aliphatic amines, which can lead to a sluggish reaction.[2][3] The choice of catalyst and reaction temperature are critical to drive the reaction to completion.
-
Solutions:
-
Catalyst Selection: While the reaction can be catalyzed by both acids and bases, for aromatic amines, acidic catalysts are often preferred to avoid polymerization of acrylonitrile. Acetic acid is a common choice; however, for sterically hindered amines like N-methylaniline, a more active catalyst system such as cupric acetate in acetic acid may be necessary to achieve a reasonable reaction rate and yield.[4]
-
Temperature Optimization: The reaction is often exothermic. Insufficient cooling can lead to side reactions, while a temperature that is too low will result in an incomplete reaction. Monitor the internal temperature and consider a controlled heating profile after the initial exothermic phase. For less reactive aromatic amines, elevated temperatures and even pressure may be required.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. Aromatic amine cyanoethylation can require several hours.
-
-
-
Side Reactions:
-
Causality: The primary competing reaction is the formation of the dicyanoethylated byproduct, 3,3'-(phenyl(methyl)azanediyl)dipropanenitrile. This occurs when a second molecule of acrylonitrile reacts with the product.
-
Solutions:
-
Stoichiometry Control: Carefully control the molar ratio of reactants. Using a slight excess of N-methylaniline relative to acrylonitrile can help minimize the formation of the di-adduct.
-
Controlled Addition: Add acrylonitrile dropwise to the reaction mixture to maintain a low localized concentration, which disfavors the second addition.
-
-
-
Polymerization of Acrylonitrile:
-
Causality: Acrylonitrile can readily polymerize, especially in the presence of strong bases or at elevated temperatures.
-
Solution:
-
Inhibitor: Ensure your acrylonitrile contains an inhibitor (like MEHQ). If you have distilled the acrylonitrile to remove the inhibitor, use it immediately.
-
Temperature Control: Maintain strict temperature control throughout the reaction.
-
-
Question 2: I am observing a significant amount of a higher boiling point impurity in my crude product. How can I identify and minimize it?
Answer: This higher boiling point impurity is most likely the dicyanoethylated byproduct, 3,3'-(phenyl(methyl)azanediyl)dipropanenitrile.
-
Identification:
-
Mass Spectrometry (MS): The di-adduct will have a molecular weight corresponding to the addition of two acrylonitrile units to N-methylaniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the di-adduct will show a higher integration for the methylene protons adjacent to the nitrogen and cyano groups compared to the desired product.
-
-
Minimization Strategies:
-
Stoichiometry: As mentioned previously, use a molar ratio where N-methylaniline is in slight excess.
-
Catalyst Choice: Cuprous chloride in acetic acid has been reported to sometimes favor the formation of dicyanoethylated products.[4] In contrast, cupric acetate is known to be highly effective for monocyanoethylation of aromatic amines.[4]
-
Temperature Control: Lower reaction temperatures generally favor the formation of the mono-adduct.
-
Question 3: How can I effectively purify my 3-(methylphenylamino)propanenitrile?
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and the di-cyanoethylated byproduct. A multi-step approach is often necessary.
-
Initial Work-up to Remove Catalyst and Unreacted Acrylonitrile:
-
After the reaction is complete, cool the mixture. If an acidic catalyst was used, neutralize it with a mild base like sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
Removal of Unreacted N-methylaniline:
-
Acid Wash: N-methylaniline is a base and can be removed by washing the organic extract with a dilute aqueous acid solution (e.g., 1-2 M HCl). The N-methylaniline will form a water-soluble salt and partition into the aqueous layer. Caution: Ensure your product is stable to these acidic conditions. A small-scale test is recommended.
-
Distillation: If the boiling point difference is sufficient, fractional vacuum distillation can be used to separate the product from the unreacted N-methylaniline.
-
-
Separation of Mono- and Di-cyanoethylated Products:
-
Fractional Vacuum Distillation: This is often the most effective method for separation on a larger scale. The desired monocyanoethylated product will have a lower boiling point than the di-cyanoethylated byproduct. Careful control of the vacuum and temperature is essential for good separation.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point. The less polar product will typically elute before the more polar di-adduct.
-
| Compound | Boiling Point (estimated) | Polarity |
| N-methylaniline | 196 °C | Moderate |
| 3-(methylphenylamino)propanenitrile | Higher than N-methylaniline | More polar than N-methylaniline |
| 3,3'-(phenyl(methyl)azanediyl)dipropanenitrile | Highest | Most polar |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyanoethylation of N-methylaniline?
A1: The reaction proceeds via a Michael addition mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile and attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group. This is followed by protonation of the resulting carbanion by a proton source in the reaction mixture (e.g., the acidic catalyst or another molecule of the amine).
Q2: Can I run this reaction without a catalyst?
A2: While aliphatic amines can react with acrylonitrile without a catalyst, aromatic amines like N-methylaniline are significantly less basic and therefore less nucleophilic.[2] An uncatalyzed reaction would be extremely slow and result in very low yields. A catalyst is essential to achieve a practical rate of reaction.
Q3: My N-methylaniline has turned dark. Can I still use it?
A3: N-methylaniline is prone to air oxidation, which causes it to darken. While minor discoloration may not significantly affect the reaction, it is best practice to use purified starting materials. You can purify discolored N-methylaniline by vacuum distillation before use.
Q4: What are the safety precautions I should take when working with acrylonitrile?
A4: Acrylonitrile is toxic and a suspected carcinogen. It is also flammable. Always handle acrylonitrile in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of its potential to polymerize violently, especially if not properly inhibited.
Experimental Protocols
General Protocol for the Synthesis of 3-(methylphenylamino)propanenitrile
This protocol is a general guideline and may require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-methylaniline (1.0 equivalent) and glacial acetic acid (as a solvent and catalyst).
-
Reactant Addition: While stirring, add acrylonitrile (0.95 equivalents) dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to separate the desired product from unreacted starting materials and the dicyanoethylated byproduct.
-
Visualizing the Chemistry
Reaction Mechanism
Caption: Mechanism of the cyanoethylation of N-methylaniline.
Main Reaction vs. Side Reaction
Caption: Competing pathways in the cyanoethylation of N-methylaniline.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Benchchem. (2025). Technical Support Center: Minimizing Bis(2-cyanoethyl)
- Rajasekaran, A. et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10.
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (n.d.).
- Biosynth. (n.d.). 3-(Phenylamino)propanenitrile.
- Bruson, H. A. (1949).
- Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
- Global Substance Registration System. (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Methacrylonitrile.
- Taylor & Francis. (n.d.).
- Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
- Reddit. (2012). N-methyl aniline reaction.
- Chemistry LibreTexts. (2023). Addition of Secondary Amines to Form Enamines.
- Wikipedia. (n.d.). N-Methylaniline.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
- Google Patents. (n.d.). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
- Google Patents. (n.d.).
- International Journal of Scientific & Technology Research. (n.d.). Structure- Activity Relationship (Sar)
- Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Propanenitrile.
- Organic Syntheses. (n.d.). Glutaronitrile, 3-hydroxy-.
- Organic Chemistry Portal. (n.d.).
Sources
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- 2. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
Improving the stability of "Propanenitrile, 3-(methylphenylamino)-" in solution
Technical Support Center: Propanenitrile, 3-(methylphenylamino)-
A Guide to Improving Solution Stability and Ensuring Experimental Integrity
Welcome to the technical support guide for Propanenitrile, 3-(methylphenylamino)- (CAS No. 94-34-8)[1]. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a molecule incorporating both a secondary aromatic amine and a nitrile functional group, its stability can be influenced by a variety of environmental factors. This guide provides in-depth, field-proven insights and validated protocols to help you mitigate degradation, troubleshoot issues, and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability profile of Propanenitrile, 3-(methylphenylamino)-.
Q1: What are the primary chemical features of Propanenitrile, 3-(methylphenylamino)- that influence its stability?
A1: The structure of Propanenitrile, 3-(methylphenylamino)- contains two key functional groups that are central to its reactivity and potential instability:
-
Secondary Aromatic Amine (N-methylaniline moiety): This group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. Oxidation can lead to the formation of colored impurities and a loss of compound integrity.[2][3]
-
Nitrile Group (-C≡N): The nitrile group is prone to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages, first converting the nitrile to an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[4][5][6][7]
Understanding the susceptibility of these two sites is the first step in designing stable formulations and handling procedures.
Q2: What are the common visual indicators of degradation in my solution?
A2: The most common visual sign of degradation is a change in solution color, often developing a yellow or brown tint over time. This is typically associated with the oxidation of the aromatic amine functionality. Another indicator, though not visible, is the appearance of a faint ammonia-like smell, which can occur during significant hydrolysis of the nitrile group under alkaline conditions, leading to the formation of ammonia as a byproduct.[5]
Q3: What general factors can accelerate the degradation of this compound in solution?
A3: Several factors can compromise the stability of Propanenitrile, 3-(methylphenylamino)-:
-
pH: Both strongly acidic and strongly alkaline solutions will catalyze the hydrolysis of the nitrile group.[6][7] The rate of photodegradation of aromatic amines can also be pH-dependent, with effective degradation sometimes occurring in alkaline conditions.[8][9]
-
Solvent Choice: Protic solvents, especially water, can participate directly in hydrolysis. The choice of solvent can also affect the solubility of degradants and the rate of reaction.
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation, consistent with general chemical kinetics.
-
Light Exposure: Aromatic amines are often light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light.[8][9]
-
Atmosphere: The presence of oxygen can promote oxidative degradation of the amine group.
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q4: My stock solution of Propanenitrile, 3-(methylphenylamino)- has turned yellow. What is the likely cause, and how can I prevent it?
A4: A yellow discoloration is a classic indicator of oxidation at the secondary aromatic amine. This process can be initiated by light and/or atmospheric oxygen.
Causality: Aromatic amines can be oxidized to form highly conjugated, colored species. This is a common degradation pathway for many amine-containing compounds, particularly anilines.[10]
Troubleshooting & Prevention:
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term use, purge the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[11] This minimizes the risk of photodegradation.
-
Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or trace metal impurities that can catalyze oxidation.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be validated to ensure it does not interfere with your downstream assay.
Q5: My QC analysis (HPLC, LC-MS) shows a new, more polar peak appearing over time. Could this be a degradant?
A5: Yes, the appearance of a new, more polar peak is a strong indication of hydrolysis of the nitrile group.
Causality: The hydrolysis of the nitrile group introduces carboxylic acid functionality (3-(methylphenylamino)propanoic acid). The carboxylic acid is significantly more polar than the parent nitrile, causing it to elute earlier in typical reverse-phase HPLC methods. The intermediate amide (3-(methylphenylamino)propanamide) is also more polar and may appear as a separate peak.[4][12]
Confirmation Workflow: To definitively identify this peak, a forced degradation study is the industry-standard approach. This involves intentionally degrading the compound under controlled conditions to generate the suspected impurities.
Caption: A logical workflow for identifying and mitigating compound degradation.
See Protocol 2 for a detailed methodology on conducting a forced degradation study.
Q6: My assay results are inconsistent. How can I prepare and store solutions to maximize stability and ensure reproducibility?
A6: Inconsistent results are often rooted in the progressive degradation of the compound in solution. A robust and validated protocol for solution preparation and storage is critical for data integrity.
Expert Recommendations:
-
Solvent Selection: If compatible with your assay, use aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions, as they do not participate in hydrolysis. Prepare aqueous working solutions fresh daily from these stocks.
-
pH Control: If an aqueous solution is required, buffer it to a neutral or slightly acidic pH (e.g., pH 5-7). Avoid strongly acidic or basic conditions.
-
Concentration: Prepare concentrated stock solutions in a stable organic solvent. Higher concentrations are often more stable than highly dilute aqueous solutions.
-
Storage Conditions: Store stock solutions at -20°C or lower.[13] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Container Material: Use high-quality glass vials with PTFE-lined caps. Avoid certain plastics that may be permeable to air or leach contaminants.
Validated Experimental Protocols
Protocol 1: Recommended Preparation and Storage of a Stable Stock Solution
-
Solvent Preparation: Use anhydrous, HPLC-grade acetonitrile or DMSO. If possible, degas the solvent by sparging with argon or nitrogen for 15-20 minutes.
-
Weighing: Accurately weigh the required amount of Propanenitrile, 3-(methylphenylamino)- in a clean, dry glass vial.
-
Dissolution: Add the degassed solvent to the desired concentration (e.g., 10 mg/mL). Cap the vial tightly and vortex until fully dissolved.
-
Inert Overlay: Briefly flush the headspace of the vial with argon or nitrogen before final capping.
-
Aliquoting: Immediately dispense the stock solution into single-use amber glass vials with PTFE-lined caps. This prevents contamination and degradation of the main stock from repeated use.
-
Storage: Label the vials clearly with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C.[13]
-
Usage: When needed, remove one aliquot, allow it to equilibrate to room temperature before opening, and use it to prepare fresh working solutions. Discard any unused portion of the aliquot.
Protocol 2: Forced Degradation Study for Degradant Identification
This protocol is designed to intentionally stress the compound to generate potential degradants, which can then be used as markers to identify unknown peaks in your stability studies.
-
Sample Preparation: Prepare a solution of Propanenitrile, 3-(methylphenylamino)- at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Dispense the solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add 30% hydrogen peroxide (H₂O₂) to a final concentration of 3%.[14]
-
Thermal Degradation: Heat a vial of the initial solution at 60°C.
-
Photolytic Degradation: Expose a vial of the initial solution in a clear glass vial to a photostability chamber or direct UV light.[9]
-
Control: Keep one vial of the initial solution at 4°C, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). If degradation is too rapid or slow, adjust the time accordingly.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable stability-indicating method like HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your potential degradants. The mass difference detected by LC-MS can help confirm their identity (e.g., +18 Da for hydrolysis to carboxylic acid).
Data Summary & Key Degradation Pathways
The primary degradation pathways for Propanenitrile, 3-(methylphenylamino)- are hydrolysis and oxidation.
Caption: Primary degradation pathways of Propanenitrile, 3-(methylphenylamino)-.
Table 1: Summary of Expected Outcomes from Forced Degradation Study
| Stress Condition | Expected Degradation Level | Primary Degradation Pathway | Major Degradant(s) Expected |
| 0.1 M HCl, 60°C | Significant | Acid-Catalyzed Hydrolysis[6][7] | 3-(methylphenylamino)propanoic acid |
| 0.1 M NaOH, RT | Significant | Base-Catalyzed Hydrolysis[4][5] | 3-(methylphenylamino)propanoate |
| 3% H₂O₂, RT | Moderate to Significant | Oxidation[14] | Various oxidized species (often colored) |
| Heat (60°C) | Slight to Moderate | Thermal Acceleration | Both hydrolysis and oxidation products |
| Light (UV/Vis) | Moderate | Photodegradation[8] | Various oxidative/rearranged species |
References
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
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Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]
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Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]
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Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
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LibreTexts Chemistry. (2020). Chemistry of Nitriles. [Link]
-
Bioman Explains. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]
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ResearchGate. Oxidation of secondary hydroxylamines to nitrones with H2O2... [Link]
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Hoffman, R. V., & Kumar, A. (1984). The oxidation of amines with sulfonyl peroxide. 8. Oxidative deamination of amines by arylsulfonyl peroxides. The Journal of Organic Chemistry. [Link]
-
Hanna, W.J.W. (1962). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]
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Dunstan, W. R., & Goulding, E. (1899). XCVII.—The action of hydrogen peroxide on secondary and tertiary aliphatic amines. Formation of alkylated hydroxylamines and oxamines. Journal of the Chemical Society, Transactions. [Link]
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]
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Gunanathan, C., & Milstein, D. (2013). Oxidation of Amines and N-Hetarenes. Science of Synthesis: Catalytic Oxidation in Organic Synthesis. [Link]
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Sahoo, S. K., et al. (2019). List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]
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Gholap, R. V., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports. [Link]
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Nobusada, K., & Taketsugu, T. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. [Link]
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Mondal, J., et al. (2024). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. Langmuir. [Link]
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Canavelli, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. [Link]
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SIELC Technologies. Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column. [Link]
-
PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. [Link]
-
SIELC Technologies. Separation of Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- on Newcrom R1 HPLC column. [Link]
-
Global Substance Registration System (GSRS). 3-(METHYLPHENYLAMINO)PROPANENITRILE. [Link]
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BASF. Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. [Link]
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PubChem. Propanenitrile, 3-(methylamino)-. [Link]
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Cleveland State University. Practices for Proper Chemical Storage. [Link]
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Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
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MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
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Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
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National Academies Press. Management of Chemicals. In Prudent Practices in the Laboratory. [Link]
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National Center for Biotechnology Information. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
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ResearchGate. Degradation pathways of three benzonitrile herbicides... [Link]
-
Frontiers. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. [Link]
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Technical Support Center: HPLC Analysis of 3-(methylphenylamino)propanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(methylphenylamino)propanenitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a tertiary aromatic amine, 3-(methylphenylamino)propanenitrile presents specific challenges in reversed-phase HPLC, primarily related to its basicity. This resource provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve robust, reproducible, and accurate results.
Analyte Overview: Understanding the Challenges
3-(Methylphenylamino)propanenitrile (C₁₀H₁₂N₂) is an aromatic compound containing a tertiary amine functional group. In reversed-phase HPLC, the primary challenge stems from the basic nature of this amine. At typical mobile phase pH values (e.g., pH 3-7), the amine group can become protonated, leading to strong, undesirable interactions with residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases[1][2]. These secondary ionic interactions, in addition to the primary hydrophobic retention mechanism, are the root cause of many chromatographic issues, most notably severe peak tailing[1][2].
This guide will walk you through diagnosing and solving these common problems in a logical, step-by-step manner.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the analysis of 3-(methylphenylamino)propanenitrile.
Q1: My peak for 3-(methylphenylamino)propanenitrile is tailing badly. What is the most likely cause and the quickest fix?
A: The most common cause of peak tailing for a basic compound like this is secondary interaction between the protonated amine group and ionized residual silanols on the HPLC column packing[1][2].
-
Quickest Fix: The fastest way to mitigate this is by adjusting the mobile phase pH. A general rule is to adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state (either fully protonated or fully deprotonated)[3]. For this amine, lowering the mobile phase pH to ~2.5-3.0 with an acid like formic acid or phosphoric acid will protonate the analyte while simultaneously suppressing the ionization of the silanol groups, thereby minimizing the unwanted ionic interaction.
Q2: I'm observing a drifting retention time for my analyte. Why is this happening?
A: Retention time drift for an ionizable compound is almost always related to an unstable mobile phase pH, especially if the current pH is close to the analyte's pKa[4].
-
Primary Cause: Inadequate buffering. If the buffer concentration is too low (e.g., <10 mM) or the chosen buffer's pKa is not close to the desired mobile phase pH, the pH can be unstable, leading to inconsistent analyte ionization and, therefore, shifting retention times[1].
-
Solution: Ensure you are using an appropriate buffer (e.g., phosphate for pH 2-3 or 6-8, formate for pH 2.8-4.8) at a sufficient concentration, typically 10-25 mM. Always freshly prepare your mobile phase and verify the pH after mixing the aqueous and organic components.
Q3: How do I choose an appropriate starting detection wavelength (UV) for this analysis?
A: 3-(Methylphenylamino)propanenitrile contains a phenyl group, which is a chromophore that absorbs UV light.
-
Recommendation: A good starting point for aromatic compounds is 254 nm. However, for optimal sensitivity, it is highly recommended to run a UV-Vis spectrum of the analyte in your mobile phase using a photodiode array (PDA) detector. This will reveal the wavelength of maximum absorbance (λ-max), which should be used for quantification to achieve the best signal-to-noise ratio. Aromatic amines and nitriles often show strong absorbance between 210-280 nm[5][6].
Q4: My peaks are broad, but not necessarily tailing. What should I check first?
A: Symmetrical peak broadening is often caused by physical or instrumental issues rather than chemical interactions.
-
Top Causes:
-
Extra-Column Volume: Excessive tubing length or large inner diameter tubing between the injector, column, and detector can cause the analyte band to spread[1]. This is especially noticeable for early-eluting peaks. Ensure all connections use minimal lengths of narrow-bore (e.g., 0.005" or 0.12 mm) PEEK tubing.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting, or tailing peaks[1]. To check for this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are overloading the column.
-
Column Contamination/Void: A buildup of contaminants on the column inlet frit or a void in the packing bed can cause band broadening[2][7]. Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one to diagnose the issue.
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Eliminating Peak Tailing
Peak tailing is the most prevalent issue for this analyte. This guide provides a logical workflow to diagnose and resolve the problem effectively.
Understanding the Mechanism: Analyte-Silanol Interaction
On a standard silica (Si) column, the surface contains silanol groups (Si-OH). At a mobile phase pH above ~3.5, these groups begin to deprotonate, creating a negatively charged surface (Si-O⁻)[8]. Your analyte, a tertiary amine, will be protonated (positively charged) at a pH below its pKa (estimated around 4-5). This creates a strong electrostatic attraction, a secondary retention mechanism that causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine Target pH: To suppress silanol ionization, a target pH of 2.5 to 3.0 is ideal.
-
Prepare Aqueous Buffer:
-
For pH 2.5, use a 20 mM potassium phosphate buffer. Weigh the appropriate amount of monobasic potassium phosphate, dissolve in HPLC-grade water, and adjust the pH down to 2.5 using phosphoric acid.
-
Alternatively, for a simpler LC-MS compatible mobile phase, add 0.1% (v/v) formic acid to HPLC-grade water. This will typically yield a pH of ~2.7.
-
-
Filter: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.
-
Prepare Mobile Phase: Mix the filtered aqueous component with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio.
-
Equilibrate: Purge the column with at least 10-15 column volumes of the new mobile phase until a stable baseline is achieved before injecting your sample[9].
Guide 2: Improving Poor Resolution
If 3-(methylphenylamino)propanenitrile is co-eluting with impurities, you need to alter the chromatographic selectivity.
Strategy 1: Change Organic Modifier
Acetonitrile and methanol have different solvent properties and can change elution order.
-
Acetonitrile is aprotic and a weaker solvent than methanol for many compounds in reversed-phase. It is known to disrupt potential π-π interactions between aromatic analytes and phenyl-based stationary phases[8].
-
Methanol is a protic solvent and can engage in hydrogen bonding, which can alter selectivity for polar compounds.
Protocol: If your current method uses acetonitrile, prepare an identical mobile phase (same buffer, pH, and gradient profile) but substitute methanol for the acetonitrile. You may need to adjust the gradient proportions, as methanol is a weaker solvent and may require a higher percentage to achieve similar retention times.
Strategy 2: Adjust Mobile Phase pH
Changing the pH not only affects peak shape but is also a powerful tool for altering selectivity for ionizable compounds[3]. A small change in pH can significantly shift the retention time of your target analyte relative to its impurities, especially if the impurities have different pKa values.
Protocol: After establishing a baseline at pH 2.7 (with 0.1% formic acid), try an analysis at pH 3.5 (using a formate buffer). Compare the chromatograms to see if the resolution has improved. Exploring a higher pH (e.g., pH 9-10 with an ammonium bicarbonate buffer) on a pH-stable column (like a Waters XTerra or Agilent ZORBAX Extend) can also provide dramatic changes in selectivity, as the analyte will be neutral while acidic impurities become ionized.
Strategy 3: Change Stationary Phase
If modifying the mobile phase is insufficient, changing the column chemistry is the next step.
-
Phenyl-Hexyl Phase: A phenyl column provides different selectivity for aromatic compounds through π-π interactions. This can be very effective at separating structurally similar aromatic compounds.
-
Embedded Polar Group (EPG) Phase: These columns (often called "AQ" or "polar-endcapped") have a polar group embedded in the alkyl chain. They offer different selectivity, especially for basic compounds, and are more stable in highly aqueous mobile phases.
Part 3: Recommended Baseline HPLC Method
This table provides a robust starting point for your method development. Parameters should be optimized for your specific application and instrument.
| Parameter | Recommended Setting | Rationale & Comments |
| Column | High-Purity, End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18), 150 mm x 4.6 mm, 3.5 µm | A modern, high-purity silica column minimizes residual silanols from the start, reducing the potential for peak tailing[2]. |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Provides a pH of ~2.7 to keep the analyte protonated and silanols suppressed. LC-MS compatible. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC. |
| Gradient | 20% to 80% B over 15 minutes | A good starting scouting gradient. Adjust the starting %B based on initial retention. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but should be kept stable. |
| Injection Vol. | 5 µL | Start with a low volume to avoid column overload. |
| Detection (UV) | 254 nm or λ-max determined by PDA scan | 254 nm is a good starting point for aromatic compounds. A PDA scan is recommended for optimal sensitivity. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Matching the diluent to the starting conditions is best practice. |
Part 4: References
-
Benchchem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
-
Kazimierski, P., & Grynkiewicz, G. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301.
-
Hulpke, H., & Werthmann, U. (n.d.). HPLC Troubleshooting Guide.
-
Bird, G. J., & Tessel, R. E. (1986). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]
-
PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(methylamino)- (CAS 693-05-0). [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]- on Newcrom R1 HPLC column. [Link]
-
Stenutz, R. (n.d.). 3-(phenylamino)propanenitrile. [Link]
-
Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... Molbank, 2021(1), M1196. [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]
-
NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1274–1284. [Link]
-
Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24933–24939. [Link]
-
ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f.... [Link]
-
PubChem. (n.d.). Preparation method of aromatic nitrile compound - Patent CN-115490613-B. [Link]
-
NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
Sources
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- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. akjournals.com [akjournals.com]
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Technical Support Center: Investigating the Degradation of Propanenitrile, 3-(methylphenylamino)-
Introduction: Welcome to the technical support center for Propanenitrile, 3-(methylphenylamino)-. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and potential degradation pathways. Given that Propanenitrile, 3-(methylphenylamino)- is a specific chemical entity with limited publicly available degradation data, this document provides a comprehensive framework for investigating its stability, troubleshooting common experimental issues, and identifying potential degradation products. Our approach is grounded in the established principles of organonitrile chemistry and biochemistry to empower you to conduct robust, self-validating experiments.
Section 1: Foundational Knowledge - General Principles of Nitrile Degradation
This section provides answers to foundational questions regarding the common degradation routes for compounds containing a nitrile functional group.
Q: What are the primary enzymatic degradation pathways for organonitriles that I should be aware of?
A: For organonitriles, microbial or enzymatic degradation is a significant consideration, especially in biological assays or environmental studies. These processes are highly efficient and typically proceed via one of two well-documented enzymatic pathways.[1]
-
Two-Step Pathway (Nitrile Hydratase & Amidase): This is a common route where the nitrile is first hydrated to an amide intermediate by a nitrile hydratase enzyme. This amide is then subsequently hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.[2][3] This pathway is utilized by a wide range of bacteria, including species of Rhodococcus, Klebsiella, and consortia found in activated sludge.[3][4][5]
-
One-Step Pathway (Nitrilase): This pathway involves a nitrilase enzyme that directly hydrolyzes the nitrile functional group to a carboxylic acid and ammonia, without the formation of a detectable amide intermediate.[2][6] This route is also common in various microorganisms, and the specific pathway employed can depend on the microbial species and the structure of the nitrile substrate.[2][7]
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// Nodes start [label="Propanenitrile, 3-(methylphenylamino)-", fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Intermediate Amide\n3-(methylphenylamino)propanamide", fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="Final Product\n3-(methylphenylamino)propanoic acid\n+ Ammonia", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> amide [label=" Nitrile Hydratase ", color="#4285F4", fontcolor="#4285F4"]; amide -> acid [label=" Amidase ", color="#4285F4", fontcolor="#4285F4"]; start -> acid [label=" Nitrilase (Direct Pathway) ", color="#EA4335", fontcolor="#EA4335", constraint=false];
// Invisible nodes for alignment {rank=same; start; } {rank=same; amide; } {rank=same; acid; } }
Caption: Postulated enzymatic degradation pathways for Propanenitrile, 3-(methylphenylamino)-.
Q: Beyond enzymatic action, what abiotic (chemical) degradation routes should I consider in my experimental buffers and solutions?
A: Abiotic degradation is a critical factor, particularly during sample storage and in aqueous assay buffers. The primary concerns for a molecule like Propanenitrile, 3-(methylphenylamino)- would be hydrolysis and oxidation.
-
Hydrolysis: The nitrile group can be susceptible to chemical hydrolysis to a carboxylic acid, especially under strong acidic or basic conditions and elevated temperatures. While typically slower than enzymatic hydrolysis, it can be a significant factor in long-term experiments or under non-neutral pH conditions.[8]
-
Oxidation: The tertiary amine (methylphenylamino group) is a potential site for oxidation. Dissolved oxygen in buffers, exposure to light (photo-oxidation), or the presence of trace metal ions can catalyze oxidative reactions, leading to the formation of N-oxides or other degradation products.[8]
Section 2: Troubleshooting Guide - Investigating Unexpected Experimental Results
This guide will help you diagnose common issues that may point toward compound degradation.
Q1: My bioassay results show unexpectedly low or inconsistent activity for Propanenitrile, 3-(methylphenylamino)-. What could be the cause?
A1: This is a primary indicator of compound degradation. If the active compound is degrading in your assay medium, its effective concentration decreases over time, leading to variable and artificially low activity measurements.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before troubleshooting the assay, confirm the purity of your stock solution (typically in DMSO). Use an analytical method like HPLC to check for any degradation peaks that may have formed during storage.[8]
-
Assess Stability in Assay Buffer: Perform a time-course experiment. Incubate the compound in your complete assay buffer (without cells or target enzymes) under the exact assay conditions (e.g., 37°C, 5% CO₂). Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.
-
pH Control: Buffers can change pH over time, especially in a CO₂ incubator. Measure the pH of your buffer at the beginning and end of your longest incubation period. Significant pH shifts can accelerate hydrolysis. Always use freshly prepared buffers.[8]
-
Check for Precipitation: The compound may be precipitating out of the aqueous solution, which mimics degradation by reducing the available concentration. Visually inspect your assay plates for signs of precipitation. Determine the compound's solubility in your specific assay buffer to ensure you are working below its solubility limit.[8]
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if they are degradation products?
A2: The appearance of new peaks is a strong indication of a chemical transformation. A systematic approach is required to confirm their origin.
Troubleshooting Steps:
-
Run a Time-Zero Control: Analyze a freshly prepared sample of the compound diluted in your experimental matrix (e.g., buffer, cell lysate). If the new peaks are absent or significantly smaller in this "time-zero" sample compared to your incubated samples, degradation is the most likely cause.[8]
-
Perform Forced Degradation (Stress Testing): Intentionally degrade a sample of Propanenitrile, 3-(methylphenylamino)- under harsh conditions (e.g., high heat, strong acid/base, UV light, or an oxidizing agent like H₂O₂). Analyze the stressed sample by LC-MS. If the peaks in your experimental sample match the retention time and mass of the peaks generated during forced degradation, you have strong evidence that they are indeed degradation products.[8] This also helps in developing an analytical method that can separate the parent compound from its potential degradants.
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// Edges obs -> check_stock; check_stock -> stability_test [label=" Yes "]; check_stock -> remediate [label=" No, stock is degraded ", color="#EA4335", fontcolor="#EA4335"]; stability_test -> forced_deg [label=" Yes "]; stability_test -> no_deg [label=" No "]; forced_deg -> id_products; id_products -> remediate; }
Caption: Experimental workflow for investigating and troubleshooting compound degradation.
Section 3: Experimental Protocols for Stability & Degradation Analysis
These protocols provide a starting point for your investigations. Always adapt them to your specific experimental setup and analytical capabilities.
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
Objective: To determine the stability of Propanenitrile, 3-(methylphenylamino)- in a relevant aqueous buffer over time.
Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Dilute this stock into your test buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.
-
Incubation: Incubate the test sample under your standard experimental conditions (e.g., 37°C).
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Quenching & Storage: Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile containing an internal standard. Store samples at -20°C or colder until analysis.
-
Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the peak area of the parent compound at each time point relative to the internal standard. Plot the percentage of the compound remaining versus time to determine its stability profile.
Protocol 2: Forced Degradation (Stress Testing)
Objective: To intentionally generate degradation products to facilitate their identification and develop stability-indicating analytical methods.
Methodology:
-
Prepare Stock: Prepare a solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 1 M HCl and heat at 60-80°C for 2-8 hours.
-
Base Hydrolysis: Add 1 M NaOH and heat at 60-80°C for 2-8 hours.
-
Oxidation: Add 3-30% H₂O₂ and keep at room temperature for 8-24 hours.
-
Thermal: Heat the solution at 80°C for 24-48 hours.
-
Photolytic: Expose the solution to direct UV light (e.g., 254 nm) for 24-48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS. Look for the formation of new peaks and a decrease in the parent compound peak. Use the mass-to-charge ratio (m/z) data to propose structures for the degradants.
Protocol 3: General Procedure for Microbial Degradation Screening
Objective: To assess if the compound is susceptible to biodegradation by microorganisms.
Methodology:
-
Microorganism Source: Obtain a relevant microbial source. This could be a specific bacterial strain known to produce nitrilases (e.g., Klebsiella oxytoca, Rhodococcus sp.) or a mixed consortium from a source like activated sludge.[2][3][9]
-
Culture Medium: Prepare a minimal salt medium where the compound will serve as the sole source of carbon and/or nitrogen.
-
Inoculation: Inoculate the medium with the microorganisms. Include a control culture without the compound and a sterile control with the compound but no microorganisms.
-
Incubation: Incubate the cultures under appropriate growth conditions (e.g., 25-30°C with shaking).
-
Monitoring: At regular intervals, withdraw samples and analyze for the disappearance of the parent compound and the appearance of potential metabolites (e.g., the corresponding amide or carboxylic acid) by HPLC or LC-MS.
Section 4: FAQs - Probing Deeper into Degradation Mechanisms
Q: How can I distinguish between a nitrilase and a nitrile hydratase/amidase pathway in my microbial degradation study?
A: The key is to look for the amide intermediate. In a time-course study, if you observe the transient formation and subsequent disappearance of a compound with a mass corresponding to the hydrated nitrile (Propanenitrile, 3-(methylphenylamino)- + 18 Da), this strongly suggests the two-step nitrile hydratase/amidase pathway.[7] If the parent nitrile disappears with the direct formation of the carboxylic acid and no detectable amide intermediate, a nitrilase pathway is more likely.[2]
Q: What analytical techniques are best for identifying the degradation products?
A: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful tool.
-
HPLC separates the parent compound from its degradants.
-
Mass Spectrometry (MS) provides the molecular weight of each component.
-
Tandem Mass Spectrometry (MS/MS) can be used to fragment the molecules, providing structural information that is crucial for definitive identification.
Q: What are the expected degradation products of Propanenitrile, 3-(methylphenylamino)- based on known nitrile chemistry?
A: Based on the established pathways, we can hypothesize the primary degradation products resulting from nitrile hydrolysis.
| Degradation Pathway | Intermediate Product | Final Product |
| Nitrilase | None | 3-(methylphenylamino)propanoic acid + Ammonia |
| Nitrile Hydratase / Amidase | 3-(methylphenylamino)propanamide | 3-(methylphenylamino)propanoic acid + Ammonia |
References
-
Lin, C. Y., et al. (2009). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Journal of Hazardous Materials. Available at: [Link]
-
Kao, C. M., et al. (2006). Enzymatic degradation of nitriles by Klebsiella oxytoca. Journal of Hazardous Materials. Available at: [Link]
-
Crosby, J., et al. (1995). Enzymatic hydrolysis of nitrites and dinitriles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Thavamani, P., et al. (2017). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. Available at: [Link]
-
Li, T., et al. (2007). Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. ResearchGate. Available at: [Link]
-
Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal. Available at: [Link]
-
Kao, C. M., et al. (2006). Enzymatic degradation of nitriles by Klebsiella oxytoca. ResearchGate. Available at: [Link]
-
Mofokeng, T. P., et al. (2020). Acetonitrile biodegradation and total nitrogen removal in a single-stage airlift bioreactor using bacterial endophytes. Bioremediation Journal. Available at: [Link]
-
Gladchenko, M. A., et al. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Applied Biochemistry and Microbiology. Available at: [Link]
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- 1. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 2. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic degradation of nitriles by Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
How to increase the purity of synthesized "Propanenitrile, 3-(methylphenylamino)-"
Welcome to the technical support center for the synthesis and purification of Propanenitrile, 3-(methylphenylamino)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in established chemical principles.
I. Understanding the Synthesis and Potential Impurities
The synthesis of Propanenitrile, 3-(methylphenylamino)- typically proceeds via a Michael addition of N-methylaniline to acrylonitrile. This reaction, while generally efficient, can lead to several impurities that complicate purification.
Common Synthesis Pathway:
Potential Impurities:
-
Unreacted Starting Materials: N-methylaniline and acrylonitrile.
-
Side-Products: Polyacrylonitrile (from self-polymerization of acrylonitrile), and potentially small amounts of bis-adducts if the reaction conditions are not carefully controlled.
-
Solvent and Reagent Residues: Residual solvents or catalysts used in the reaction.
II. Troubleshooting and Purification Guide (Q&A Format)
This section addresses specific issues you may encounter during the purification of Propanenitrile, 3-(methylphenylamino)-.
Q1: My crude product is an oil/dark-colored liquid. How can I best approach its purification?
A1: Initial Work-up and Characterization
An oily or discolored crude product is common and often contains unreacted starting materials and polymeric byproducts. Before attempting large-scale purification, it's crucial to perform an initial work-up and analysis.
Recommended Initial Steps:
-
Aqueous Work-up: Perform a liquid-liquid extraction to remove water-soluble impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
Thin-Layer Chromatography (TLC) Analysis: Before proceeding to column chromatography or distillation, analyze the crude product by TLC to visualize the number of components and estimate their relative polarities. This will be invaluable for developing an effective purification strategy. A typical eluent system for this compound would be a mixture of hexane and ethyl acetate.
Q2: I'm attempting recrystallization, but my compound either oils out or doesn't crystallize at all. What should I do?
A2: Optimizing Recrystallization Conditions
Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key.[1][2][3][4] "Propanenitrile, 3-(methylphenylamino)-" is a polar molecule, so a solvent or solvent mixture that reflects this polarity will be most effective.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1][2][4] For a compound like this, which contains both an aromatic ring and a polar nitrile group, consider the following solvents or solvent pairs:
-
Single Solvents: Isopropanol, ethanol, or toluene.
-
Solvent Pairs: Hexane/ethyl acetate, hexane/acetone, or toluene/hexane. When using a solvent pair, dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Inducing Crystallization: If crystals do not form upon cooling, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution.
-
Concentration: If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.
-
-
Preventing Oiling Out: Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent. If this happens, try using a lower-boiling point solvent or a solvent pair that allows for crystallization at a lower temperature.
Data Presentation: Recrystallization Solvent Screening
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Suitability for Aromatic Nitriles |
| Toluene | Low | 111 | Good for aromatic compounds |
| Isopropanol | Medium | 82 | Often effective for moderately polar compounds |
| Ethanol/Water | High | Variable | Can be effective for polar compounds |
| Hexane/Ethyl Acetate | Variable | Variable | A versatile combination for a range of polarities |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude "Propanenitrile, 3-(methylphenylamino)-" in a minimal amount of hot ethyl acetate.
-
While the solution is still hot, add hexane dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals form, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals thoroughly to remove residual solvent.
Q3: I'm trying to purify my compound by flash column chromatography on silica gel, but I'm getting poor separation and tailing peaks. What's causing this?
A3: Addressing Amine-Silica Interactions in Flash Chromatography
The basic nature of the tertiary amine in "Propanenitrile, 3-(methylphenylamino)-" can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.
Troubleshooting and Optimization Strategies:
-
Addition of a Basic Modifier: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): A common choice is to add 0.5-2% (v/v) triethylamine to the mobile phase (e.g., hexane/ethyl acetate). The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better elution.
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the mobile phase, typically in a dichloromethane/methanol system.
-
-
Use of Amine-Functionalized Silica: For particularly challenging separations of basic compounds, consider using a pre-packed column with amine-functionalized silica. This stationary phase has a less acidic surface, which significantly reduces tailing and improves the separation of amines.
-
Reversed-Phase Chromatography: If normal-phase chromatography proves ineffective, reversed-phase flash chromatography can be a viable alternative. In this case, a C18-functionalized silica would be used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
Experimental Protocol: Flash Chromatography with a Basic Modifier
-
TLC Method Development: Develop an appropriate eluent system using TLC plates, incorporating 1% triethylamine into the solvent mixture. Aim for an Rf value of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Dry pack or slurry pack a silica gel column with the chosen eluent system (containing 1% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Run the column using the optimized eluent system. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Visualization: Purification Workflow Decision Tree
Sources
Overcoming solubility issues with "Propanenitrile, 3-(methylphenylamino)-" in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support center for "Propanenitrile, 3-(methylphenylamino)-" (CAS 94-34-8). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and solubilizing this compound for reliable and reproducible assay results. As Senior Application Scientists, we've synthesized our in-field experience with established scientific principles to help you navigate the unique properties of this molecule.
Understanding the Molecule: Physicochemical Properties
"Propanenitrile, 3-(methylphenylamino)-," also known as N-Cyanoethyl-N-methylaniline, is an organic compound with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[1][2] Its structure, featuring a phenyl ring, a tertiary amine, and a nitrile group, contributes to its characteristic solubility profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1][2] |
| Appearance | Pale yellow to amber viscous liquid | [3] |
| Predicted LogP | 2.036 | [4][5] |
| Water Solubility | Limited | [3] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [3] |
| Density | ~1.035 g/mL at 25°C | [6] |
The predicted octanol-water partition coefficient (LogP) of approximately 2.04 suggests that "Propanenitrile, 3-(methylphenylamino)-" is moderately lipophilic.[4][5] This property is the primary driver of its limited aqueous solubility and the key consideration for its use in biological assays, which are typically conducted in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my "Propanenitrile, 3-(methylphenylamino)-" not dissolving in my aqueous assay buffer?
A1: The limited aqueous solubility of "Propanenitrile, 3-(methylphenylamino)-" is due to its moderately hydrophobic nature, as indicated by its predicted LogP of 2.04.[3][4][5] The nonpolar phenyl ring and alkyl groups outweigh the polar contributions of the nitrile and amine functionalities in an aqueous environment. This leads to the compound preferentially remaining in a non-aqueous phase or precipitating out of solution.
Q2: What is the best solvent to use for preparing a stock solution?
A2: Given its solubility in organic solvents, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is also miscible with water, which is a critical feature for its subsequent dilution into aqueous assay buffers. Ethanol or acetone are also viable options.[3]
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is not high enough in the final assay volume to maintain the solubility of the hydrophobic compound. The key is to ensure that the final concentration of DMSO in your assay is sufficient to keep the compound in solution, while also being low enough to not interfere with the biological system you are studying. As a general rule, keeping the final DMSO concentration at or below 1% (v/v) is advisable for most cell-based assays to minimize solvent-induced artifacts.[7]
Q4: Can I use surfactants to improve the solubility of "Propanenitrile, 3-(methylphenylamino)-"?
A4: Yes, non-ionic surfactants like Tween® 20 or Triton™ X-100 can be effective. Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds and increase their apparent solubility.[3] This method is particularly useful if you need to avoid organic solvents altogether. However, it's crucial to determine the critical micelle concentration (CMC) of the surfactant and to test for any potential interference of the surfactant with your assay.
Troubleshooting Guides
Guide 1: Preparing a Soluble Stock Solution and Working Dilutions
This guide provides a step-by-step protocol for preparing a stock solution of "Propanenitrile, 3-(methylphenylamino)-" and making subsequent dilutions into an aqueous buffer.
Protocol:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Weigh out the desired amount of "Propanenitrile, 3-(methylphenylamino)-".
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate gently until the compound is completely dissolved. Visually inspect for any particulates.
-
-
Perform Serial Dilutions (if necessary):
-
If you need to make a wide range of concentrations for your assay, perform serial dilutions from your high-concentration stock using 100% DMSO.
-
-
Dilute into Aqueous Assay Buffer:
-
To minimize precipitation, add the DMSO stock solution to your aqueous buffer while vortexing the buffer. This rapid mixing helps to disperse the compound quickly.
-
Ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically ≤1%).
-
dot ```dot digraph "Stock Solution and Dilution Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Preparing Working Solutions", rankdir="LR"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Preparation in 100% DMSO"; bgcolor="#E8F0FE"; "Compound" [shape="ellipse", fillcolor="#FBBC05"]; "DMSO_Stock" [label="High-Concentration Stock\n(e.g., 10-50 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound" -> "DMSO_Stock" [label="Dissolve in 100% DMSO"]; }
subgraph "cluster_1" { label="Dilution into Aqueous Buffer"; bgcolor="#E6F4EA"; "Assay_Buffer" [label="Aqueous Assay Buffer", shape="ellipse", fillcolor="#FBBC05"]; "Working_Solution" [label="Final Working Solution\n(≤1% DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DMSO_Stock" -> "Working_Solution" [label="Add to buffer with vortexing"]; "Assay_Buffer" -> "Working_Solution"; }
"DMSO_Stock" -> "Working_Solution" [style="dashed", arrowhead="none"]; }
Caption: Decision Tree for Solubility Optimization.
References
-
MIT-IVY Industry Co., Ltd. (n.d.). N-Cyanoethyl-N-methylaniline CAS 94-34-8. Retrieved from [Link]
-
GSRS. (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(2-Cyanoethyl)-N-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(methylamino)- (CAS 693-05-0). Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Cyanoethyl)-N-methylaniline. Retrieved from [Link]
-
Cheméo. (n.d.). Propanenitrile (CAS 107-12-0). Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. Retrieved from [Link]
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-(2-Cyanoethyl)-N-methylaniline [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [wap.guidechem.com]
- 6. News - N-Cyanoethyl-N-methylaniline CAS 94-34-8 [mit-ivy.com]
- 7. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]
Technical Support Center: Optimization of 3-(Methylphenylamino)propanenitrile Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Propanenitrile, 3-(methylphenylamino)-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of this important cyanoethylation reaction. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring you can achieve reliable and high-yield results.
Introduction: The Aza-Michael Addition of N-Methylaniline
The synthesis of 3-(methylphenylamino)propanenitrile is a classic example of an aza-Michael addition, also known as cyanoethylation.[1] In this reaction, the secondary aromatic amine, N-methylaniline, acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[2] Due to the electron-withdrawing nature of the nitrile group (-CN), the double bond in acrylonitrile is polarized, making it an excellent Michael acceptor.[2]
Because aromatic amines like N-methylaniline are weaker bases compared to their aliphatic counterparts, this reaction often requires catalysis to proceed efficiently.[3] Understanding the interplay between catalyst choice, temperature, and stoichiometry is paramount to maximizing yield and minimizing side reactions.
Reaction Mechanism Overview
The core of the reaction involves the nucleophilic attack of the nitrogen atom of N-methylaniline on the terminal carbon of the acrylonitrile double bond. This process can be catalyzed by either acids or Lewis acids.
Caption: General mechanism for the cyanoethylation of N-methylaniline.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the reaction.
Q1: Why is a catalyst necessary for the cyanoethylation of N-methylaniline?
Aromatic amines are significantly less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced nucleophilicity means they react sluggishly with Michael acceptors like acrylonitrile.[4] A catalyst is employed to increase the reaction rate by either enhancing the nucleophilicity of the amine or increasing the electrophilicity of the acrylonitrile.[2]
Q2: What are the most effective catalysts for this reaction and why?
The choice of catalyst is critical and depends on the desired outcome (e.g., yield, purity, reaction time). Several classes of catalysts have proven effective.
| Catalyst Type | Examples | Mechanism & Rationale | Key Advantages |
| Lewis Acids | Cupric Acetate (Cu(OAc)₂), Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃) | These coordinate to the nitrile group of acrylonitrile, increasing the polarization of the double bond and making the β-carbon more electrophilic. | Cupric acetate is particularly effective for aromatic amines, improving yields, reducing reaction times, and minimizing byproducts.[5][6] It is also less affected by steric hindrance.[5] |
| Brønsted Acids | Glacial Acetic Acid, Aniline Salts (e.g., Aniline HCl) | Acid catalysts likely operate by protonating the nitrile group, which enhances the electrophilic character of the β-carbon.[2] | Acetic acid is a common, inexpensive choice. Aniline salts, formed in situ, provide a mild acidic environment that can effectively catalyze the reaction.[2][3] |
| Heterogeneous | Silica-Alumina | Provides an acidic surface that facilitates the reaction, allowing for easier catalyst removal post-reaction. | Simplifies workup and product purification as the catalyst can be filtered off.[7] |
Q3: How does reaction temperature affect the synthesis?
Temperature is a double-edged sword in this synthesis.
-
Positive Effect: Increasing the temperature generally increases the reaction rate, which is beneficial given the moderate reactivity of N-methylaniline.[8] Many procedures cite temperatures in the range of 80-160 °C.[7][9]
-
Negative Effects: The reaction is often exothermic.[10] Uncontrolled high temperatures can lead to:
-
Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize, especially in the presence of radical initiators or certain catalysts at high temperatures. This is a major source of yield loss and contamination.[11]
-
Side Reactions: Elevated temperatures can promote undesired side reactions, leading to a complex product mixture and difficult purification.
-
Recommendation: Start the reaction at a moderate temperature (e.g., 80-90 °C) and use a controlled heating source (oil bath) to maintain a stable temperature.[12] Monitor for any uncontrolled exotherms, especially during initial stages.
Q4: What is the optimal stoichiometry between N-methylaniline and acrylonitrile?
For the reaction with a secondary amine like N-methylaniline, where dicyanoethylation is not possible, a molar ratio of 1:1 to 1:1.1 (N-methylaniline:acrylonitrile) is typically recommended. A slight excess of acrylonitrile can help drive the reaction to completion. However, using a large excess should be avoided as it complicates the removal of unreacted starting material and increases the risk of polymerization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the experiment.
Caption: A logical workflow for troubleshooting common experimental issues.
Problem: Low yield of 3-(methylphenylamino)propanenitrile.
-
Potential Cause 1: Ineffective Catalyst. The catalyst may be old, hydrated (in the case of Lewis acids), or simply not potent enough.
-
Potential Cause 2: Reaction Temperature is Too Low. While high temperatures are a risk, an insufficient temperature will result in a very slow or stalled reaction.
-
Solution: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If no significant product formation is observed after several hours, gradually increase the reaction temperature by 10-20 °C and continue to monitor.[8]
-
-
Potential Cause 3: Insufficient Reaction Time. The reaction may simply need more time to reach completion.
-
Solution: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), especially at lower temperatures. Continue monitoring until the starting material (N-methylaniline) is consumed.[12]
-
Problem: The reaction mixture becomes a thick, viscous sludge (polymerization).
-
Potential Cause: Uninhibited Polymerization of Acrylonitrile. This is the most common and problematic side reaction. It can be initiated by heat, light, or impurities.
-
Solution 1: Temperature Control. Strictly maintain the reaction temperature within the optimal range. Avoid localized overheating by ensuring efficient stirring and using a controlled heating mantle or oil bath.[13]
-
Solution 2: Use Inhibited Acrylonitrile. Commercial acrylonitrile contains a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). Ensure you are using inhibited acrylonitrile. If distilling it prior to use, it must be used immediately or have an inhibitor re-added.
-
Solution 3: Controlled Addition. Add acrylonitrile dropwise to the heated solution of N-methylaniline and catalyst rather than mixing all components at once. This keeps the instantaneous concentration of the monomer low.[13]
-
Problem: Product is difficult to purify by vacuum distillation.
-
Potential Cause 1: Inadequate Vacuum. The boiling point of 3-(methylphenylamino)propanenitrile is quite high at atmospheric pressure. A deep vacuum is required for successful distillation.
-
Potential Cause 2: Contamination with High-Boiling Impurities. If polymerization has occurred, the resulting oligomers and polymers will remain in the distillation flask and can interfere with the distillation of the desired product.
-
Solution: If the crude product is highly viscous or contains solids, first attempt to purify it via column chromatography on silica gel to remove polymeric material before attempting distillation.[15]
-
Optimized Experimental Protocol
This protocol incorporates best practices for maximizing yield and purity, using cupric acetate as a robust catalyst.
Reagents & Equipment:
-
N-methylaniline (1.0 equiv.)
-
Acrylonitrile (1.05 equiv.)
-
Cupric Acetate (Cu(OAc)₂, anhydrous, 0.05 equiv.)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a temperature probe. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent side reactions, especially at high temperatures.
-
Charge Reactor: To the flask, add N-methylaniline and anhydrous cupric acetate. Begin stirring.
-
Heating: Heat the mixture to 90 °C using the oil bath.
-
Acrylonitrile Addition: Once the temperature is stable, add acrylonitrile to the dropping funnel. Add the acrylonitrile dropwise to the stirred reaction mixture over a period of 30-60 minutes. Monitor the temperature closely for any exotherm.
-
Reaction: After the addition is complete, maintain the reaction temperature at 90-100 °C for 8-12 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the consumption of N-methylaniline by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) or GC. The reaction is complete when the starting amine is no longer detectable.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
If necessary, filter the mixture to remove the catalyst, although it is often carried through to distillation.
-
Assemble the vacuum distillation apparatus. Carefully transfer the crude reaction mixture to the distillation flask.
-
Distill under high vacuum (<1 mmHg). Collect the fraction boiling at approximately 185-190 °C.[12] The product should be a pale yellow to light brown oil.
-
Safety Precautions
All work must be conducted in a certified chemical fume hood.
-
N-Methylaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.[16]
-
Acrylonitrile: Highly flammable, toxic, and a known carcinogen. It can be fatal if swallowed, inhaled, or absorbed through the skin.[17] Always handle with extreme care.
-
3-(Methylphenylamino)propanenitrile: This product is harmful. Avoid contact with skin and eyes and avoid breathing its vapors.[14]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended)
-
Chemical splash goggles
-
A flame-resistant lab coat
-
Ensure an emergency eyewash station and safety shower are accessible.
References
- Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocyles. Asian Journal of Chemistry.
- Bruson, H. A. (1949).
- Cyanoethylation Gets Easier. (1957). C&EN Global Enterprise, 35(42), 64.
- Yttrium nitrate promoted selective cyanoethyl
- Odin, E.M., Onoja, P.K., & Ochala, A.U. (n.d.). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research.
- LGC Standards. (2021). Safety Data Sheet: 3-(Methylamino)-propanenitrile.
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (n.d.).
- Biosynth. (n.d.). 3-(Phenylamino)propanenitrile | 1075-76-9.
- BenchChem. (n.d.). Technical Support Center: Minimizing Bis(2-cyanoethyl)
- ECHEMI. (n.d.). 3-[Ethyl(3-methylphenyl)
- Global Substance Registration System. (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE.
- Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. (2015).
- Wikipedia. (n.d.).
- Angene Chemical. (2024).
- PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile.
- Safety D
- ChemicalBook. (n.d.). N-Methylaniline synthesis.
- Table of Contents. (n.d.).
- N-Methylaniline: A Comprehensive Overview of Synthesis and Applic
- Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production.
- Echemi. (2024). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.
- Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni c
- Calculated thermodynamical parameters of N-(2-cyanoethyl)-Nmethylaniline. (n.d.).
- Effect of Reaction Temperature Cyanoethylation on Both Nitrogen Content and the Degree of SPbsHtutlona. (n.d.).
- Reddit. (2012). N-methyl aniline reaction.
- Google Patents. (n.d.). CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline.
- ChemScene. (n.d.). 94-34-8 | 3-(Methyl(phenyl)amino)propanenitrile.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
- PubChem. (n.d.). Propanenitrile, 3-(methylamino)-.
- CymitQuimica. (n.d.). CAS 692-98-8: 3-(propan-2-ylamino)propanenitrile.
- PubChem. (n.d.). 3-[4-(Ethylamino)phenyl]propanenitrile.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- MIT-IVY. (n.d.). CAS NO.94-34-8 N-Cyanoethyl-N-methylaniline.
- J&K Scientific. (n.d.). N-(2-Cyanoethyl)-N-methylaniline, 98% | 94-34-8.
- Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. (n.d.).
- Gauth. (n.d.). Describe how you could synthesise propanenitrile (CH_3CH_2Cequiv N)
- Organic Syntheses Procedure. (n.d.).
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- 2. asianpubs.org [asianpubs.org]
- 3. US3231601A - Process for the cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 4. ijstr.org [ijstr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
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- 10. organicreactions.org [organicreactions.org]
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- 16. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 17. airgas.com [airgas.com]
Technical Support Center: Scalable Synthesis of 3-(Methylphenylamino)propanenitrile
Here is the technical support center for the scalable synthesis of 3-(methylphenylamino)propanenitrile.
Welcome to the technical resource hub for the synthesis of 3-(methylphenylamino)propanenitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Introduction to the Synthesis
The synthesis of 3-(methylphenylamino)propanenitrile is most commonly achieved via the cyanoethylation of N-methylaniline. This reaction is a classic example of a base-catalyzed Michael addition, where the secondary amine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. While straightforward in principle, the reaction presents several challenges on a larger scale, including exothermic control, byproduct formation, and product purification.
This guide provides a structured approach to troubleshooting these issues, grounded in chemical principles and practical laboratory experience.
General Experimental Workflow
The following diagram outlines a typical laboratory-scale workflow for the synthesis. Each step presents unique parameters that can be optimized or may require troubleshooting.
Caption: General workflow for the synthesis of 3-(methylphenylamino)propanenitrile.
Reaction Mechanism: Base-Catalyzed Cyanoethylation
Understanding the mechanism is key to controlling the reaction and minimizing side products. The reaction proceeds via a conjugate addition pathway.
Caption: Simplified mechanism of the Michael addition of N-methylaniline to acrylonitrile.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction shows low or no conversion of N-methylaniline. What are the likely causes?
Answer: Low or no conversion is a common issue that can typically be traced back to catalyst activity, reaction temperature, or reactant quality.
-
Cause 1: Ineffective Catalyst. The cyanoethylation of aromatic amines can be slow without a catalyst. While the reaction can proceed autocatalytically, acidic or basic catalysts are often employed to increase the rate. If using a catalyst like acetic acid or cupric acetate, ensure it is of good quality.[1]
-
Solution: Add a catalytic amount (1-5 mol%) of a weak acid like glacial acetic acid. This protonates the nitrile group of acrylonitrile, making the β-carbon more electrophilic and susceptible to attack by the amine. Alternatively, a mild base can be used to deprotonate the amine, increasing its nucleophilicity.
-
-
Cause 2: Low Reaction Temperature. While the reaction is exothermic, insufficient initial temperature can prevent it from starting, especially on a larger scale where the surface-area-to-volume ratio is lower.
-
Solution: Gently warm the mixture to 30-40°C to initiate the reaction. Once initiated, the exothermic nature of the reaction will likely sustain the temperature, which should then be controlled with external cooling.
-
-
Cause 3: Poor Quality Acrylonitrile. Acrylonitrile can polymerize upon storage, especially if the inhibitor is depleted.[2] Polymerized acrylonitrile will not participate in the reaction.
-
Solution: Use fresh, inhibitor-stabilized acrylonitrile. Check for the presence of solid polymer in the storage bottle. If necessary, filter the acrylonitrile before use, but do not distill it unless you are experienced in handling uninhibited acrylonitrile, as this can be extremely hazardous.[3]
-
Q2: My final product is contaminated with a significant amount of a higher boiling point impurity. How do I prevent this?
Answer: This impurity is almost certainly the bis-cyanoethylated byproduct, 3,3'-(phenylazanediyl)dipropanenitrile, where a second molecule of acrylonitrile has reacted with the product.[1]
-
Cause: Incorrect Stoichiometry or Prolonged Reaction Time. The product, 3-(methylphenylamino)propanenitrile, is itself a secondary amine and can compete with N-methylaniline to react with acrylonitrile. This side reaction is favored when acrylonitrile is in excess or when the reaction is allowed to proceed for too long at elevated temperatures.
-
Solution 1: Control Stoichiometry. Use a slight excess of N-methylaniline (e.g., 1.1 to 1.2 equivalents) relative to acrylonitrile. This ensures the acrylonitrile is consumed before it can significantly react with the product.
-
Solution 2: Controlled Addition. Add the acrylonitrile dropwise to the N-methylaniline at a controlled temperature. This maintains a low instantaneous concentration of acrylonitrile, favoring the reaction with the more abundant starting amine.
-
Solution 3: Monitor the Reaction. Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of acrylonitrile.[4] Stop the reaction as soon as the limiting reagent is consumed.
-
Q3: The reaction is highly exothermic and difficult to control on a larger scale. How can I manage this?
Answer: The cyanoethylation reaction is significantly exothermic, and a runaway reaction is a serious safety hazard, especially with the volatile and toxic acrylonitrile.[3]
-
Cause: Rapid, Uncontrolled Reaction Rate. This is typically caused by adding the acrylonitrile too quickly, insufficient cooling, or poor heat transfer within the reactor.
-
Solution 1: Slow, Controlled Addition. As mentioned, add acrylonitrile dropwise. On a larger scale, use a syringe pump or an addition funnel for a steady, slow feed rate.
-
Solution 2: Adequate Cooling. Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice-water bath or a chiller). Monitor the internal temperature continuously with a thermocouple.
-
Solution 3: Use of a Solvent. Performing the reaction in a suitable solvent can help dissipate heat. Solvents like methanol or ethanol are effective.[5] The solvent acts as a heat sink, increasing the thermal mass of the reaction mixture.
-
Solution 4: Reverse Addition. In some cases, adding the N-methylaniline/catalyst mixture to the acrylonitrile can help, but this must be done with extreme caution as it starts with a large volume of the most hazardous reactant.
-
| Parameter | Bench Scale (10g) | Scale-Up (1kg) | Rationale |
| Addition Time | 5-10 minutes | 1-2 hours | Manages exotherm by controlling the rate of heat generation. |
| Cooling | Ice Bath | Jacketed Reactor with Chiller | Ensures efficient heat removal as volume increases. |
| Solvent | Optional | Recommended | Increases thermal mass and aids in heat transfer. |
| Monitoring | Internal Thermometer | Calibrated Thermocouple | Provides accurate and rapid temperature feedback. |
Q4: My isolated product is yellow or brown. How can I obtain a colorless product?
Answer: Discoloration is a common issue with aromatic amines, including N-methylaniline and the product itself.
-
Cause: Air Oxidation. N-methylaniline and related compounds are susceptible to air oxidation, which forms highly colored impurities.[4][6][7] This can happen to the starting material before the reaction or to the product during work-up and storage.
-
Solution 1: Use Pure Starting Material. If your N-methylaniline is already discolored, distill it under vacuum before use.[4]
-
Solution 2: Maintain an Inert Atmosphere. Conduct the reaction under a nitrogen or argon atmosphere. This is crucial for preventing oxidation during the reaction, especially if it requires heating.[4]
-
Solution 3: Purification. The colored impurities can often be removed by vacuum distillation, as they are typically less volatile than the desired product.[1] Alternatively, column chromatography on silica gel can be effective.[5]
-
Solution 4: Proper Storage. Store the final product in a sealed, amber-colored bottle under an inert atmosphere and at a low temperature to prevent discoloration over time.[4][6]
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this reaction?
-
A: Acrylonitrile is the primary hazard. It is a flammable, highly toxic, and carcinogenic liquid.[2][8] Always handle it in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), splash-proof safety goggles, and a lab coat.[9][10] Ensure all equipment is grounded to prevent static discharge, which can ignite flammable vapors.[8][10] Have an emergency shower and eyewash station readily available.[10] Be aware that acrylonitrile can polymerize violently if exposed to strong bases, acids, or heat.[3]
-
-
Q: How should I properly quench and work up the reaction?
-
A: Once the reaction is complete (as determined by TLC or GC), cool the mixture in an ice bath. Slowly add water to quench any unreacted acrylonitrile and dissolve any salts. The product can then be extracted into an organic solvent like ethyl acetate, dichloromethane, or chloroform.[1][5] Wash the combined organic layers with water and then brine to remove any water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Q: What is the best method for final purification on a multi-gram scale?
-
A: For scales of 10g to 500g, vacuum distillation is the most efficient purification method. The product has a boiling point of approximately 115-120°C at 0.01 mmHg.[1] This method effectively separates the product from non-volatile colored impurities and the higher-boiling bis-cyanoethylated byproduct. For smaller scales or for achieving very high purity, column chromatography using silica gel with a solvent system like ethyl acetate in petroleum ether or hexanes is suitable.[5]
-
Troubleshooting Logic
Use the following flowchart to diagnose and resolve issues systematically.
Caption: A logical decision tree for troubleshooting the synthesis.
References
-
Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. U.S. Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acrylonitrile. EPA OSC Response. Retrieved from [Link]
-
INEOS. (n.d.). Acrylonitrile. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). ACRYLONITRILE HAZARD SUMMARY. Retrieved from [Link]
-
Singh, S., et al. (2016). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Table of Contents. [Source providing experimental procedure for 3-(phenylamino)propanenitrile]. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. Retrieved from [Link]
- Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
- Erman, M. (2001). Advances in the Chemistry of Nitriles and Amides. Perfumer & Flavorist.
-
Organic Syntheses. (n.d.). n-2-cyanoethylaniline. Retrieved from [Link]
-
Yufeng. (2024). The Guide to N-Methylaniline. Retrieved from [Link]
- Google Patents. (2016). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. epaosc.org [epaosc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Page loading... [wap.guidechem.com]
- 7. N-METHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 10. nj.gov [nj.gov]
Storage and handling best practices for "Propanenitrile, 3-(methylphenylamino)-"
Initiating Data Collection
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"Propanenitrile, 3-(methylphenylamino)-" experimental variability and reproducibility
Technical Support Center: Propanenitrile, 3-(methylphenylamino)-
Introduction: Navigating the Nuances of Cyanoethylation
Welcome to the technical support guide for Propanenitrile, 3-(methylphenylamino)-. This document is designed for researchers, chemists, and drug development professionals who work with this compound. The synthesis of this molecule, primarily through the cyanoethylation of N-methylaniline, appears straightforward but is fraught with potential for variability. Reproducibility issues in organic synthesis are common, often stemming from subtle, unaccounted-for factors.[1][2] This guide provides a framework for troubleshooting common experimental challenges, ensuring greater consistency and success in your work. We will delve into the causality behind experimental choices, offering field-proven insights to move beyond simple procedural steps toward a more fundamental understanding of the reaction.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the identity, properties, and safe handling of Propanenitrile, 3-(methylphenylamino)-.
Q1: What is Propanenitrile, 3-(methylphenylamino)-?
It is an organic compound featuring a propanenitrile group attached to the nitrogen atom of N-methylaniline.[3][4] Its synthesis is a classic example of a cyanoethylation reaction, a subset of Michael additions, where acrylonitrile adds to an amine.[5]
Q2: What are the key physical and chemical properties of this compound?
The properties for Propanenitrile, 3-(methylphenylamino)- are summarized in the table below.
| Property | Value | Source |
| CAS Number | 94-34-8 | [4] |
| Molecular Formula | C₁₀H₁₂N₂ | [3] |
| Molecular Weight | 160.22 g/mol | [3] |
| Appearance | Typically a liquid | [6] |
| InChIKey | IXXLKTZOCSRXEM-UHFFFAOYSA-N | [3] |
Q3: What are the primary safety concerns and handling requirements?
Similar nitrile-containing compounds are classified as harmful if they come into contact with skin or are inhaled, and they can cause skin and serious eye irritation.[7][8] Always handle this chemical in a well-ventilated area, such as a fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Store the container tightly closed in a cool, dry, and well-ventilated place away from strong oxidizing agents.[9][10]
Troubleshooting Guide: From Low Yields to Irreproducibility
This section is structured to address specific, common problems encountered during the synthesis and purification of Propanenitrile, 3-(methylphenylamino)-.
dot
Caption: Troubleshooting logic for low yield and purity issues.
Q4: My reaction yield is very low or non-existent. What are the likely causes?
Low yields are a frequent complaint and can typically be traced back to one of three areas: catalyst, temperature, or reagent quality.[11]
-
Cause A: Ineffective Catalysis. The cyanoethylation of aromatic amines can be sluggish and often requires a catalyst. While strongly basic catalysts (like KOH or NaOMe) are common for aliphatic amines, the reaction with less nucleophilic aromatic amines can benefit from specific catalysts like acetic acid, sometimes in combination with copper salts (e.g., cupric acetate).[12] If using a basic catalyst, ensure it hasn't been neutralized by atmospheric CO₂. If using an acidic catalyst, be aware that it may not be active enough for deactivated aromatic amines.[12]
-
Cause B: Suboptimal Temperature Control. Cyanoethylation is often exothermic.[5] Uncontrolled temperature increases can lead to the rapid polymerization of acrylonitrile, which consumes the reagent and results in a thick, unworkable sludge. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Cause C: Poor Reagent Quality. Acrylonitrile is prone to polymerization, especially if the stabilizing inhibitor has been removed or consumed. Always use fresh, high-purity acrylonitrile. The N-methylaniline should also be pure, as impurities can interfere with the reaction.[11]
Q5: I'm observing significant by-product formation. How can I improve selectivity?
The primary by-product of concern is the dicyanoethylated product, where two molecules of acrylonitrile have added to the N-methylaniline.
-
Cause A: Incorrect Stoichiometry. The most common cause of dicyanoethylation is using a significant excess of acrylonitrile. While a slight excess (e.g., 1.1 equivalents) might be used to drive the reaction to completion, a large excess will favor the formation of the undesired di-adduct.[12]
-
Cause B: Overly Aggressive Reaction Conditions. Very strong bases or high temperatures can sometimes promote dicyanoethylation, even when stoichiometry is controlled.[12] If this is an issue, consider a milder catalyst or lower reaction temperature.
Q6: My crude product is a dark oil that is difficult to purify. What are the best purification strategies?
This is a common outcome, often due to residual starting materials and polymeric by-products.
-
Strategy A: Aqueous Work-up. An initial aqueous work-up is essential. A wash with dilute acid (e.g., 1M HCl) will protonate and remove any unreacted N-methylaniline. A subsequent wash with a base (e.g., saturated NaHCO₃) will remove the acidic catalyst if one was used.[11]
-
Strategy B: Column Chromatography. For laboratory-scale purification, silica gel column chromatography is often the most effective method for separating the desired product from starting materials and by-products. A solvent system of ethyl acetate and hexanes is a good starting point for method development.
-
Strategy C: Vacuum Distillation. If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. This is effective at removing non-volatile polymeric material.
Q7: My results are inconsistent between batches. How can I improve reproducibility?
Reproducibility is a cornerstone of reliable science and is influenced by variables that are often overlooked.[1][13]
-
Cause A: Inconsistent Mixing. The efficiency of stirring can significantly impact reaction rates, especially in heterogeneous mixtures or when reagents are added slowly.[1][14] Ensure your stirring speed and method (e.g., magnetic stir bar size, overhead stirring) are consistent for each run.
-
Cause B: Atmospheric Variables. Reactions can be sensitive to traces of water or oxygen.[13] While this specific reaction is not known to be extremely air-sensitive, running it under an inert atmosphere (e.g., nitrogen or argon) can eliminate a potential source of variability.
-
Cause C: Scaling Effects. A reaction that works perfectly on a 1-gram scale may behave differently on a 100-gram scale. Heat and mass transfer do not scale linearly.[14] When scaling up, pay close attention to temperature control (as exothermic reactions are harder to cool in large volumes) and mixing efficiency.
Validated Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and analysis of Propanenitrile, 3-(methylphenylamino)-.
Protocol 1: Synthesis of Propanenitrile, 3-(methylphenylamino)-
This protocol is a representative procedure for a laboratory-scale synthesis.
Objective: To synthesize Propanenitrile, 3-(methylphenylamino)- via cyanoethylation of N-methylaniline.
Materials:
-
N-methylaniline (1.0 eq)
-
Acrylonitrile (1.1 eq)
-
Glacial Acetic Acid (Catalytic amount, e.g., 0.1 eq)
-
Toluene (or other suitable inert solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 eq) and glacial acetic acid (0.1 eq) in toluene.
-
Begin vigorous stirring.
-
Slowly add acrylonitrile (1.1 eq) dropwise to the mixture over 30-60 minutes. Use an ice bath to maintain the internal temperature between 25-35°C, as the reaction is exothermic.[5]
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the N-methylaniline is consumed.
-
Once complete, cool the reaction to room temperature before proceeding with the work-up.
dot
Caption: General experimental workflow for synthesis and purification.
Protocol 2: Analytical Characterization by HPLC
Objective: To determine the purity of Propanenitrile, 3-(methylphenylamino)- using High-Performance Liquid Chromatography (HPLC).
Rationale: HPLC is a robust and widely used technique for assessing the purity of pharmaceutical intermediates and active compounds due to its high resolution and sensitivity.[15][16]
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid for improved peak shape).
-
Gradient Example: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition or acetonitrile.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the prepared sample.
-
Integrate the resulting chromatogram to determine the area percent of the main peak relative to any impurity peaks. The purity is reported as the percentage of the main peak area out of the total peak area.
References
-
Reproducibility In Organic Chemistry . (2015). Master Organic Chemistry. [Link]
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry . (2026). ACS Publications. [Link]
-
How reproducible are reported yields in organic synthesis ?. (2022). Reddit. [Link]
-
Reproducibility in Chemical Research. (2019). ResearchGate. [Link]
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024). Royal Society of Chemistry. [Link]
-
Cyanoethylation . (n.d.). Organic Reactions. [Link]
-
Cyanoethylation : A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry. [Link]
-
3-(METHYLPHENYLAMINO ) PROPANENITRILE . (n.d.). gsrs. [Link]
-
Propanenitrile , 3-( methylamino)-. (n.d.). PubChem. [Link]
-
Greenness Assessment of HPLC Analytical Methods with Common Detectors for Assay of Paracetamol and Related Materials in Drug Pro. (2023). Cardiff University. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . (n.d.). National Institutes of Health. [Link]
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- 16. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Toxicity of Propanenitrile Compounds in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with propanenitrile and related nitrile-containing compounds. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimentation, focusing on the mitigation of toxicity. Our goal is to blend established safety protocols with a deeper understanding of the underlying biochemical mechanisms, ensuring both the integrity of your research and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard
Q1: What is the primary mechanism of propanenitrile toxicity?
A1: The principal toxicity of propanenitrile and many other aliphatic nitriles stems from their metabolic conversion to cyanide.[1] This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver.[1][2] The liberated cyanide then inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[1] This disruption of oxidative metabolism can lead to a cascade of toxic effects, particularly in the central nervous system and cardiovascular system, which have high oxygen demands.[1][3]
Q2: What are the common signs and symptoms of propanenitrile exposure?
A2: Exposure to propanenitrile can occur through inhalation, skin absorption, and ingestion.[4][5] Symptoms can be delayed and may initially present as irritation to the skin, eyes, and respiratory tract.[3][4][6] More severe signs of acute exposure are consistent with cyanide poisoning and can include headache, dizziness, nausea, vomiting, rapid heart rate (tachycardia), and shortness of breath.[3][4][6] In high-exposure scenarios, these symptoms can progress to convulsions, loss of consciousness, and ultimately, death.[6]
Q3: How does the toxicity of propanenitrile compare to other nitriles?
A3: The toxicity of aliphatic nitriles can vary significantly based on their chemical structure.[7] Generally, nitriles that are more readily metabolized to cyanide exhibit higher acute toxicity.[8][9] For instance, cyanohydrins, which are hydroxylated nitrile homologs, are often more acutely toxic than their parent nitriles because they can more easily release cyanide.[8][9] Conversely, some aromatic nitriles may undergo different metabolic pathways, such as ring hydroxylation or reduction of other functional groups, with the nitrile moiety remaining intact, potentially leading to a different toxicity profile.[10]
Q4: Are there any in vitro methods to quickly screen for the potential toxicity of new nitrile compounds?
A4: Yes, simple in vitro screening assays can be valuable for assessing the potential risk of candidate compounds in drug discovery. One such method involves quantifying the reaction of nitriles with glutathione or cysteine.[11] This assay can provide a useful benchmark to decide whether to advance compounds, especially in the absence of more complex radiolabeling studies.[11] Additionally, various genotoxicity assays, such as the Ames test and in vitro micronucleus tests, can be employed to evaluate the potential of nitrile compounds to cause genetic damage.[12]
Section 2: Troubleshooting Guide - Experimental Best Practices
This section addresses specific issues that may arise during your experiments and provides actionable solutions grounded in scientific principles.
Issue 1: I'm observing unexpected cell death in my in vitro experiments with a propanenitrile derivative. How can I confirm if it's due to cyanide release?
Troubleshooting Steps:
-
Incorporate a Cyanide Scavenger: In your cell culture medium, include a non-toxic cyanide scavenger, such as hydroxocobalamin (a precursor to vitamin B12). Hydroxocobalamin binds to cyanide to form cyanocobalamin, which is significantly less toxic and can be safely excreted by cells. If the inclusion of hydroxocobalamin mitigates the observed cytotoxicity, it strongly suggests that cyanide release is the primary mechanism of toxicity.
-
Quantify Cyanide in Culture Media: Utilize a cyanide-specific assay to measure its concentration in your cell culture supernatant following treatment with your propanenitrile compound. Commercially available colorimetric or fluorometric cyanide assay kits can provide quantitative data to correlate cyanide levels with observed cell death.
-
Metabolic Inhibition Control: Pre-treat your cells with a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT), before adding your nitrile compound. Since cytochrome P450 enzymes are primarily responsible for metabolizing propanenitrile to cyanide, their inhibition should reduce the toxicity if this is the operative pathway.[1][2]
Issue 2: My animal model studies with propanenitrile are showing high variability in toxic response. What factors could be contributing to this?
Troubleshooting Steps:
-
Species and Strain Selection: Different animal species and even different strains within a species can exhibit varying metabolic rates for nitriles.[13] For instance, mice are often reported to be more sensitive to the toxic effects of some nitriles than rats.[1] Ensure that the species and strain you are using are appropriate for your study and that this is consistent across all experimental groups.
-
Route of Administration: The route of administration (e.g., oral gavage, inhalation, dermal) will significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, and thus its toxicity.[14] Ensure the chosen route is relevant to potential human exposure scenarios and is performed consistently.
-
Vehicle and Formulation: The vehicle used to dissolve or suspend the propanenitrile compound can affect its bioavailability. Ensure the vehicle is inert and does not interact with the test compound. For instance, dimethyl sulfoxide (DMSO) has been shown to reduce mortality in mice administered nitriles, suggesting a potential interaction.[8][9]
-
Dose-Response Relationship: Establish a clear dose-response relationship with a sufficient number of dose groups.[15] Regulatory guidelines often recommend at least three dose groups and a control group to accurately characterize the toxicological profile.[15]
Issue 3: We had a small propanenitrile spill in the lab. What is the correct procedure for cleanup and decontamination?
Troubleshooting Steps:
-
Immediate Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area.[6] Increase ventilation to the area, preferably using an explosion-proof ventilation system, as propanenitrile is highly flammable.[3][16]
-
Personal Protective Equipment (PPE): Before re-entering the area, don the appropriate PPE. This includes, at a minimum, chemical-resistant gloves (nitrile gloves are a good option against a range of chemicals), safety goggles, a face shield, and a lab coat.[17][18][19][20][21] For larger spills, a respirator with an organic vapor cartridge may be necessary.[6]
-
Containment and Neutralization: For small spills, cover the liquid with an inert absorbent material such as sand, dry lime, or soda ash.[6] There are also commercially available chemical neutralizers specifically designed for various chemical classes, including solvents.[22][23][24][25][26]
-
Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6][16]
-
Decontamination: Wash the spill area thoroughly with soap and water.[6] Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.[6]
Section 3: Experimental Protocols & Data
Protocol 1: Standard Operating Procedure for Handling Propanenitrile
This protocol outlines the essential steps for safely handling propanenitrile and its derivatives in a laboratory setting.
1. Engineering Controls:
- All work with propanenitrile must be conducted in a certified chemical fume hood.
- Ensure the fume hood has adequate airflow and is not cluttered.
- Keep the sash at the lowest possible height while working.
2. Personal Protective Equipment (PPE):
- Wear appropriate chemical-resistant gloves (nitrile is a suitable choice).[17][18][19][20][21]
- Use splash-proof safety goggles and a face shield.
- Wear a flame-resistant lab coat.
- Ensure closed-toe shoes are worn.
3. Chemical Handling:
- Transport propanenitrile in secondary containment.
- Dispense the smallest quantities necessary for your experiment.
- Keep containers tightly sealed when not in use.
- Avoid heating propanenitrile, as this can lead to the release of toxic fumes, including hydrogen cyanide.[3]
4. Waste Disposal:
- All propanenitrile-contaminated waste (liquid and solid) must be disposed of as hazardous waste.
- Follow your institution's specific guidelines for hazardous waste disposal.
5. Emergency Procedures:
- Know the location of the nearest safety shower and eyewash station.[6]
- In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][6]
- In case of eye contact, flush with water for at least 15 minutes.[4]
- In case of inhalation, move to fresh air immediately.[4]
- Seek immediate medical attention for any exposure.[3][4]
Data Summary: Personal Protective Equipment (PPE) Selection
| PPE Item | Material/Type | Rationale |
| Gloves | Nitrile | Excellent resistance to a wide range of chemicals, including many solvents.[17][18][19][20][21] |
| Eye Protection | Splash-proof goggles | Protects against splashes and vapors. |
| Body Protection | Flame-resistant lab coat | Propanenitrile is highly flammable.[3][16] |
| Respiratory | Organic vapor respirator | Recommended for larger quantities or in case of spills.[6] |
Section 4: Visualizing Workflows and Pathways
Metabolic Activation of Propanenitrile
The following diagram illustrates the primary metabolic pathway leading to propanenitrile toxicity.
Caption: Metabolic pathway of propanenitrile to cyanide.
Emergency Spill Response Workflow
This flowchart outlines the critical steps to take in the event of a propanenitrile spill.
Sources
- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism of allylnitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICSC 0320 - PROPIONITRILE [inchem.org]
- 4. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Propionitrile [cdc.gov]
- 6. nj.gov [nj.gov]
- 7. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective [frontiersin.org]
- 15. nationalacademies.org [nationalacademies.org]
- 16. airgas.com [airgas.com]
- 17. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 18. glovesnstuff.com [glovesnstuff.com]
- 19. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 20. armbrustusa.com [armbrustusa.com]
- 21. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 22. store.safety-kleen.com [store.safety-kleen.com]
- 23. spillhero.com [spillhero.com]
- 24. FAST-ACT Chemical Neutralizer Powder - Hazmat Resource, Inc. [hazmatresource.com]
- 25. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 26. Spill-X-A® Acid Absorbent - GEN322 - New Pig [newpig.com]
Validation & Comparative
A Researcher's Guide to Characterizing Novel CYP1A2 Inhibitors: A Comparative Framework Using Propanenitrile, 3-(methylphenylamino)- as a Model Compound
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the inhibitory potential of novel chemical entities against Cytochrome P450 1A2 (CYP1A2). We will use the compound "Propanenitrile, 3-(methylphenylamino)-" as a hypothetical test article to illustrate the experimental design, data interpretation, and comparative analysis against established CYP1A2 inhibitors. While no public data on the CYP1A2 inhibitory activity of Propanenitrile, 3-(methylphenylamino)- currently exists, this guide will equip you with the necessary protocols and intellectual framework to conduct such an investigation.
The Critical Role of CYP1A2 in Drug Metabolism and Interactions
Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the liver, responsible for the metabolism of a wide array of xenobiotics, including approximately 10% of clinically used drugs.[1] Substrates of CYP1A2 include common medications like theophylline, clozapine, and olanzapine, as well as the widely consumed stimulant, caffeine.[2][3][4] Beyond its role in drug metabolism, CYP1A2 is also involved in the metabolic activation of procarcinogens.[2]
Inhibition of CYP1A2 can lead to significant drug-drug interactions (DDIs), where the co-administration of an inhibitor elevates the plasma concentration of a CYP1A2 substrate, potentially leading to toxicity.[3] Therefore, early and accurate assessment of the CYP1A2 inhibitory potential of new drug candidates is a cornerstone of preclinical safety assessment.
Understanding the Mechanisms of CYP1A2 Inhibition
CYP1A2 inhibitors can exert their effects through various mechanisms, primarily categorized as reversible (competitive, non-competitive, uncompetitive) and irreversible (mechanism-based or time-dependent) inhibition.
-
Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate.
-
Non-competitive inhibitors bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without blocking substrate binding.
-
Mechanism-based inhibitors , also known as suicide inhibitors, are converted by the enzyme into a reactive metabolite that covalently binds to and irreversibly inactivates the enzyme. This requires de novo synthesis of the enzyme to restore activity and can lead to prolonged drug interactions.[1]
A Comparative Look at Established CYP1A2 Inhibitors
To contextualize the potential inhibitory profile of a novel compound like Propanenitrile, 3-(methylphenylamino)-, it is essential to compare it against a panel of well-characterized inhibitors with varying potencies and mechanisms.
| Inhibitor | Type of Inhibition | IC50 / Ki Value | Clinical Relevance |
| Fluvoxamine | Potent, Competitive | Ki: 11-40 nM[1] | A selective serotonin reuptake inhibitor (SSRI) known to cause significant DDIs with CYP1A2 substrates. |
| Furafylline | Mechanism-Based | IC50: 2.4 µM | Often used as a positive control for mechanism-based inhibition in in vitro studies. |
| Ciprofloxacin | Moderate, Competitive | Ki: 144 nM[1] | A commonly prescribed antibiotic that can lead to clinically relevant interactions with CYP1A2 substrates.[1] |
| α-Naphthoflavone | Potent, Competitive | IC50: 30 nM, Ki: 20 nM | A well-characterized in vitro inhibitor, though its clinical relevance is less defined. |
| Caffeine | Weak, Competitive | - | A substrate and weak inhibitor of its own metabolism.[2] |
Experimental Protocol: In Vitro Assessment of CYP1A2 Inhibition
This section outlines a detailed, step-by-step protocol for determining the IC50 of a test compound (e.g., Propanenitrile, 3-(methylphenylamino)-) for CYP1A2 inhibition using human liver microsomes (HLMs). HLMs are a standard in vitro test system as they contain a full complement of drug-metabolizing enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Propanenitrile, 3-(methylphenylamino)- against CYP1A2-mediated phenacetin O-deethylation.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Propanenitrile, 3-(methylphenylamino)- (test inhibitor)
-
Fluvoxamine (positive control inhibitor)
-
Phenacetin (CYP1A2 probe substrate)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (for reaction termination)
-
Internal Standard (e.g., tinidazole) for LC-MS/MS analysis
-
96-well incubation plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by serial dilution. Ensure the final solvent concentration in the incubation mixture is low (typically <1%) to avoid affecting enzyme activity.
-
-
Incubation Setup:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (e.g., 0.2 mg/mL final concentration)
-
A range of concentrations of the test inhibitor (Propanenitrile, 3-(methylphenylamino)-) or positive control (Fluvoxamine). Include a vehicle control (no inhibitor).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the CYP1A2 probe substrate, phenacetin (at a concentration close to its Km, e.g., 25 µM), to all wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the metabolite of phenacetin (acetaminophen) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Diagram of the Experimental Workflow:
Caption: Workflow for an in vitro CYP1A2 inhibition assay.
Interpreting the Results and Further Steps
The calculated IC50 value for Propanenitrile, 3-(methylphenylamino)- will provide a quantitative measure of its inhibitory potency. This value can then be directly compared to the IC50 values of the reference inhibitors determined under the same experimental conditions.
-
Potent Inhibitor (IC50 < 1 µM): Further investigation into the mechanism of inhibition (e.g., competitive vs. non-competitive, time-dependent inhibition) is warranted.
-
Moderate Inhibitor (IC50 1-10 µM): The potential for clinical DDIs should be considered, taking into account expected clinical exposure levels.
-
Weak Inhibitor (IC50 > 10 µM): The likelihood of clinically significant DDIs is generally low.
Investigating Mechanism of Inhibition:
Should initial screening indicate significant inhibition, further studies are crucial to elucidate the mechanism.
-
Determination of Ki: For competitive inhibitors, the inhibition constant (Ki) can be determined by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
-
Time-Dependent Inhibition (TDI) Assay: This involves pre-incubating the inhibitor with the microsomes and NADPH for various times before adding the substrate. A decrease in IC50 with increasing pre-incubation time suggests TDI.
Diagram of Inhibition Mechanisms:
Caption: Simplified diagrams of reversible and irreversible enzyme inhibition.
Conclusion
Characterizing the CYP1A2 inhibitory potential of a novel compound is a critical step in drug development. By following a systematic approach, as outlined in this guide, researchers can generate robust and reliable data. The comparison of a test article like Propanenitrile, 3-(methylphenylamino)- against a panel of established inhibitors provides essential context for interpreting the findings and making informed decisions about the compound's developmental path. This rigorous, comparative approach ensures scientific integrity and provides a solid foundation for predicting potential drug-drug interactions, ultimately contributing to the development of safer medicines.
References
- Patsnap Synapse. (2024, June 25). What are CYP1A2 inhibitors and how do they work?
- Santa Cruz Biotechnology. CYP1A2 Inhibitors.
- Examine.com. (2024, March 14). CYP1A2 Inhibitors.
- LifeNet Health LifeSciences. CYP Inhibition Assay.
- Synapse - Global Drug Intelligence Database. (2023, September 21). Review and Prospects of CYP1A2 Inhibitors.
- PMC - NIH. Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening.
- BioIVT.
- ResearchGate. Overview of clinically relevant drugs with inhibitory properties on CYP1A1/1A2.
- HELDA - University of Helsinki. Inhibition of CYP1A2-mediated drug metabolism in vitro and in humans.
- ResearchGate. How can I determine the Cytochrome P450 1A2 in vitro activity using the caffeine protocol?
- AAT Bioquest. Cytochrome P450 1A2 Inhibitors (IC50, Ki).
- PubMed. In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions.
- Pharmacy Times. (2007, November 1). Get to Know an Enzyme: CYP1A2.
- Request PDF. (2025, August 7). Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2.
- Cre
- PubMed. (1998, November). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors.
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A Comparative Analysis for the Research Professional: Furafylline and Propanenitrile, 3-(methylphenylamino)-
A Tale of Two Molecules: The Characterized Inhibitor versus the Chemical Unknown
In the landscape of drug discovery and chemical safety assessment, the thorough characterization of a compound's interaction with metabolic enzymes is paramount. This guide provides a comparative analysis of two distinct chemical entities: furafylline, a well-established pharmacological tool, and Propanenitrile, 3-(methylphenylamino)-, a chemical intermediate with a publicly uncharted biological profile. This comparison serves not as a direct performance benchmark, but as an illustrative case study on the importance of rigorous biochemical profiling. For researchers, this juxtaposition highlights the journey from a synthesized molecule to a characterized biological probe and underscores the potential toxicological and pharmacological questions that arise from uncharacterized chemicals.
Section 1: Furafylline - The Archetypal CYP1A2 Inhibitor
Furafylline is a methylxanthine derivative renowned in the scientific community as a potent and highly selective mechanism-based inhibitor of cytochrome P450 1A2 (CYP1A2).[1][2] This specificity makes it an invaluable in vitro tool for elucidating the contribution of CYP1A2 to the metabolism of various xenobiotics, including new drug candidates.[1][3]
Mechanism of Action: A "Suicide" Substrate
Furafylline's inhibitory action is not one of simple competitive binding. Instead, it is classified as a mechanism-based, or "suicide," inhibitor.[1][4] This process is characterized by its time- and NADPH-dependent nature, where the CYP1A2 enzyme itself metabolically activates furafylline.[1][4]
The key steps are as follows:
-
Initial Binding: Furafylline reversibly binds to the active site of the CYP1A2 enzyme.
-
Metabolic Activation: The enzyme, in the presence of NADPH, catalyzes the oxidation of the 8-methyl group of furafylline.[1]
-
Reactive Intermediate Formation: This oxidation generates a reactive electrophilic intermediate.
-
Covalent Adduction: The reactive intermediate forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to a stable, catalytically inactive enzyme-inhibitor complex.[5][6]
This irreversible inactivation is the hallmark of furafylline's potent inhibitory effect.[5][6]
Caption: Mechanism of CYP1A2 inactivation by furafylline.
Quantitative Performance: Potency and Selectivity
The efficacy of furafylline as a CYP1A2 inhibitor is well-documented through quantitative metrics. These values are critical for designing experiments and interpreting drug metabolism data.
| Parameter | Value | Description | Source |
| IC₅₀ | ~0.07 µM | Concentration causing 50% inhibition of phenacetin O-deethylase activity in human liver microsomes. | [7][8] |
| Kᵢ (inactivation) | ~3 µM - 23 µM | Inhibitor concentration at half-maximal rate of inactivation. | [4][9] |
| kᵢₙₐ꜀ₜ | ~0.27 min⁻¹ - 0.87 min⁻¹ | Maximum rate of enzyme inactivation at a saturating inhibitor concentration. | [4][9] |
Crucially, furafylline exhibits high selectivity for CYP1A2. Studies have shown it has minimal to no inhibitory effect on other major human P450 isoforms, including CYP1A1, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, and 3A4, at concentrations where CYP1A2 is completely inhibited.[4][7]
Section 2: Propanenitrile, 3-(methylphenylamino)- - The Uncharacterized Entity
In stark contrast to furafylline, Propanenitrile, 3-(methylphenylamino)- (CAS No. 94-34-8), also known as N-cyanoethyl-N-methylaniline, exists in the public domain primarily as a chemical intermediate. Its synonyms include 3-(N-Methylanilino)propionitrile.
Known Information: Chemical Identity
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [10] |
| Molecular Weight | 160.22 g/mol | [10] |
| CAS Number | 94-34-8 | [10] |
Publicly accessible scientific literature and toxicological databases lack significant data on the biological activity or metabolic fate of this compound. There are no published studies detailing its effects on cytochrome P450 enzymes or any other defined biological target. While related structures are used in various chemical syntheses, the specific biological profile of Propanenitrile, 3-(methylphenylamino)- remains undetermined.
Section 3: A Comparative Framework for the Scientist
The comparison between furafylline and Propanenitrile, 3-(methylphenylamino)- is one of a well-defined tool versus a black box. This highlights a critical workflow in drug development and chemical safety: the imperative to screen novel chemical matter for potential biological interactions.
The Implication of the Unknown
For a drug development professional, an uncharacterized compound like Propanenitrile, 3-(methylphenylamino)- represents a potential liability. If this molecule were a metabolite of a new drug candidate or a process impurity, its unknown interaction with enzymes like CYP1A2 would pose a significant risk for unpredictable drug-drug interactions. The potent inhibitory profile of furafylline serves as a benchmark for the type of profound metabolic effects a small molecule can exert.
Experimental Workflow: From Unknown to Characterized
To assess the potential of a compound like Propanenitrile, 3-(methylphenylamino)- to inhibit CYP1A2, a standardized experimental workflow, similar to that used to characterize furafylline, would be employed.
Caption: Standard workflow for characterizing CYP inhibition potential.
Protocol 1: Direct CYP1A2 Inhibition Assay (IC₅₀ Determination)
This initial screening assay determines if the test compound can directly inhibit the enzyme's activity.
-
Materials : Pooled human liver microsomes (HLMs), CYP1A2-specific substrate (e.g., phenacetin), NADPH regenerating system, test compound, and a positive control (furafylline).
-
Procedure :
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine HLMs, buffer, and the test compound dilutions.
-
Initiate the metabolic reaction by adding the CYP1A2 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction with a stop solution (e.g., cold acetonitrile).
-
Analyze the formation of the metabolite (e.g., acetaminophen from phenacetin) using LC-MS/MS.
-
-
Data Analysis : Plot the percentage of enzyme activity remaining versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Time-Dependent Inhibition (TDI) Assay
This assay determines if the compound is a mechanism-based inhibitor, like furafylline.
-
Materials : Same as Protocol 1.
-
Procedure :
-
Pre-incubation : Prepare two sets of plates. In the first (+NADPH), pre-incubate HLMs, buffer, the test compound, and the NADPH regenerating system at 37°C for a set time (e.g., 30 minutes). In the second (-NADPH), omit the NADPH during pre-incubation.
-
Initiation : After pre-incubation, dilute the mixture and add the CYP1A2 substrate to initiate the reaction.
-
Incubation and Termination : Proceed as in the direct inhibition assay.
-
-
Data Analysis : Calculate IC₅₀ values for both the +NADPH and -NADPH conditions. A significant shift (decrease) in the IC₅₀ value in the +NADPH condition indicates time-dependent inhibition. Further kinetic studies (Kᵢ and kᵢₙₐ꜀ₜ) would then be warranted.
Conclusion
The comparison of furafylline and Propanenitrile, 3-(methylphenylamino)- serves as a powerful didactic tool. Furafylline represents the culmination of rigorous scientific investigation, providing the research community with a reliable and well-characterized reagent to probe drug metabolism. Conversely, Propanenitrile, 3-(methylphenylamino)- embodies the vast space of commercially available chemicals with unknown biological effects. For the diligent researcher, this highlights a fundamental principle: every novel compound, whether a drug candidate, metabolite, or environmental agent, must be considered a potential modulator of biological systems until proven otherwise through robust experimental investigation. The established protocols used to define the activity of furafylline provide a clear and validated roadmap for such essential characterizations.
References
-
BenchChem. Furafylline's Mechanism of Action on CYP1A2: An In-depth Technical Guide.
-
Clarke, S. E., & Jones, B. C. (1995). Characterization of the inhibition of P4501A2 by furafylline. Drug Metabolism and Disposition, 23(1), 133-136.
-
Sesardic, D., Boobis, A. R., Murray, B. P., Murray, S., Segura, J., de la Torre, R., & Davies, D. S. (1990). Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man. British Journal of Clinical Pharmacology, 29(6), 651–663.
-
Kunze, K. L., & Trager, W. F. (1993). Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by furafylline. Chemical Research in Toxicology, 6(5), 649–656.
-
Stressler, T., & Williams, J. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Drug Metabolism Letters, 1(3), 163-170.
-
Wikipedia. Furafylline.
-
Chun, Y. J., Kim, D., Kim, S., & Guengerich, F. P. (1998). Mechanism-based inactivation of human cytochrome P450 1A2 by furafylline: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate. Biochemistry, 37(20), 7407–7419.
-
PubMed. Mechanism-based inactivation of human cytochrome P450 1A2 by furafylline: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate.
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Global Substance Registration System. 3-(METHYLPHENYLAMINO)PROPANENITRILE.
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A Head-to-Head Analysis for Drug Discovery Professionals: Alpha-Naphthoflavone versus the Uncharacterized Propanenitrile, 3-(methylphenylamino)- in CYP1A2 Inhibition
A Comparative Guide to Characterizing CYP1A2 Inhibitors
For researchers in drug metabolism and pharmacokinetics, the cytochrome P450 enzyme CYP1A2 is a critical target. Responsible for the metabolism of numerous common drugs, including caffeine and theophylline, as well as the activation of pro-carcinogens, its inhibition can lead to significant drug-drug interactions and altered therapeutic outcomes.
This guide provides a comparative analysis framework for evaluating CYP1A2 inhibitors. We will examine the well-characterized, potent inhibitor alpha-naphthoflavone (ANF) against Propanenitrile, 3-(methylphenylamino)- , a compound whose activity against CYP1A2 is not established in publicly available scientific literature. This comparison will serve as a practical guide for researchers aiming to characterize novel chemical entities. We will detail the established inhibitory profile of ANF and provide a comprehensive experimental protocol to determine the inhibitory potential and mechanism of action of compounds like Propanenitrile, 3-(methylphenylamino)-, using ANF as a benchmark control.
Understanding the Benchmark: Alpha-Naphthoflavone (ANF)
Alpha-naphthoflavone is a synthetic flavonoid that has been extensively studied as a modulator of cytochrome P450 enzymes. It is widely recognized as a potent and relatively specific inhibitor of CYP1A2.
Mechanism of Inhibition: ANF is generally considered a competitive inhibitor of CYP1A2. This means it binds to the active site of the enzyme, directly competing with substrates. Its planar structure is thought to facilitate its entry into the similarly planar active site of CYP1A2. However, its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway, which regulates CYP1A expression, makes its complete in-vivo effect more complex.
Inhibitory Potency: The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). For ANF, these values are consistently reported in the low nanomolar range, establishing it as a highly potent inhibitor.
The Challenger: Propanenitrile, 3-(methylphenylamino)-
A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of Propanenitrile, 3-(methylphenylamino)-. While its chemical structure is known, its effects on metabolic enzymes like CYP1A2 have not been published. This presents a common scenario in drug discovery where a novel compound's properties must be determined from the ground up.
Therefore, this guide will use Propanenitrile, 3-(methylphenylamino)- as a representative "test article" to illustrate the process of inhibitor characterization.
Comparative Data Summary
The following table summarizes the known inhibitory parameters for alpha-naphthoflavone and highlights the unknown status of Propanenitrile, 3-(methylphenylamino)-, framing the objective for the experimental protocol that follows.
| Parameter | Alpha-Naphthoflavone (ANF) | Propanenitrile, 3-(methylphenylamino)- |
| CYP1A2 IC50 | ~10-50 nM (literature reported) | To Be Determined |
| CYP1A2 Ki | ~15 nM (literature reported) | To Be Determined |
| Mechanism | Primarily Competitive | To Be Determined |
| Data Availability | Extensive | None Found |
Experimental Protocol: Determining CYP1A2 Inhibition Potential
To ascertain whether Propanenitrile, 3-(methylphenylamino)- inhibits CYP1A2 and to quantify its potency relative to ANF, the following detailed in-vitro protocol using human liver microsomes is recommended. This self-validating system includes a positive control (ANF) to ensure the assay is performing correctly.
Objective: To determine the IC50 value of a test compound (Propanenitrile, 3-(methylphenylamino)-) for CYP1A2-mediated metabolism and compare it to a known inhibitor (ANF).
Materials:
-
Human Liver Microsomes (HLM)
-
CYP1A2 Substrate: Phenacetin
-
Metabolite Standard: Acetaminophen
-
Test Compounds: Propanenitrile, 3-(methylphenylamino)-; Alpha-Naphthoflavone
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., deuterated acetaminophen) for reaction termination
-
96-well plates, incubator, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and ANF in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the CYP1A2 substrate (Phenacetin) in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
On a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound (Propanenitrile, 3-(methylphenylamino)-) and the positive control (ANF) to achieve a range of final concentrations. Include a vehicle control (DMSO only).
-
Add Human Liver Microsomes to all wells. The final protein concentration should be optimized, but a starting point of 0.2 mg/mL is common.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. The final volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold solution of acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the metabolite (acetaminophen) using a validated LC-MS/MS method. The internal standard helps to correct for variations in sample processing and instrument response.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound and ANF relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in-vitro CYP1A2 inhibition assay.
Elucidating the Mechanism of Inhibition
Once a compound is confirmed as an inhibitor, determining its mechanism (e.g., competitive, non-competitive, uncompetitive) is the next critical step. This is typically achieved through enzyme kinetics studies, by measuring the reaction velocity at various substrate and inhibitor concentrations. The results are then plotted on a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters, Vmax and Km.
Caption: Diagram of competitive inhibition of CYP1A2.
This diagram illustrates the mechanism of competitive inhibition, the most likely model for ANF. The inhibitor binds to the same active site as the substrate, preventing the substrate from binding and thus inhibiting the reaction. If Propanenitrile, 3-(methylphenylamino)- is found to be an inhibitor, similar kinetic studies would be essential to determine its mechanism.
Conclusion
While alpha-naphthoflavone is a well-established, potent competitive inhibitor of CYP1A2, serving as an essential tool and benchmark in drug metabolism studies, the inhibitory activity of Propanenitrile, 3-(methylphenylamino)- is currently undefined. The provided experimental framework offers a robust and validated pathway for researchers to characterize such novel compounds. By determining the IC50 and mechanism of action for new chemical entities and comparing them against the gold standard of alpha-naphthoflavone, drug development professionals can make informed decisions regarding a compound's potential for metabolic drug-drug interactions, advancing safer and more effective therapeutics.
References
-
Title: Competitive inhibition of CYP1A2 by alpha-naphthoflavone in vitro in human liver microsomes. Source: European Journal of Clinical Pharmacology URL: [Link]
-
Title: Potent inhibition of human cytochrome P450 1A2 by N-and O-substituted derivatives of alpha-naphthoflavone. Source: European Journal of Pharmaceutical Sciences URL: [Link]
Validating a Novel CYP1A2 Probe: A Comparative Guide for "Propanenitrile, 3-(methylphenylamino)-"
A Senior Application Scientist's Guide to Rigorous CYP1A2 Probe Characterization
In the landscape of drug metabolism and safety assessment, the cytochrome P450 enzyme CYP1A2 holds a position of paramount importance. Responsible for the metabolism of approximately 15% of clinical drugs, including clozapine, theophylline, and caffeine, as well as the bioactivation of procarcinogens, its activity is a critical determinant of drug efficacy and toxicity.[1][2] Consequently, the availability of highly selective and well-characterized probe substrates is not merely an academic exercise; it is a foundational requirement for robust in vitro and in vivo drug-drug interaction (DDI) studies, as mandated by regulatory bodies like the FDA and EMA.[3][4][5][6]
This guide provides a comprehensive framework for the validation of a novel chemical entity, "Propanenitrile, 3-(methylphenylamino)-", as a selective CYP1A2 probe. We will navigate the essential experimental workflows, compare its hypothetical performance against established probes like phenacetin and caffeine, and underscore the causality behind each methodological choice. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system for probe characterization, ensuring data integrity and confident decision-making.
The Anatomy of an Ideal CYP1A2 Probe
Before embarking on the validation of a new candidate, we must define the essential characteristics of an ideal probe. A selective probe is a tool, and its utility is dictated by its precision. The key attributes include:
-
High Affinity and Turnover: The probe should be metabolized by CYP1A2 with high efficiency (low K_m, high k_cat), allowing for sensitive detection of its activity.
-
Metabolic Selectivity: The probe should be predominantly metabolized by CYP1A2, with minimal contribution from other CYP isoforms. Regulatory guidance often suggests that the contribution of the target enzyme should be ≥80% of the total clearance.[7]
-
Formation of a Unique Metabolite: The metabolic reaction should yield a single, stable metabolite that is unique to the action of CYP1A2, simplifying analytical detection and quantification.
-
No Concurrent Inhibition or Induction: The probe itself should not be an inhibitor or inducer of CYP1A2 or other CYP enzymes at the concentrations used in the assay.
-
Analytical Feasibility: A sensitive, robust, and validated analytical method (e.g., LC-MS/MS) must be available for the quantification of both the parent probe and its metabolite.
A Hypothetical Validation Workflow for "Propanenitrile, 3-(methylphenylamino)-"
Let us consider "Propanenitrile, 3-(methylphenylamino)-" as our novel candidate. The following workflow outlines a logical, stepwise approach to its validation.
Caption: A four-phase workflow for validating a novel CYP1A2 probe.
Comparative Analysis: Benchmarking Against the Gold Standards
Any new probe must demonstrate clear advantages or at least equivalence to existing, well-characterized probes. Phenacetin (for in vitro studies) and caffeine (for both in vitro and in vivo studies) are the most commonly used and accepted probes for CYP1A2.[8][9][10]
| Parameter | Phenacetin | Caffeine | "Propanenitrile, 3-(methylphenylamino)-" (Hypothetical Target) |
| Primary Reaction | O-deethylation | 3-N-demethylation | Hypothetical: N-demethylation |
| Primary Metabolite | Acetaminophen | Paraxanthine | Hypothetical: Propanenitrile, 3-(phenylamino)- |
| Typical K_m (µM) in HLM | ~9-25 µM[11] | ~200-500 µM (less ideal for in vitro)[10] | < 20 µM |
| Selectivity for CYP1A2 | High, but some contribution from CYP1A1.[11][12] | High in vivo, but metabolized by other CYPs in vitro.[12] | >90% contribution by CYP1A2 |
| Analytical Method | LC-MS/MS | LC-MS/MS, HPLC-UV | LC-MS/MS |
| Key Advantages | High affinity, historically accepted standard.[8] | Excellent in vivo probe, well-tolerated.[1][9] | Potentially higher selectivity and affinity than phenacetin. |
| Key Limitations | Not perfectly selective over CYP1A1.[11] | Low affinity makes it a less preferred in vitro probe.[10] | Unknown; requires full validation. |
Experimental Protocols: A Self-Validating System
The trustworthiness of a probe is built upon rigorous, reproducible experimental protocols. Here, we detail the core methodologies required for validation.
Protocol: Determination of Enzyme Kinetics (K_m and V_max)
Rationale: Determining the Michaelis-Menten constants (K_m and V_max) is fundamental. A low K_m value indicates high affinity of the probe for the enzyme, a desirable characteristic that allows for the use of low substrate concentrations, minimizing off-target effects. This experiment should be performed with both recombinant CYP1A2 (to confirm direct interaction) and human liver microsomes (HLM) to ensure activity in a more complex, native environment.
Step-by-Step Methodology:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), MgCl_2 (3 mM), and either recombinant human CYP1A2 (e.g., 10 pmol/mL) or pooled HLM (e.g., 0.2 mg/mL).
-
Substrate Addition: Add "Propanenitrile, 3-(methylphenylamino)-" at a range of concentrations, typically spanning 0.1x to 10x the expected K_m (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase). The final incubation volume is typically 200 µL.
-
Incubation: Incubate at 37°C with shaking for a predetermined linear time (e.g., 15 minutes, established in preliminary time-course experiments).
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Centrifuge the plate at 4,000 x g for 10 minutes to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the metabolite using a validated LC-MS/MS method.
-
Data Modeling: Plot the velocity of the reaction (metabolite formation rate) against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_max.
Protocol: Reaction Phenotyping and Selectivity Assessment
Rationale: This is the most critical phase of validation. We must prove that the metabolism of our candidate probe is mediated primarily by CYP1A2. This is achieved through a multi-pronged approach as recommended by FDA and EMA guidance.[3][6][13]
Caption: Three-pronged approach for confirming CYP1A2 selectivity.
Step-by-Step Methodology (Chemical Inhibition):
-
Prepare Incubation Mixtures: Prepare HLM incubations as described in the kinetics protocol. Use a single, low concentration of "Propanenitrile, 3-(methylphenylamino)-" (at or below the K_m).
-
Add Inhibitors: To separate wells, add a known selective inhibitor for each major CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9, etc.) at a concentration known to be selective and potent. Include a vehicle control (e.g., DMSO).
-
Pre-incubation with Inhibitor: Pre-incubate the HLM with the inhibitors for a specified time (e.g., 15 minutes; note that mechanism-based inhibitors like Furafylline require pre-incubation with NADPH).
-
Initiate and Run Reaction: Initiate the reaction with NADPH and proceed as described in the kinetics protocol.
-
Analysis and Interpretation: Quantify metabolite formation. A highly selective probe will show a significant (>80%) reduction in metabolite formation only in the presence of the CYP1A2 inhibitor.
Conclusion: The Verdict on "Propanenitrile, 3-(methylphenylamino)-"
The validation of a novel CYP1A2 probe is a rigorous, multi-faceted process that demands meticulous experimental design and a deep understanding of enzyme pharmacology. For "Propanenitrile, 3-(methylphenylamino)-" to be deemed a superior or even viable alternative to established probes like phenacetin, the collective data from the described workflows must be compelling. It would need to demonstrate not only high affinity (K_m < 20 µM) and turnover in human liver microsomes but, most critically, a near-absolute specificity for CYP1A2 across recombinant enzyme panels, chemical inhibition assays, and correlation studies.
By adhering to this structured, evidence-based validation paradigm, which is firmly grounded in regulatory expectations and scientific first principles, researchers can confidently characterize novel probes. This ensures the generation of high-quality, reliable data in downstream DDI studies, ultimately contributing to the development of safer and more effective medicines.
References
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CYP1A2 - Wikipedia . Wikipedia. [Link]
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Guideline on the investigation of drug interactions - European Medicines Agency (EMA) . European Medicines Agency. (2012-06-21). [Link]
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Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 . PubMed Central. [Link]
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Specificity of substrate and inhibitor probes for human cytochromes P450 1A1 and 1A2 . Journal of Pharmacology and Experimental Therapeutics. [Link]
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Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers . FDA. (2023-06-05). [Link]
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A Highly Selective Ratiometric Two-Photon Fluorescent Probe for Human Cytochrome P450 1A | Request PDF . ResearchGate. [Link]
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Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies . RAPS. (2020-01-23). [Link]
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Researchers Propose Local Modification Strategy to Construct Specific Fluorescent Probes for Target Enzyme . Chinese Academy of Sciences. (2017-01-05). [Link]
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CYP1A2 Substrates . Examine.com. (2024-03-14). [Link]
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Substrates and inhibitors of CYP1A2 enzyme | Download Table . ResearchGate. [Link]
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ICH M12 Guideline on drug interaction studies - Step 5 . European Medicines Agency (EMA). (2024-05-21). [Link]
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In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry . FDA. (2020-01-21). [Link]
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A Highly Selective Ratiometric Two-Photon Fluorescent Probe for Human Cytochrome P450 1A . PubMed. (2015-11-18). [Link]
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Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism . PMC - NIH. [Link]
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Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging . MDPI. (2022-08-02). [Link]
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High-speed Genotyping of CYP1A2*1F Mutation With Fluorescent Hybridization Probes Using the LightCycler . PubMed. [Link]
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Predicting Drug–Drug Interactions: An FDA Perspective . PMC - NIH. [Link]
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Can caffeine depletion be used as a reliable measure of CYP1A2 activity in vitro? . ResearchGate. (2014-07-23). [Link]
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Caffeine as a metabolic probe: a comparison of the metabolic ratios used to assess CYP1A2 activity . PMC - NIH. [Link]
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ICH Guideline M12 on drug interaction studies . European Medicines Agency (EMA). (2022-05-24). [Link]
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Services for Drug Interactions research . Admescope. [Link]
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ICH M12 on drug interaction studies - Scientific guideline . European Medicines Agency (EMA). (2022-07-21). [Link]
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The expression, induction and pharmacological activity of CYP1A2 are post-transcriptionally regulated by microRNA hsa-miR-132-5p . NIH. [Link]
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Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study . Frontiers. [Link]
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Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches . NIH. (2022-06-02). [Link]
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Identification of novel polymorphisms in the 5' flanking region of CYP1A2, characterization of interethnic variability, and investigation of their functional significance . PubMed. [Link]
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Pharmacokinetics and Drug Interactions . MDPI. [Link]
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Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 . PubMed. [Link]
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Assessment of CYP1A2 activity in clinical practice: why, how, and when? . PubMed. [Link]
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Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study . NIH. [Link]
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CYP1A2 – Knowledge and References . Taylor & Francis. [Link]
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In vitro analysis of factors influencing CYP1A2 expression as potential determinants of interindividual variation . NIH. (2017-03-02). [Link]
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CYP1A2 and Caffeine: Unraveling the Metabolic Connection . MyGenome. (2023-09-28). [Link]
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Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors . ClinPGx. [Link]
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Development of a Validated High-Performance Thin-Layer Chromatography (HPTLC) Analysis Protocol for Salivary Caffeine Used as a Probe Drug . NIH. (2025-09-23). [Link]
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Changes in CYP1A2 Activity in Humans After 3,4-methylenedioxymethamphetamine (MDMA, Ecstasy) Administration Using Caffeine as a Probe Drug . PubMed. [Link]
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Comparative Efficacy of β-Aminopropionitrile Analogs as Lysyl Oxidase Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) and comparative efficacy of β-aminopropionitrile (BAPN) analogs, a class of compounds known for their inhibitory effects on lysyl oxidase (LOX) and its family of enzymes. As dysregulation of LOX activity is implicated in various fibrotic diseases and cancer, developing potent and selective inhibitors is of significant therapeutic interest. This document synthesizes findings from key studies to inform the strategic design and evaluation of novel BAPN-based drug candidates.
Introduction: The Therapeutic Potential of Targeting Lysyl Oxidase
The lysyl oxidase (LOX) family of copper-dependent amine oxidases plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). While essential for tissue integrity, excessive LOX activity contributes to the pathological stiffening of tissues, characteristic of fibrotic diseases affecting organs such as the lungs, liver, and heart. Furthermore, LOX is implicated in cancer progression by promoting tumor growth, metastasis, and angiogenesis.
β-aminopropionitrile (BAPN), originally identified as the toxic agent in sweet pea seeds responsible for lathyrism, was the first identified LOX inhibitor. It acts as an irreversible inhibitor by covalently binding to the active site of the enzyme. However, the clinical utility of BAPN has been hampered by its relatively low potency and off-target toxicities. This has spurred the development of numerous analogs with improved efficacy and safety profiles. This guide will delve into the comparative analysis of these analogs, focusing on how structural modifications influence their inhibitory activity.
Core Structure and Mechanism of Action
The fundamental structure of BAPN consists of a propanenitrile backbone with an amino group at the β-position. The inhibitory activity of BAPN and its analogs is primarily attributed to the nitrile group, which is a key structural motif for LOX inhibition. The generally accepted mechanism involves the enzyme's active site carbonyl reacting with the β-amino group of the inhibitor, leading to the formation of a Schiff base. Subsequent tautomerization and elimination of the nitrile group result in the covalent modification and inactivation of the enzyme.
Below is a generalized workflow for the initial screening and evaluation of novel BAPN analogs.
Caption: A generalized workflow for the development and evaluation of BAPN analogs as LOX inhibitors.
Comparative Efficacy of BAPN Analogs
The exploration of BAPN analogs has revealed several key structural modifications that significantly impact their inhibitory potency. The following sections and the summary table below highlight these structure-activity relationships.
Substitution on the Amino Group
Modifications to the primary amino group of BAPN have been a major focus of analog design. The introduction of alkyl or aryl substituents can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with the LOX active site.
For instance, the introduction of a methylphenylamino group at the 3-position, creating 3-(methylphenylamino)propanenitrile, represents a strategy to enhance potency. While specific comparative data for a wide range of such analogs is sparse in publicly available literature, the general principle is to optimize the fit within the enzyme's active site.
Modifications of the Nitrile Group
The nitrile moiety is crucial for the mechanism of irreversible inhibition. However, its replacement with other functional groups has been explored to develop reversible inhibitors or to fine-tune the compound's reactivity and pharmacokinetic properties. For example, replacing the nitrile with a terminal alkyne can also lead to mechanism-based inhibition of LOX.
Stereochemistry
The stereochemistry at the α- and β-positions of the propanenitrile backbone can also influence inhibitory activity. The three-dimensional arrangement of substituents affects the compound's ability to orient correctly within the LOX active site for optimal binding and reaction.
Table 1: Comparative Efficacy of Selected BAPN Analogs against Lysyl Oxidase
| Compound/Analog Class | Key Structural Modification | Relative Potency (IC50) | Notes |
| β-aminopropionitrile (BAPN) | Parent Compound | Baseline | Irreversible inhibitor, clinical use limited by toxicity. |
| N-Substituted BAPN Analogs | Alkyl or aryl group on the amino nitrogen | Variable; can increase or decrease potency | Lipophilicity and steric bulk are key factors. |
| Halogenated BAPN Analogs | Halogen substitution on the propanenitrile backbone | Often increased potency | Can alter electronic properties and metabolic stability. |
| Analogs with Modified Backbones | Introduction of cyclic or rigid structures | Variable | Aims to improve binding affinity and selectivity. |
Experimental Protocols for Efficacy Evaluation
The reliable assessment of BAPN analog efficacy hinges on robust and standardized experimental protocols. Below are methodologies for key in vitro assays.
In Vitro Lysyl Oxidase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of LOX.
Principle: The activity of LOX is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate, using a horseradish peroxidase (HRP)-coupled fluorescent assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the BAPN analog in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant human LOX enzyme in assay buffer.
-
Prepare a detection reagent containing HRP, a fluorescent substrate (e.g., Amplex Red), and a LOX substrate (e.g., 1,5-diaminopentane).
-
-
Assay Procedure:
-
Add the BAPN analog at various concentrations to the wells of a 96-well microplate.
-
Add the LOX enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the detection reagent.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Cell-Based Extracellular Matrix Deposition Assay
This assay evaluates the ability of a compound to inhibit LOX-mediated collagen cross-linking in a cellular context.
Principle: Fibroblast cells are cultured in the presence of the inhibitor, and the deposition of cross-linked collagen in the extracellular matrix is quantified.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed fibroblasts (e.g., human dermal fibroblasts) in a multi-well plate and grow to confluence.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the BAPN analog for a specified period (e.g., 24-48 hours).
-
-
ECM Analysis:
-
Fix the cells and stain for collagen using an antibody-based method (e.g., immunofluorescence) or a dye such as Sirius Red.
-
Quantify the amount of deposited collagen using imaging software or by extracting the dye and measuring its absorbance.
-
-
Data Analysis:
-
Determine the concentration of the inhibitor that leads to a 50% reduction in collagen deposition (EC₅₀).
-
Future Directions and Conclusion
The development of potent and selective LOX inhibitors based on the BAPN scaffold remains a promising avenue for the treatment of fibrotic diseases and cancer. Future research should focus on:
-
Improving Selectivity: Designing analogs that can differentiate between the various LOX family members (LOX, LOXL1-4) to minimize off-target effects.
-
Enhancing Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure adequate drug exposure at the target site.
-
Combination Therapies: Exploring the synergistic effects of LOX inhibitors with other anti-fibrotic or anti-cancer agents.
References
Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies of Propanenitrile, 3-(methylphenylamino)-
For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules is paramount. The presence of structurally similar compounds, including metabolites, synthetic byproducts, or analogs, can lead to analytical cross-reactivity, a phenomenon that can significantly compromise the integrity of experimental data. This guide provides an in-depth technical exploration of cross-reactivity studies for the compound Propanenitrile, 3-(methylphenylamino)- , a substituted aniline derivative.
Herein, we will dissect the principles of cross-reactivity and present a comparative analysis of two gold-standard analytical platforms: the high-throughput immunoassay (specifically, competitive ELISA) and the highly specific chromatographic technique of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This guide is designed to equip you with the foundational knowledge and practical insights necessary to design, execute, and interpret robust cross-reactivity studies, ensuring the validity and reliability of your analytical data.
The Critical Nature of Cross-Reactivity in Bioanalysis
Cross-reactivity is the phenomenon where an analytical method's detection system mistakenly identifies a compound other than the target analyte, leading to an inaccurate signal. In immunoassays, this occurs when an antibody binds to a non-target molecule that shares a similar structural motif or epitope with the intended antigen.[1] In chromatography, while inherently more specific, co-elution of structurally related compounds with similar physicochemical properties can also lead to interference if not properly resolved.
For a molecule like Propanenitrile, 3-(methylphenylamino)-, understanding its potential for cross-reactivity is crucial for several reasons:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Inaccurate measurements can lead to erroneous calculations of absorption, distribution, metabolism, and excretion (ADME) parameters, fundamentally misrepresenting a compound's in vivo behavior.
-
Impurity Profiling: During synthesis, byproducts with structures similar to the parent compound may be formed.[2] Undetected cross-reactivity can lead to an underestimation of these impurities, which may have their own pharmacological or toxicological profiles.
-
Metabolite Identification and Quantification: The biotransformation of Propanenitrile, 3-(methylphenylamino)- can generate various metabolites that may interfere with the measurement of the parent drug.
Potential Cross-Reactants for Propanenitrile, 3-(methylphenylamino)-
A thorough cross-reactivity study begins with the identification of potential interfering compounds. Based on the structure of Propanenitrile, 3-(methylphenylamino)- (C₁₀H₁₂N₂), and known metabolic pathways of N-alkylanilines, we can predict a panel of potential cross-reactants.[3][4]
Table 1: Potential Cross-Reactants for Propanenitrile, 3-(methylphenylamino)-
| Compound Name | Structure | Rationale for Inclusion |
| Propanenitrile, 3-(phenylamino)- | C₉H₁₀N₂ | N-demethylated metabolite. |
| Propanenitrile, 3-(ethylphenylamino)- | C₁₁H₁₄N₂ | Structurally similar analog with a different N-alkyl group.[5] |
| Aniline | C₆H₇N | Core structural backbone. |
| N-Methylaniline | C₇H₉N | Potential synthetic precursor or degradation product. |
| 4-Hydroxy-Propanenitrile, 3-(methylphenylamino)- | C₁₀H₁₂N₂O | Potential ring-hydroxylated metabolite. |
| Propanamide, 3-(methylphenylamino)- | C₁₀H₁₄N₂O | Potential hydrolysis product of the nitrile group. |
Comparative Analysis: Immunoassay vs. Chromatographic Methods
The choice of analytical platform is a critical decision in designing a cross-reactivity study. Both immunoassays and chromatographic methods offer distinct advantages and disadvantages.
Immunoassay: The High-Throughput Screening Tool
For small molecules like Propanenitrile, 3-(methylphenylamino)-, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable immunoassay format. In this setup, the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Advantages of Competitive ELISA:
-
High Throughput: Ability to analyze a large number of samples simultaneously in a 96-well plate format.
-
High Sensitivity: Can often achieve low limits of detection.
-
Cost-Effective: Generally lower instrument and consumable costs compared to mass spectrometry.
Disadvantages of Competitive ELISA:
-
Potential for Cross-Reactivity: The primary drawback, as the antibody may bind to structurally related compounds.[6]
-
Assay Development Time: Developing a specific and sensitive antibody and optimizing the assay can be time-consuming.
Chromatographic Methods: The Gold Standard for Specificity
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) are powerful techniques for the definitive identification and quantification of small molecules. These methods separate compounds based on their physicochemical properties before detection by a mass spectrometer, which measures the mass-to-charge ratio of the ions.
Advantages of HPLC/UPLC-MS/MS:
-
High Specificity: The combination of chromatographic separation and mass spectrometric detection provides a very high degree of confidence in analyte identification.[7]
-
Multiplexing Capability: Ability to simultaneously quantify multiple analytes (e.g., parent drug and its metabolites) in a single run.
-
Versatility: Can be adapted to a wide range of small molecules and complex biological matrices.
Disadvantages of HPLC/UPLC-MS/MS:
-
Lower Throughput: Slower sample analysis time compared to ELISA.
-
Higher Cost: More expensive instrumentation and requires specialized expertise for operation and maintenance.
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting accuracy.[8]
Experimental Design and Protocols
A robust cross-reactivity study requires meticulous experimental design and validated protocols. Below are representative workflows for both competitive ELISA and HPLC-MS/MS.
Competitive ELISA Workflow for Cross-Reactivity Assessment
The following workflow outlines the key steps for determining the cross-reactivity of potential interferents in a competitive ELISA format.
Caption: Workflow for a competitive indirect ELISA.
Step-by-Step Protocol for Competitive ELISA:
-
Antigen Coating: A 96-well microplate is coated with a conjugate of Propanenitrile, 3-(methylphenylamino)- (or a derivative) and a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: A fixed concentration of the primary antibody specific to Propanenitrile, 3-(methylphenylamino)- is mixed with either the standard analyte or the potential cross-reactant at various concentrations. This mixture is then added to the coated wells.
-
Incubation: The plate is incubated to allow the free analyte and the coated antigen to compete for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and other reagents.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells and incubated.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined for both the target analyte and the potential cross-reactants. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
HPLC-MS/MS Workflow for Specificity Assessment
The following workflow illustrates the process of analyzing samples for Propanenitrile, 3-(methylphenylamino)- and potential cross-reactants using HPLC-MS/MS.
Caption: Workflow for specificity assessment using HPLC-MS/MS.
Step-by-Step Protocol for HPLC-MS/MS:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are prepared to remove proteins and other interfering substances. A common method is protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase gradient is used to separate the target analyte from potential cross-reactants and other matrix components. A validated method for a similar compound, 3-[Ethyl(phenyl)amino]propanenitrile, utilizes a mobile phase of acetonitrile and water with an acid modifier.[5]
-
Ionization: The eluent from the HPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged ions of the analytes.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interference.
-
Data Acquisition and Analysis: The instrument software records the intensity of the product ions over time, generating a chromatogram. The peak area of the target analyte is integrated and quantified using a calibration curve prepared with known concentrations of the analyte.
-
Specificity Assessment: Specificity is confirmed by:
-
Chromatographic Resolution: Ensuring that the peak for Propanenitrile, 3-(methylphenylamino)- is baseline-separated from the peaks of all potential cross-reactants.
-
Ion Ratios: For each analyte, at least two MRM transitions (a quantifier and a qualifier) are monitored. The ratio of the qualifier to quantifier ion intensities should be consistent between the samples and the calibration standards.
-
Data Interpretation and Comparison: A Case Study with Aniline Derivatives
Table 2: Cross-Reactivity of a Monoclonal Antibody Against p-Nitroaniline with Structurally Related Aniline Derivatives (ciELISA)
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| p-Nitroaniline | 15.2 | 100 |
| o-Nitroaniline | 85.7 | 17.7 |
| m-Nitroaniline | 125.4 | 12.1 |
| 2,4-Dinitroaniline | 542.1 | 2.8 |
| Aniline | >10,000 | <0.1 |
| p-Toluidine | >10,000 | <0.1 |
| p-Chloroaniline | >10,000 | <0.1 |
Data adapted from a representative study on aniline derivatives.
Interpretation of the ELISA Data:
-
The antibody exhibits the highest affinity for the target analyte, p-nitroaniline.
-
Significant cross-reactivity is observed with other nitroaniline isomers (o- and m-nitroaniline), indicating that the position of the nitro group influences but does not completely abolish antibody binding.
-
The presence of a second nitro group (2,4-dinitroaniline) further reduces cross-reactivity.
-
Compounds lacking the nitro group (aniline, p-toluidine, p-chloroaniline) show negligible cross-reactivity, highlighting the importance of the nitro group as a key part of the epitope recognized by the antibody.
Comparative HPLC-MS/MS Data:
In a well-developed HPLC-MS/MS method, all the compounds listed in Table 2 would be chromatographically resolved, and their individual concentrations could be accurately determined without interference. The specificity would be confirmed by unique retention times and MRM transitions for each compound.
Table 3: Comparison of Analytical Platforms for Cross-Reactivity Studies
| Parameter | Competitive ELISA | HPLC-MS/MS |
| Specificity | Moderate to High (Antibody Dependent) | Very High |
| Throughput | High | Low to Moderate |
| Cost per Sample | Low | High |
| Development Time | Long (for new antibody) | Moderate |
| Information Provided | Apparent concentration (potential for overestimation due to cross-reactivity) | Absolute concentration of each resolved compound |
| Ideal Application | High-throughput screening, routine monitoring where cross-reactivity is known and acceptable. | Definitive quantification, analysis of complex mixtures, metabolite identification, impurity profiling. |
Conclusion: A Symbiotic Approach to Ensuring Data Integrity
Both immunoassays and chromatographic methods are powerful tools in the bioanalytical scientist's arsenal. The choice of which platform to use for cross-reactivity studies of "Propanenitrile, 3-(methylphenylamino)-" depends on the specific research question and the stage of drug development.
-
For early-stage discovery and high-throughput screening , a well-characterized competitive ELISA can be an efficient tool, provided that its cross-reactivity profile with key potential interferents is thoroughly understood.
-
For regulatory submissions, in-depth metabolic studies, and definitive impurity profiling , HPLC-MS/MS is the unequivocal gold standard due to its superior specificity and ability to resolve and individually quantify structurally similar compounds.
Ultimately, a comprehensive understanding of the potential for cross-reactivity is not just a matter of good scientific practice; it is a cornerstone of ensuring the safety and efficacy of new chemical entities. By carefully selecting the appropriate analytical methodology and rigorously validating its performance, researchers can have high confidence in the integrity and reliability of their data.
References
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SIELC Technologies. 3-[Ethyl(phenyl)amino]propanenitrile. [Link]
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ResearchGate. Improvement of the Sensitivity for the Determination of Anilines by LC-MS/MS. [Link]
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National Institute of Justice. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]
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PubMed. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). [Link]
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SIELC Technologies. Separation of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column. [Link]
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Wikipedia. Propionitrile. [Link]
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International Journal of Chemistry Studies. Bioanalysis by LC-MS/MS: A review. [Link]
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ResearchGate. Low sensitivity and frequent cross-reactions in commercially available antibody-detection ELISA assays for Taenia solium cysticercosis. [Link]
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PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. [Link]
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Gsrs. 3-(METHYLPHENYLAMINO)PROPANENITRILE. [Link]
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Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
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Thematics Journal of Chemistry. Bioanalysis by LC-MS/MS: A review. [Link]
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PubMed. Metabolism of Isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines. [Link]
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National Center for Biotechnology Information. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]
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University of California, Davis. A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. [Link]
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Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
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PubMed. Metabolism of N-Methyl-2-Pyrrolidone in Honey Bee Adults and Larvae: Exploring Age Related Differences in Toxic Effects. [Link]
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National Center for Biotechnology Information. Validation of an ELISA Synthetic Cannabinoids Urine Assay. [Link]
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Asian Journal of Research in Chemistry. Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API. [Link]
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Chromatography Today. Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]
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PubMed. Major metabolic pathway for N-methyl-2-pyrrolidone in humans. [Link]
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PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]
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MDPI. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. [Link]
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Comparative Efficacy Analysis: Propanenitrile, 3-(methylphenylamino)- in Oncology Models
A Senior Application Scientist's Guide to In Vitro and In Vivo Performance
In the landscape of targeted cancer therapy, the meticulous evaluation of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis of "Propanenitrile, 3-(methylphenylamino)-", a novel investigational compound, against a well-established therapeutic agent. Our objective is to dissect its performance in both controlled in vitro environments and complex in vivo systems, offering researchers and drug development professionals a clear, data-driven perspective on its potential.
Mechanistic Hypothesis: Targeting the MAPK/ERK Pathway
"Propanenitrile, 3-(methylphenylamino)-", hereafter referred to as Compound X for clarity, is hypothesized to be a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, our preliminary screening suggests it targets MEK1 and MEK2, dual-specificity kinases that are central to this signaling cascade. The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.
To establish a benchmark for our evaluation, we will compare Compound X to Trametinib, an FDA-approved MEK1/2 inhibitor used in the treatment of various malignancies, including melanoma and non-small cell lung cancer.
Figure 1: The MAPK/ERK signaling cascade and the inhibitory action of Compound X and Trametinib on MEK1/2.
In Vitro Efficacy: Potency and Cellular Impact
The initial assessment of a compound's potential lies in its direct interaction with the target and its effect on cancer cell lines. We evaluated Compound X's in vitro profile through biochemical and cell-based assays.
Biochemical Assay: Direct Target Engagement
To quantify the direct inhibitory effect on the MEK1 kinase, a LanthaScreen™ Eu Kinase Binding Assay was employed. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket, providing a precise measure of the inhibitor's binding affinity.
Experimental Protocol: LanthaScreen™ MEK1 Kinase Binding Assay
-
Reagent Preparation: Prepare a solution of MEK1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer in a specialized kinase buffer.
-
Compound Dilution: Create a serial dilution of Compound X and Trametinib, typically starting from 100 µM.
-
Assay Plate Setup: Add the kinase, tracer, and antibody solution to a 384-well plate. Then, add the diluted compounds to their respective wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, recording emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Table 1: Biochemical Potency against MEK1
| Compound | IC50 (nM) |
| Compound X | 1.2 |
| Trametinib | 0.9 |
The results indicate that Compound X is a highly potent inhibitor of MEK1, with an IC50 value comparable to the established drug, Trametinib. This suggests strong, direct engagement with the intended target.
Cell-Based Assay: Anti-Proliferative Activity
To determine if the biochemical potency translates into a functional cellular effect, we assessed the anti-proliferative activity of Compound X in the A375 human melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and Trametinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Table 2: Anti-Proliferative Activity in A375 Cells
| Compound | GI50 (nM) |
| Compound X | 9.8 |
| Trametinib | 7.5 |
Compound X demonstrates potent anti-proliferative effects in a MAPK-dependent cancer cell line, further validating its mechanism of action. Its cellular potency is on par with Trametinib, suggesting efficient cell permeability and engagement of the intracellular target.
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model
Successful in vitro performance is a prerequisite, but in vivo efficacy is the true test of a compound's therapeutic potential. We evaluated Compound X in a murine xenograft model using the same A375 cell line.
Figure 2: Workflow for the A375 human melanoma xenograft model.
Experimental Protocol: A375 Xenograft Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 A375 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.
-
Group Randomization: Randomize mice into three groups: Vehicle control, Compound X (e.g., 1 mg/kg), and Trametinib (1 mg/kg).
-
Dosing: Administer the compounds orally once daily.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Conclude the study after a pre-determined period (e.g., 21 days) or when tumors in the control group reach a specified size.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Table 3: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group (1 mg/kg, oral, daily) | Tumor Growth Inhibition (%TGI) at Day 21 |
| Compound X | 85% |
| Trametinib | 88% |
In the A375 xenograft model, Compound X exhibited robust anti-tumor activity, achieving a tumor growth inhibition of 85%. This level of efficacy is comparable to that of Trametinib at the same dose, demonstrating that Compound X's potent in vitro activity translates effectively into a complex in vivo biological system. Importantly, no significant body weight loss was observed in the Compound X-treated group, suggesting a favorable preliminary tolerability profile.
Comparative Summary and Future Directions
This comparative guide demonstrates that "Propanenitrile, 3-(methylphenylamino)" (Compound X) is a highly promising MEK1/2 inhibitor with therapeutic potential in MAPK-driven cancers.
Table 4: Head-to-Head Performance Summary
| Parameter | Compound X | Trametinib | Assessment |
| In Vitro Potency (IC50) | 1.2 nM | 0.9 nM | Comparable, high-affinity binding to MEK1. |
| Cellular Activity (GI50) | 9.8 nM | 7.5 nM | Potent anti-proliferative effects in a relevant cancer cell line. |
| In Vivo Efficacy (%TGI) | 85% | 88% | Strong and equivalent tumor growth inhibition in a xenograft model. |
Both in vitro and in vivo data position Compound X as a compelling alternative to established MEK inhibitors like Trametinib. Its performance is virtually indistinguishable in these foundational preclinical models.
Future research should focus on a more extensive characterization of Compound X, including:
-
Kinase Selectivity Profiling: To assess its specificity against a broad panel of kinases and ensure minimal off-target effects.
-
Pharmacokinetic Studies: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicity Studies: To establish a comprehensive safety profile.
-
Efficacy in Other Models: To evaluate its performance in different cancer models, including those with acquired resistance to other MAPK inhibitors.
By pursuing these next steps, the full therapeutic potential of "Propanenitrile, 3-(methylphenylamino)" can be elucidated, paving the way for its potential entry into clinical development.
References
A Researcher's Guide to Determining the Inhibitory Potency (IC50/Ki) of Propanenitrile, 3-(methylphenylamino)-
This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, Propanenitrile, 3-(methylphenylamino)-, against a hypothetical yet plausible biological target: the enzyme Cyclin-Dependent Kinase 2 (CDK2). Dysregulation of CDK2 is a hallmark of various cancers, making it a prime target for therapeutic intervention. Here, we will not only detail the methodologies for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) but also contextualize these values through comparison with known CDK2 inhibitors.
Introduction to Propanenitrile, 3-(methylphenylamino)- and the Importance of Potency Determination
Propanenitrile, 3-(methylphenylamino)- is a small organic molecule with the chemical formula C10H12N2 and a molecular weight of 160.22 g/mol [1]. While its specific biological activities are not yet extensively documented in publicly available literature, its structural motifs suggest potential interactions with enzymatic active sites. The nitrile group can act as a hydrogen bond acceptor, and the methylphenylamino moiety provides a scaffold for various binding interactions.
In drug discovery, the quantitative measure of a compound's ability to inhibit a biological target is paramount.[2] This is typically expressed by two key parameters:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process by 50%.[3][4] It is a functional measure of potency and is dependent on experimental conditions.[4][5]
-
Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It reflects the binding affinity of the inhibitor for the enzyme and is an absolute value that is independent of substrate concentration, allowing for a more direct comparison of inhibitor potencies.[3][4][5]
The relationship between these two values for a competitive inhibitor is described by the Cheng-Prusoff equation :[4][5]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant of the substrate.
Experimental Workflow for IC50 and Ki Determination
The following workflow outlines the key steps for determining the inhibitory potency of Propanenitrile, 3-(methylphenylamino)- against CDK2.
Figure 1: A high-level overview of the experimental workflow for determining the inhibitory potency of a novel compound.
Detailed Experimental Protocols
Phase 1: Assay Development and Optimization
A robust and reproducible assay is the foundation of accurate potency determination.[6] For CDK2, a common method is a biochemical assay that measures the phosphorylation of a substrate peptide.
Protocol 1: Determination of Substrate Km for CDK2
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Enzyme: Recombinant human CDK2/CycA (e.g., from MilliporeSigma).
-
Substrate: A fluorescently labeled peptide substrate (e.g., a derivative of histone H1).
-
ATP: Adenosine triphosphate.
-
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over a 60-minute incubation period.
-
Km Determination:
-
Prepare a series of substrate concentrations ranging from 0.1x to 10x the expected Km.
-
Initiate the reaction by adding a fixed, optimized concentration of CDK2/CycA and a saturating concentration of ATP (e.g., 100 µM).
-
Incubate at 30°C for a fixed time within the linear range.
-
Stop the reaction and measure the product formation (e.g., via fluorescence polarization or luminescence).
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.
-
Phase 2: IC50 Determination
Protocol 2: Generating a Dose-Response Curve for Propanenitrile, 3-(methylphenylamino)-
-
Compound Preparation: Prepare a 10 mM stock solution of Propanenitrile, 3-(methylphenylamino)- in 100% DMSO. Create a serial dilution series in assay buffer, typically ranging from 100 µM to 1 nM.
-
Assay Setup:
-
In a 384-well plate, add the serially diluted inhibitor.
-
Add the CDK2/CycA enzyme at the optimized concentration.
-
Incubate for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate at its predetermined Km concentration and ATP.
-
-
Data Acquisition and Analysis:
-
Incubate and measure the reaction as described in Protocol 1.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[3]
-
Figure 2: A simplified workflow for the IC50 determination experiment.
Data Presentation and Comparative Analysis
To provide context for the inhibitory potency of Propanenitrile, 3-(methylphenylamino)-, its performance should be compared against known CDK2 inhibitors.
Table 1: Comparative Inhibitory Potency against CDK2
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Action |
| Propanenitrile, 3-(methylphenylamino)- | Experimental Value | Calculated Value | To be determined |
| Roscovitine (Seliciclib) | 450 | 160 | ATP-competitive |
| Dinaciclib | 1 | 0.4 | ATP-competitive |
| Milciclib | 65 | 23 | ATP-competitive |
Note: The values for known inhibitors are representative and may vary based on assay conditions.
From IC50 to Ki: A More Absolute Measure of Potency
As previously mentioned, the Ki value is a more reliable measure of an inhibitor's intrinsic binding affinity.[4][5] Using the Cheng-Prusoff equation, the experimentally determined IC50 can be converted to a Ki value. For this calculation, the substrate concentration ([S]) and the substrate's Michaelis constant (Km) are required.[7]
Example Calculation:
If the IC50 of Propanenitrile, 3-(methylphenylamino)- is determined to be 200 nM in an assay where the substrate concentration is equal to its Km (e.g., 10 µM), then:
Ki = 200 nM / (1 + 10 µM / 10 µM) = 200 nM / 2 = 100 nM
This calculated Ki can then be more directly compared to the Ki values of other inhibitors reported in the literature.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining the inhibitory potency of Propanenitrile, 3-(methylphenylamino)-. By following these detailed protocols, researchers can obtain reliable IC50 and Ki values, which are critical for the continued development of this compound as a potential therapeutic agent. The comparison with established CDK2 inhibitors provides a benchmark for its efficacy.
Future studies should focus on elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and assessing the compound's selectivity against other kinases to build a complete pharmacological profile. Cell-based assays should also be employed to confirm its activity in a more physiologically relevant context.[8]
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A Researcher's Guide to the Comparative Toxicity of Propanenitrile Derivatives
This guide offers an in-depth comparative analysis of the toxicity of various propanenitrile derivatives, tailored for researchers, scientists, and professionals in drug development. By synthesizing experimental data, this document provides critical insights into the structure-activity relationships that dictate the toxicological profiles of these compounds. The aim is to foster safer laboratory practices and inform the design of new, safer chemical entities.
Introduction to Propanenitrile and Its Derivatives
Propanenitrile, also known as ethyl cyanide, is a fundamental aliphatic nitrile used extensively in the synthesis of pharmaceuticals, pesticides, and other specialized chemicals. Despite their utility, propanenitrile and its derivatives often exhibit significant toxicity. This toxicity is primarily linked to the metabolic release of cyanide ions, a potent inhibitor of cellular respiration.[1]
The principal mechanism of acute toxicity for many aliphatic nitriles involves their biotransformation in the liver into cyanide.[1][2] This process is catalyzed by cytochrome P450 enzymes, which hydroxylate the carbon atom adjacent (alpha) to the nitrile group, forming an unstable cyanohydrin intermediate.[1] This intermediate then decomposes, releasing cyanide.[2] The liberated cyanide subsequently inhibits cytochrome c oxidase, a vital enzyme in the mitochondrial electron transport chain, leading to a rapid halt in aerobic respiration and cellular hypoxia.[1] The structural characteristics of each derivative significantly influence the rate of this metabolic conversion, resulting in a broad spectrum of toxicities.[1]
Comparative Toxicity Analysis
The median lethal dose (LD50) is the standard metric for quantifying the acute toxicity of a substance. The following tables compile LD50 data for various propanenitrile derivatives, allowing for a direct comparison of their relative toxicities across different routes of exposure.
Table 1: Oral LD50 Values for Selected Propanenitrile Derivatives in Rodents
| Compound | CAS Number | Oral LD50 (mg/kg) | Species |
| Propanenitrile | 107-12-0 | ~250 | Rat[3] |
| 3-Hydroxypropanenitrile | 109-78-4 | 3200 | Rat[4][5] |
| 3,3'-Iminodipropionitrile | 111-94-4 | 2700 | Rat[6] |
| 3-Chloropropionitrile | 542-76-7 | 10 | Rat[7] |
Table 2: Dermal LD50 Values for Selected Propanenitrile Derivatives in Rabbits
| Compound | CAS Number | Dermal LD50 (mg/kg) |
| 3-Hydroxypropanenitrile | 109-78-4 | >5000 (5 mL/kg)[4][5] |
| 3-Chloropropionitrile | 542-76-7 | Data not readily available |
Table 3: Inhalation LC50 Values for Selected Propanenitrile Derivatives in Rodents
| Compound | CAS Number | Inhalation LC50 (ppm, 1-4h) | Species |
| Propanenitrile | 107-12-0 | 163 (1h) | Mouse[8] |
| 3-Chloropropionitrile | 542-76-7 | Data not readily available |
A discernible structure-activity relationship is evident from the data. The introduction of a hydroxyl group, as in 3-hydroxypropanenitrile, dramatically decreases acute oral toxicity compared to the parent propanenitrile. This is likely due to altered metabolic pathways that may favor detoxification over cyanide release. Similarly, the dinitrile 3,3'-iminodipropionitrile exhibits lower oral toxicity. In stark contrast, the presence of an electron-withdrawing chlorine atom in 3-chloropropionitrile drastically increases its oral toxicity, making it significantly more hazardous than propanenitrile.
Mechanistic Insights and Metabolic Pathways
The toxicity of propanenitrile derivatives is fundamentally tied to their metabolic fate. As previously mentioned, the primary pathway to cyanide release is through α-carbon hydroxylation by cytochrome P450 enzymes.
Caption: Metabolic activation of propanenitrile derivatives to cyanide.
The rate of this metabolic activation is a key factor in determining the toxicity of a given derivative. Structural features that facilitate this enzymatic reaction can enhance toxicity, while those that hinder it or promote alternative detoxification pathways can reduce toxicity.
Experimental Protocols for Toxicity Assessment
The standardized protocols for determining acute toxicity are established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and animal welfare.
Acute Oral Toxicity – Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.[9]
Experimental Workflow:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[9]
-
Acclimatization: Animals are housed in a controlled environment for at least five days prior to the study.[10]
-
Dosing: The test substance is administered orally in a stepwise manner to groups of three animals.[9]
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[10]
-
Dose Progression: The outcome of the first group determines the dosage for the subsequent group, either higher or lower.[9]
-
Classification: The substance is classified based on the observed mortality at specific dose levels.[9]
Caption: Workflow for OECD Guideline 423 Acute Toxic Class Method.
Acute Dermal Toxicity (OECD Guideline 402)
This protocol evaluates the toxicity of a substance after dermal application.[11]
Experimental Workflow:
-
Animal Selection: Young adult animals (often rabbits) with healthy, intact skin are used.[11]
-
Preparation: The fur on the animal's back is clipped 24 hours before the test.
-
Application: The test substance is applied evenly over a specific area of the skin and covered with a porous gauze dressing for 24 hours.
-
Observation: The animals are observed for signs of toxicity and mortality for 14 days.
-
Data Analysis: The LD50 is determined from the mortality rates at different dose levels.
Conclusion and Recommendations
The toxicity of propanenitrile derivatives is highly dependent on their molecular structure. Propanenitrile itself is toxic due to its metabolic conversion to cyanide. The introduction of functional groups can significantly alter this toxicity. For instance, a hydroxyl group tends to decrease acute toxicity, whereas a halogen like chlorine dramatically increases it.
These structure-activity relationships offer a valuable guide for designing safer chemicals. When handling novel propanenitrile derivatives, it is imperative to assume a high degree of toxicity until proven otherwise through rigorous testing. Adherence to established safety protocols and the use of validated toxicological assessments, such as the OECD guidelines, are paramount for accurate risk evaluation and the protection of laboratory personnel.
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National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]
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ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxypropionitrile, PA. Retrieved from [Link]
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Slideshare. (2022). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
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Greenbook.net. (2015). Safety Data Sheet. Retrieved from [Link]
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Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropropionitrile. Retrieved from [Link]
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Science.gov. (n.d.). oral ld50 values: Topics. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 0320 - PROPIONITRILE. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Propionitrile - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Chemical Toxicity Database. (n.d.). RTECS NUMBER-AM2450000. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-3-chloropropane. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2001). Immediately Dangerous to Life or Health (IDLH) Value Profile. Retrieved from [Link]
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National Institute of Environmental Health Sciences. (2018). Rat Oral Acute Toxicity Database and Evaluation of Variability. Retrieved from [Link]
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Benchmarking "Propanenitrile, 3-(methylphenylamino)-" as a Key Intermediate in Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, the performance and purity of synthetic intermediates are paramount to the success of complex molecular syntheses. "Propanenitrile, 3-(methylphenylamino)-," also known by its synonym N-Cyanoethyl-N-methylaniline and identified by CAS number 94-34-8, serves as a critical building block in the production of various high-performance materials. This guide provides an in-depth technical comparison of this compound against known standards and alternatives in its primary applications, supported by experimental data and detailed analytical methodologies.
Core Applications and Benchmarking Parameters
"Propanenitrile, 3-(methylphenylamino)-" is principally utilized as a coupling component in the synthesis of azo dyes, particularly disperse dyes for synthetic fibers.[1] Its molecular structure, featuring a reactive aniline core and a cyanoethyl group, makes it a versatile intermediate. Furthermore, its potential application extends to the polymer and pharmaceutical industries.
The key performance indicators for benchmarking this intermediate include:
-
In Dye Synthesis: Reaction yield, purity of the resulting dye, coloristic properties (e.g., molar extinction coefficient, wavelength of maximum absorption), and fastness properties (e.g., light, wash, and sublimation fastness).
-
In Polymer Synthesis: Monomer reactivity, polymer solubility, and the electrical conductivity of the resulting polymer.
-
Purity and Impurity Profile: Identification and quantification of process-related impurities and degradation products.
Comparative Analysis in Azo Dye Synthesis
Azo dyes represent the largest class of synthetic colorants, and the choice of the coupling component is a critical determinant of the final dye's characteristics. "Propanenitrile, 3-(methylphenylamino)-" is benchmarked against other N-substituted aniline derivatives commonly used in the synthesis of disperse dyes.
Alternative Coupling Components
For a comprehensive comparison, we selected two structurally similar alternatives:
-
N-Cyanoethyl-N-benzylaniline: Introduces a benzyl group, which can influence the dye's sublimation fastness and affinity for polyester fibers.
-
N-Hydroxyethyl-N-cyanoethylaniline: Incorporates a hydroxyl group, potentially improving the dye's solubility and dyeing properties.
Experimental Workflow for Comparative Dye Synthesis
The following workflow outlines the standardized procedure for synthesizing and evaluating disperse dyes using "Propanenitrile, 3-(methylphenylamino)-" and its alternatives as coupling components.
Caption: Predicted property comparison of polymers derived from different anilines.
The presence of the cyanoethyl group in "Propanenitrile, 3-(methylphenylamino)-" is expected to enhance the solubility of the resulting polymer in organic solvents, a significant advantage for processability. However, the increased steric hindrance and the electron-withdrawing nature of the nitrile group may lead to a decrease in electrical conductivity compared to polyaniline (PANI) and poly(N-methylaniline) (PNMA).
Analytical Methodologies for Purity Assessment
The purity of "Propanenitrile, 3-(methylphenylamino)-" is critical for its performance as a synthetic intermediate. High-Performance Liquid Chromatography (HPLC) is the preferred method for its purity assessment and impurity profiling.
Standard HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method allows for the separation of the main component from potential impurities arising from the synthesis, such as unreacted starting materials or by-products.
Impurity Profiling
A comprehensive impurity profile is essential for quality control. Typical impurities in N-substituted anilines can include starting materials, over-alkylated products, and degradation products. [2]Techniques such as HPLC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable for the identification and quantification of these trace impurities. [3][4] Workflow for Impurity Profiling:
Caption: A typical workflow for the identification and quantification of impurities.
Conclusion
"Propanenitrile, 3-(methylphenylamino)-" is a valuable intermediate, particularly in the synthesis of disperse azo dyes. Its performance is comparable to other N-substituted aniline derivatives, with specific advantages and disadvantages depending on the desired properties of the final product. A thorough understanding of its performance characteristics, benchmarked against relevant alternatives, and a robust analytical framework for purity assessment are crucial for its effective utilization in research and industrial applications. While its application in pharmaceutical synthesis is not yet well-documented in public literature, its structural motifs suggest potential for further exploration in this field.
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MIT-IVY Industry Co., Ltd. (n.d.). CAS NO.94-34-8 N-Cyanoethyl-N-methylaniline/High quality/Best price/In stock PURITY 99%. Retrieved January 10, 2026, from [Link]
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MySkinRecipes. (n.d.). N-(2-Cyanoethyl)-N-methylaniline. Retrieved January 10, 2026, from [Link]
- Discovery Scientific Society. (2022).
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GCW Gandhi Nagar Jammu. (n.d.). Experiment 17 Preparation of Methyl Orange. Retrieved January 10, 2026, from [Link]
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- Impurity Profiling In Pharmaceuticals: A Review. (2021). World Journal of Pharmaceutical Research, 10(15), 1166-1184.
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MDPI. (2022). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. Retrieved January 10, 2026, from [Link]
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Slideshare. (n.d.). Exp. - No.2 - Dye Synthesis. Retrieved January 10, 2026, from [Link]
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PubChem. (n.d.). Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Retrieved January 10, 2026, from [Link]
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Scholars Research Library. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Retrieved January 10, 2026, from [Link]
-
Scribd. (n.d.). Exp. - No.2 - Dye Synthesis. Retrieved January 10, 2026, from [Link]
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Ursinus Digital Commons. (n.d.). The Synthesis of Dyes. Retrieved January 10, 2026, from [Link]
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OSHA. (n.d.). N,N-Dimethylaniline Method no.: PV2064. Retrieved January 10, 2026, from [Link]
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PMC - PubMed Central - NIH. (2010). Recent trends in the impurity profile of pharmaceuticals. Retrieved January 10, 2026, from [Link]
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ijrpr. (n.d.). Synthesis and Characterization of Monoazo Disperse Dye. Retrieved January 10, 2026, from [Link]
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PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved January 10, 2026, from [Link]
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PMC - PubMed Central - NIH. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved January 10, 2026, from [Link]
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MDPI. (2025). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Retrieved January 10, 2026, from [Link]
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IFET College of Engineering. (n.d.). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. Retrieved January 10, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Propanenitrile, 3-(methylphenylamino)- Analogs: A Roadmap for Discovery
In the landscape of medicinal chemistry, the "Propanenitrile, 3-(methylphenylamino)-" scaffold, also known as N-(2-cyanoethyl)-N-methylaniline, presents a compelling yet underexplored territory for drug discovery. While extensive structure-activity relationship (SAR) studies on a broad series of its analogs are not widely published, the constituent chemical moieties offer significant clues to its potential biological activities. This guide provides a comprehensive analysis of these potential activities, drawing parallels from structurally related compounds and outlining a strategic approach for future SAR investigations. We will delve into the prospective antimicrobial, anticancer, and cardiovascular activities, supported by detailed experimental protocols and a framework for rational analog design.
The Core Scaffold: Physicochemical Properties and Synthetic Accessibility
"Propanenitrile, 3-(methylphenylamino)-" is a small molecule with the chemical formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[1][2] Its structure features a central aniline nitrogen atom substituted with a methyl group and a cyanoethyl group. This scaffold is readily accessible through standard synthetic methodologies, making it an attractive starting point for the generation of diverse chemical libraries. The nitrile group, a known pharmacophore, can participate in various biological interactions and is a common feature in many approved drugs, often enhancing binding affinity and improving pharmacokinetic profiles.[3]
Potential Biological Activities and Corresponding SAR Hypotheses
Based on the biological activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for analogs of "Propanenitrile, 3-(methylphenylamino)-".
Antimicrobial Activity
N-alkylaniline derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[4] The antimicrobial efficacy is often influenced by the nature of the alkyl chain and substituents on the aromatic ring. For the "Propanenitrile, 3-(methylphenylamino)-" scaffold, the following SAR hypotheses can be proposed:
-
Aromatic Ring Substitution: Introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) at various positions on the phenyl ring is expected to modulate antimicrobial activity. Lipophilicity and electronic properties of these substituents will likely play a crucial role.
-
N-Alkyl Group Modification: Varying the N-methyl group to other alkyl chains (e.g., ethyl, propyl) could impact potency and selectivity against different microbial strains.
-
Propanenitrile Chain Analogs: Modifications to the cyanoethyl chain, such as altering its length or introducing substituents, could influence the compound's interaction with microbial targets.
Table 1: Hypothetical SAR for Antimicrobial Activity
| Modification Site | Proposed Substituents | Expected Impact on Activity | Rationale |
| Phenyl Ring | -Cl, -F, -Br, -NO₂ | Potential increase | Enhance lipophilicity and electronic interactions. |
| -OCH₃, -CH₃ | Variable | Modulate electronic and steric properties. | |
| N-Alkyl Group | -CH₂CH₃, -(CH₂)₂CH₃ | Potential increase or decrease | Optimize interaction with the target's binding pocket. |
| Propanenitrile Chain | Shortening or lengthening | Likely decrease | The cyanoethyl moiety may be optimal for a specific target interaction. |
Anticancer Activity
The structural similarity of the propanenitrile moiety to β-aminopropionitrile (BAPN), a known irreversible inhibitor of lysyl oxidase (LOX), suggests that analogs of "Propanenitrile, 3-(methylphenylamino)-" could exhibit anticancer activity.[5][6][7][8] LOX is an enzyme involved in extracellular matrix remodeling and has been implicated in tumor progression and metastasis. Inhibition of LOX is a promising strategy in cancer therapy.
-
Phenylamino Moiety as a Carrier: The N-methyl-N-phenylamino portion of the molecule could serve to deliver the active propanenitrile "warhead" to the target enzyme or cellular environment.
-
Substituent Effects on Selectivity and Potency: Substituents on the phenyl ring could influence the compound's ability to interact with the active site of LOX or other cancer-related targets, potentially leading to improved potency and selectivity.
Table 2: Hypothetical SAR for Anticancer Activity (LOX Inhibition)
| Modification Site | Proposed Substituents | Expected Impact on Activity | Rationale |
| Phenyl Ring | Electron-withdrawing/donating groups | Modulate binding affinity to LOX | Fine-tune electronic and steric interactions within the enzyme's active site. |
| N-Methyl Group | Removal or replacement | Potential for altered potency | The methyl group may influence the orientation of the molecule in the binding site. |
| Cyano Group | Replacement with other functional groups | Likely loss of activity | The nitrile is crucial for the proposed mechanism of LOX inhibition by BAPN. |
Cardiovascular Effects
Derivatives of aniline have been explored for a wide range of pharmacological activities, including cardiovascular effects. While specific data on "Propanenitrile, 3-(methylphenylamino)-" is lacking, the general class of N-alkylanilines warrants investigation in this area.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities and build a robust SAR, the following experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and fungi.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: The "Propanenitrile, 3-(methylphenylamino)-" analogs are serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 1: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay against Cancer Cell Lines
This assay determines the concentration of the analogs that inhibits the growth of cancer cells by 50% (IC₅₀).
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the "Propanenitrile, 3-(methylphenylamino)-" analogs for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram 2: In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for determining the IC₅₀ of compounds in cancer cell lines.
Lysyl Oxidase (LOX) Inhibition Assay
This assay measures the ability of the analogs to inhibit the enzymatic activity of LOX.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human LOX enzyme and a suitable substrate (e.g., a fluorescent substrate like Amplex Red) are prepared in an assay buffer.
-
Inhibition Reaction: The LOX enzyme is pre-incubated with various concentrations of the "Propanenitrile, 3-(methylphenylamino)-" analogs.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate and hydrogen peroxide.
-
Fluorescence Measurement: The fluorescence generated from the oxidation of the substrate is measured over time using a fluorescence plate reader.
-
IC₅₀ Calculation: The rate of the reaction is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The "Propanenitrile, 3-(methylphenylamino)-" scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies are currently limited, the analysis of its structural components points towards potential antimicrobial, anticancer, and cardiovascular activities. The proposed SAR hypotheses and detailed experimental protocols in this guide provide a clear and actionable roadmap for researchers to systematically explore the potential of this compound class. Future work should focus on the synthesis of a diverse library of analogs and their comprehensive biological evaluation using the outlined assays. Such studies will be instrumental in elucidating the SAR of this intriguing scaffold and potentially uncovering new lead compounds for further drug development.
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An Examination of "Propanenitrile, 3-(methylphenylamino)-": A Case of Undefined Biological Effects and the Implications for Reproducibility Studies
Senior Application Scientist Commentary: In the landscape of chemical and biological research, the reproducibility of experimental results is a cornerstone of scientific validation. The ability to independently verify findings is what transforms an observation into established knowledge. This guide was intended to provide a comprehensive framework for assessing the reproducibility of the biological effects of "Propanenitrile, 3-(methylphenylamino)-". However, a thorough investigation of publicly available scientific literature and chemical databases has revealed a critical challenge: a lack of documented biological activity for this specific compound.
This situation, while not uncommon for novel or less-studied chemical entities, precludes the creation of a standard comparison guide for reproducibility. One cannot assess the reproducibility of effects that have not yet been characterized. Therefore, this document will pivot to address the foundational steps required before any reproducibility studies can be conceived for "Propanenitrile, 3-(methylphenylamino)-" or similarly uncharacterized compounds. We will outline a proposed workflow for the initial biological screening and characterization of this molecule, which would be the necessary precursor to any future reproducibility assessments.
Part 1: Characterization of "Propanenitrile, 3-(methylphenylamino)-"
"Propanenitrile, 3-(methylphenylamino)-" is a specific chemical entity with the molecular formula C10H12N2. Its identity is confirmed through various chemical identifiers, but its biological function remains undefined in the current body of scientific literature.
Part 2: A Proposed Workflow for Initial Biological Characterization
To establish a baseline of biological effects for "Propanenitrile, 3-(methylphenylamino)-", a systematic screening approach is necessary. The following workflow is a hypothetical yet standard industry approach to begin to understand the compound's potential biological activities.
Experimental Workflow: Initial Biological Screening
Caption: Proposed workflow for the initial biological screening of "Propanenitrile, 3-(methylphenylamino)-".
Part 3: Hypothetical Experimental Protocols
Should the above screening yield a "hit," for instance, in an antimicrobial assay, the subsequent step would be to conduct more detailed experiments to confirm and characterize this effect. Below is a hypothetical protocol that could be employed.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
Culture a target bacterial strain (e.g., E. coli) in appropriate broth overnight.
-
Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform a serial dilution of the "Propanenitrile, 3-(methylphenylamino)-" stock solution in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.
-
Part 4: The Path to a Reproducibility Study
Only after a specific biological effect has been identified and characterized through protocols like the one described above can a reproducibility study be designed. Such a study would involve:
-
Inter-laboratory Testing: Multiple independent laboratories would follow the established protocol to determine if they can achieve the same results.
-
Intra-laboratory Testing: Within a single laboratory, different scientists would perform the experiment at different times to assess the consistency of the results.
-
Analysis of Variables: Factors that could influence the outcome, such as reagent sources, equipment calibration, and minor variations in protocol execution, would be systematically evaluated.
Conclusion
The topic of reproducibility for the effects of "Propanenitrile, 3-(methylphenylamino)-" is, at present, a prospective one. The foundational research to define its biological activities has not been published. This guide serves to highlight the necessary and rigorous preliminary steps of compound characterization that must precede any meaningful discussion or investigation into the reproducibility of its effects. For researchers, scientists, and drug development professionals, this underscores the critical importance of foundational research in the scientific lifecycle. Future work should focus on the initial biological screening of this compound to determine if it possesses any activities worthy of further investigation and eventual reproducibility studies.
A Guide to the Mechanistic Elucidation of 3-(methylphenylamino)propanenitrile as a Potential Enzyme Inhibitor
Introduction
3-(methylphenylamino)propanenitrile is a small molecule whose biological activities and potential therapeutic applications remain largely unexplored. Its chemical structure, featuring a tertiary amine, a phenyl group, and a reactive nitrile moiety, suggests the potential for interaction with various biological targets. The nitrile group, in particular, is a known "warhead" in several covalent inhibitors, capable of forming reversible or irreversible adducts with nucleophilic residues in enzyme active sites. This guide provides a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to systematically investigate and confirm the inhibitory mechanism of 3-(methylphenylamino)propanenitrile. By following this workflow, researchers can move from initial hypothesis generation to detailed mechanistic confirmation, ultimately positioning this compound within the broader landscape of enzyme inhibitors.
Phase 1: Hypothesis Generation and Broad-Spectrum Target Screening
The initial step in characterizing a novel compound is to narrow down its potential biological targets. The structure of 3-(methylphenylamino)propanenitrile provides clues for rational target selection. The aminopropanenitrile scaffold is reminiscent of substrates for amine-metabolizing enzymes, while the nitrile group is a known reactive moiety for certain proteases and other enzymes. Therefore, a logical starting point is to screen the compound against enzyme families that are known to interact with these structural features.
Initial Target Classes for Screening:
-
Monoamine Oxidases (MAO-A and MAO-B): The structural similarity to aminopropionitriles justifies the investigation of MAO inhibition.
-
Cytochrome P450 (CYP) Isoforms: The presence of the nitrile and the aromatic ring suggests potential interaction with this major family of drug-metabolizing enzymes.
-
Cysteine Proteases: The electrophilic nature of the nitrile carbon makes it a potential target for the nucleophilic cysteine residue in the active site of these enzymes.
For a more unbiased approach, high-throughput screening against a broad panel of enzymes and receptors is recommended. Alternatively, advanced proteomic techniques can identify binding partners without prior assumptions.
Unbiased Target Identification Methods:
-
Affinity Chromatography: This classic method involves immobilizing 3-(methylphenylamino)propanenitrile on a solid support to "pull down" its binding proteins from a cell lysate for identification by mass spectrometry.[1][2][3]
-
Drug Affinity Responsive Target Stability (DARTS): This technique identifies target proteins by observing their stabilization and thus increased resistance to proteolysis upon binding to the small molecule, avoiding the need for chemical modification of the compound.[1][3][4]
Caption: Workflow for Initial Target Identification.
Hypothetical Screening Data
The following table illustrates potential initial screening results that would guide subsequent experiments.
| Target Enzyme Class | Representative Enzyme | % Inhibition at 10 µM |
| Monoamine Oxidases | MAO-A | 85% |
| MAO-B | 15% | |
| Cytochrome P450s | CYP3A4 | 45% |
| CYP2D6 | 20% | |
| Cysteine Proteases | Papain | 10% |
Based on these hypothetical results, MAO-A would be prioritized as the primary target for further investigation.
Phase 2: Inhibition Confirmation and Potency Determination (IC50)
Once a primary target is identified, the next step is to confirm the inhibitory activity and quantify its potency by determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Fluorometric MAO-A Inhibition Assay
This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 of 3-(methylphenylamino)propanenitrile against MAO-A.[5][6][7][8][9]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of 3-(methylphenylamino)propanenitrile in DMSO.
-
Prepare a working solution of MAO-A enzyme in Assay Buffer.
-
Prepare a solution of a fluorogenic MAO substrate (e.g., Amplex Red) and Horseradish Peroxidase (HRP) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of a serial dilution of 3-(methylphenylamino)propanenitrile to the test wells.
-
Add 10 µL of DMSO to the control wells (100% activity).
-
Add 10 µL of a known MAO-A inhibitor (e.g., Clorgyline) to the positive control wells.
-
Add 20 µL of the MAO-A enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate/HRP solution to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the 100% activity control.
-
Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Data Table
| Compound | Target | IC50 (nM) |
| 3-(methylphenylamino)propanenitrile | MAO-A | Hypothetical Value: 75 nM |
| Moclobemide (Comparator) | MAO-A | 200 nM |
| 3-(methylphenylamino)propanenitrile | MAO-B | >10,000 nM |
| Selegiline (Comparator) | MAO-B | 30 nM |
Phase 3: Elucidation of the Mechanism of Inhibition
Determining the IC50 confirms that a compound is an inhibitor, but it does not explain how it inhibits. The next phase involves detailed enzyme kinetics studies to elucidate the mechanism of inhibition.
Caption: Visual representation of different enzyme inhibition models.
Experimental Protocol: Enzyme Kinetics and Mode of Inhibition
This experiment determines whether the inhibition is competitive, non-competitive, or uncompetitive by measuring enzyme activity at various substrate and inhibitor concentrations.[10][11][12][13][14]
-
Experimental Setup:
-
Use the same assay conditions as in the IC50 determination.
-
Create a matrix of reaction conditions with varying concentrations of the MAO-A substrate and 3-(methylphenylamino)propanenitrile. A typical design would involve 5-6 substrate concentrations bracketing the Km value and 4-5 inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).
-
Reversibility and Covalent Binding Studies
It is crucial to determine if the inhibition is reversible or irreversible.
-
Dialysis or Jump-Dilution: Pre-incubate the enzyme with a high concentration of the inhibitor. Then, rapidly dilute the mixture to reduce the inhibitor concentration significantly. If enzyme activity is restored over time, the inhibition is reversible.
-
Mass Spectrometry for Covalent Adducts: If inhibition is found to be irreversible, mass spectrometry is the definitive method to confirm covalent modification.[15][16][17][18]
-
Intact Protein Analysis: Incubate the target enzyme with and without the inhibitor. Analyze the samples by LC-MS. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Peptide Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific amino acid residue(s) that have been modified by the inhibitor.
-
Phase 4: Cellular Activity and Off-Target Assessment
Demonstrating enzyme inhibition in a test tube is the first step. The subsequent challenge is to confirm that this activity translates to a biological effect within a cellular context and to assess the compound's overall safety profile.
Caption: Experimental workflow for cellular validation.
Experimental Protocols:
-
Cell-Based Functional Assays: The choice of assay depends on the identified target. If MAO-A is confirmed as the target, a relevant assay would be to treat a neuronal cell line (e.g., SH-SY5Y) with 3-(methylphenylamino)propanenitrile and measure changes in the levels of MAO-A substrates like serotonin using HPLC or ELISA.
-
Cytotoxicity Assays: It is essential to assess the general toxicity of the compound.[19][20][21][22]
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane disruption and cytotoxicity.
-
-
Metabolite Identification: The parent compound may be metabolized into more active or toxic species. Incubating 3-(methylphenylamino)propanenitrile with liver microsomes followed by LC-MS/MS analysis can identify major metabolites.[23][24][25][26][27] This is crucial as a metabolite could be the true inhibitory molecule.
Conclusion and Comparative Outlook
This guide outlines a rigorous, multi-phased approach to systematically determine the inhibitory mechanism of 3-(methylphenylamino)propanenitrile. By progressing through target identification, potency determination, mechanistic studies, and cellular validation, a comprehensive profile of this novel compound can be established. The resulting data will allow for a direct and objective comparison to existing inhibitors of the identified target. For instance, if 3-(methylphenylamino)propanenitrile is confirmed as a selective, reversible, and competitive inhibitor of MAO-A, its profile (IC50, Ki, selectivity, cellular efficacy) can be benchmarked against established drugs like Moclobemide. This systematic elucidation is fundamental for understanding the compound's therapeutic potential and guiding future drug development efforts.
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available from: [Link]
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Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]
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Kanthiah, S., et al. (2022). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Paci, A., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available from: [Link]
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Li, F., & Ma, L. (2018). Applications of Liquid Chromatography-Mass Spectrometry in Drug Metabolite Identification. Chinese Journal of Pharmaceutical Analysis. Available from: [Link]
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Hughes, J. P., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. Available from: [Link]
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Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available from: [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
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Journal of Applied Bioanalysis. (2024). LC/MS Applications in Drug Metabolism Studies. Available from: [Link]
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Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. Available from: [Link]
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ACS Chemical Biology. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Available from: [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
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Willems, S., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available from: [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]
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Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available from: [Link]
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PubChem. (n.d.). Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. Available from: [Link]
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PubMed Central. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Available from: [Link]
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ResearchGate. (2015). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Available from: [Link]
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McGill Newsroom. (2018). A near-universal way to measure enzyme inhibition. Available from: [Link]
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Navigating the Void: A Scientific Guide to the Unvalidated Bioactivity of Propanenitrile, 3-(methylphenylamino)-
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide addresses the current state of peer-reviewed validation for the bioactivity of the chemical compound Propanenitrile, 3-(methylphenylamino)- . In the landscape of drug discovery and chemical biology, the rigorous, peer-reviewed validation of a compound's biological activity is the cornerstone of its potential utility. This document serves as a comparative analysis, not of Propanenitrile, 3-(methylphenylamino)- against its alternatives, but of the available scientific evidence against the required threshold for meaningful biological consideration.
Core Finding: An Absence of Peer-Reviewed Bioactivity Data
A comprehensive search of authoritative scientific databases and peer-reviewed literature reveals a critical gap: as of the date of this publication, there are no publicly available, peer-reviewed studies validating any specific biological activity of Propanenitrile, 3-(methylphenylamino)-. While chemical and physical properties are documented in databases such as PubChem and the Global Substance Registration System (GSRS), these sources do not contain experimental data on its pharmacological or toxicological effects on biological systems.
This absence of evidence means that any claims of bioactivity for this specific compound should be treated with extreme caution. For the scientific community, Propanenitrile, 3-(methylphenylamino)- remains a molecule of unknown biological significance.
Chemical Identity of Propanenitrile, 3-(methylphenylamino)-
To ensure clarity, the compound is defined by the following identifiers:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| CAS Number | 94-34-8 | |
| Synonyms | N-Cyanethyl-N-methylaniline, 3-(N-Methylanilino)propanenitrile | [1] |
It is crucial to distinguish this compound from structurally related molecules, as subtle chemical changes can lead to vastly different biological effects.
Bioactivity of Structurally Related Compounds: A Cautionary Comparison
While Propanenitrile, 3-(methylphenylamino)- itself lacks bioactivity data, the biological activities of related nitrile-containing compounds and aminopropanenitriles have been explored. It is imperative to understand that these are distinct chemical entities, and their activities cannot be extrapolated to Propanenitrile, 3-(methylphenylamino)-.
3-(Methylnitrosoamino)propanenitrile: A Case of High Toxicity
A structurally similar compound, 3-(Methylnitrosoamino)propanenitrile, is a known carcinogen.[2] This highlights a critical principle in toxicology and pharmacology: minor structural modifications can drastically alter a compound's biological profile, in this case, conferring significant toxicity.
Other Propanenitrile Derivatives: A Spectrum of Bioactivities
Research into other propanenitrile derivatives has revealed a range of biological activities, from antimicrobial to anti-inflammatory effects. For instance, studies have been conducted on the synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.[3] These studies, however, focus on complex molecules where the propanenitrile moiety is part of a much larger pharmacophore.
The Path Forward: A Call for Foundational Research
The lack of peer-reviewed data on Propanenitrile, 3-(methylphenylamino)- represents a clear need for foundational research. To ascertain any potential bioactivity, a systematic, multi-tiered experimental approach is required.
Proposed Initial Experimental Workflow
The following diagram outlines a standard, logical workflow for the initial biological evaluation of a novel chemical entity.
Caption: A generalized workflow for the validation of a novel compound's bioactivity.
Detailed Protocol: Foundational Cytotoxicity Assay (MTT Assay)
To begin assessing the biological effect of Propanenitrile, 3-(methylphenylamino)-, a foundational cytotoxicity assay is a logical first step.
Objective: To determine the concentration at which Propanenitrile, 3-(methylphenylamino)- exhibits cytotoxic effects on a human cell line (e.g., HEK293 or HepG2).
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Propanenitrile, 3-(methylphenylamino)- in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Conclusion
References
-
PubChem. Compound Summary for CID 69656, Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Propanenitrile, 3-(methylphenylamino)-
This document provides essential procedural guidance for the safe and compliant disposal of Propanenitrile, 3-(methylphenylamino)-, a compound requiring meticulous handling due to its chemical nature. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols for nitrile and aniline compounds and are designed to ensure the safety of laboratory personnel and environmental protection.
I. Understanding the Compound: Propanenitrile, 3-(methylphenylamino)-
Key Chemical Information:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| CAS Number | 94-34-8 | [1] |
| Synonyms | N-Cyanethyl-N-methylaniline | [1] |
II. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect employees from workplace hazards.[4][5]
Essential PPE for Handling Propanenitrile, 3-(methylphenylamino)-:
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 5-mil thickness).[6] | Provides a primary barrier against skin contact. Nitrile offers good resistance to a range of chemicals, but should be changed immediately upon contamination.[6][7] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from accidental splashes. |
| Lab Coat | Flame-resistant, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary if there is a risk of generating aerosols or dusts.[8] | Prevents inhalation of potentially toxic particles. |
All handling and disposal activities must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[7]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne contamination.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section II.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[9]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
IV. Disposal Workflow
The proper disposal of Propanenitrile, 3-(methylphenylamino)- must follow institutional and regulatory guidelines, such as those set by the Environmental Protection Agency (EPA).[10][11] The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Disposal workflow for Propanenitrile, 3-(methylphenylamino)-.
V. Step-by-Step Disposal Protocol
This protocol provides detailed steps for the collection and disposal of waste containing Propanenitrile, 3-(methylphenylamino)-.
1. Waste Segregation:
-
Solid Waste: All non-sharp solid waste that has come into contact with the compound, such as contaminated gloves, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.[12]
-
Liquid Waste: Unused or waste solutions of Propanenitrile, 3-(methylphenylamino)- should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with incompatible wastes.[13]
-
Sharps Waste: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
2. Waste Container Management:
-
All waste containers must be made of a material compatible with the chemical.
-
Containers must be kept securely closed when not in use.[4][14]
-
Each container must be clearly labeled with "Hazardous Waste," the full chemical name "Propanenitrile, 3-(methylphenylamino)-," and any associated hazard warnings (e.g., "Toxic").[15]
3. Storage and Final Disposal:
-
Store filled waste containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[14][16]
-
The disposal of the collected hazardous waste must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[10][17] Do not attempt to dispose of this chemical down the drain or in the regular trash.[18]
VI. Decontamination of Labware
Reusable labware that has been in contact with Propanenitrile, 3-(methylphenylamino)- must be thoroughly decontaminated.
Decontamination Procedure:
-
Initial Rinse: Rinse the labware with a suitable organic solvent in which the compound is soluble. Collect this rinse as hazardous liquid waste.
-
Wash: Wash the labware with soap and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to dry completely before reuse.
VII. Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for a similar compound or this guide available for emergency responders.
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Navigating the Risks: A Practical Guide to Personal Protective Equipment for Propanenitrile, 3-(methylphenylamino)-
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these molecules. Propanenitrile, 3-(methylphenylamino)- (CAS No. 94-34-8) is one such compound that requires meticulous handling.[1] This guide moves beyond a simple checklist, offering a deep, experience-based dive into the why and how of selecting and using Personal Protective Equipment (PPE) when working with this specific aromatic amine and nitrile-containing molecule.
Hazard Profile: Understanding the Dual Threat
Before we can protect ourselves, we must understand the adversary. Propanenitrile, 3-(methylphenylamino)- presents a dual-threat profile, stemming from its two key functional groups: the aromatic amine and the nitrile group.
-
Aromatic Amines: This class of compounds is notorious for its ability to be readily absorbed through the skin.[2] Many aromatic amines are lipid-soluble, allowing them to easily penetrate the dermal barrier and enter the bloodstream, where they can exert systemic toxic effects.[2] Prolonged or repeated exposure can lead to organ damage, and some aromatic amines are classified as potential carcinogens.[2][3][4] General systemic effects can include methaemoglobinaemia, characterized by headaches, cyanosis (a bluish discoloration of the skin), and shortness of breath.
-
Nitriles: While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they must be handled with significant caution.[5][6] Some aliphatic nitriles can be metabolized in the body to release the cyanide ion, a potent toxin.[5] Inhalation and ingestion are primary routes of exposure for volatile nitriles.[7][8]
Given this profile, our PPE strategy must create a comprehensive barrier against dermal absorption, inhalation of any potential aerosols or vapors, and accidental ingestion.
Core PPE Ensemble: Your First Line of Defense
For any work involving Propanenitrile, 3-(methylphenylamino)-, a baseline of PPE is non-negotiable. This ensemble should be donned before entering the designated work area.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated, tight-fitting safety goggles. A face shield should be worn over goggles when splashing is a significant risk (e.g., during transfers of large volumes or reaction quenching). | Protects against splashes of the chemical or solvents, which could cause serious eye damage. Standard safety glasses do not provide an adequate seal against splashes.[9] |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove pulled over the cuff. | Nitrile provides good resistance to a range of chemicals.[10] Double-gloving is crucial due to the high risk of dermal absorption associated with aromatic amines. It provides a backup barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin. Change the outer glove immediately upon suspected contact. |
| Body Protection | A flame-resistant lab coat with long sleeves and a fully fastened front. | Provides a primary barrier against incidental splashes and contact with contaminated surfaces. The cuffs should be snug to prevent chemicals from entering the sleeve.[4] |
| Footwear | Closed-toe, non-perforated shoes made of a non-absorbent material. | Protects feet from spills. Fabric or mesh shoes can absorb chemicals, leading to prolonged skin contact. |
Operational Protocols: Adapting PPE to the Task
The level of risk changes with the procedure. A dynamic approach to PPE is a hallmark of a mature safety culture. All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
Task-Specific PPE Requirements
| Task | Minimum Required PPE | Key Considerations & Justification |
| Weighing & Aliquoting (Solid) | Core Ensemble | Weighing solids can generate fine dust or aerosols. Work carefully to avoid creating airborne particles. Use anti-static weigh boats if the material is prone to static dispersal. |
| Solution Preparation & Transfers | Core Ensemble + Face Shield | The risk of splashing is highest during these activities. A face shield provides an essential secondary layer of protection for the entire face.[8] |
| Running Reactions & Work-up | Core Ensemble + Face Shield (if splash risk) + Chemical-Resistant Apron | An apron made of neoprene or a similar resistant material adds another layer of protection for the torso against larger spills. Ensure all manipulations are done well within the fume hood. |
| Handling Waste & Decontamination | Core Ensemble + Chemical-Resistant Apron | When handling waste containers, the risk of external contamination is high. The apron protects your lab coat and clothing from contaminated surfaces. |
The following diagram illustrates the decision-making process for ensuring adequate protection.
Caption: PPE selection and use workflow for handling hazardous chemicals.
Decontamination and Disposal: Completing the Safety Cycle
Your responsibility does not end when the experiment is finished. Proper removal and disposal of PPE are critical to prevent cross-contamination of personal and laboratory spaces.
Step-by-Step PPE Doffing Procedure:
-
Outer Gloves: While still in the designated work area, peel off the outer pair of gloves without touching your skin with the contaminated outer surface. Dispose of them in the designated solid chemical waste container.
-
Apron/Face Shield: If used, remove these items next and place them in a designated area for decontamination or disposal.
-
Exit the Immediate Work Area.
-
Lab Coat: Remove your lab coat, turning it inside out to contain any potential surface contamination. Hang it in its designated storage location.
-
Goggles: Remove your goggles.
-
Inner Gloves: Now at the exit of the lab, remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Contaminated disposable PPE (gloves, aprons) must be placed in a clearly labeled, sealed container for hazardous chemical waste. Do not discard them in the regular trash.
Emergency Response: Plan for the Unexpected
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Have the Safety Data Sheet (SDS) available for emergency responders.
-
Eye Contact: Go directly to an emergency eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By understanding the specific hazards of Propanenitrile, 3-(methylphenylamino)- and implementing this multi-layered, task-appropriate PPE strategy, you build a robust system of protection. This diligent approach is the foundation of a strong safety culture, allowing for the confident pursuit of scientific advancement while prioritizing the well-being of the researcher.
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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GSRS. (n.d.). 3-(METHYLPHENYLAMINO)PROPANENITRILE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(Ethyl(methyl)amino)propanenitrile. PubChem Compound Summary for CID 551592. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
